molecular formula C10H13NO2S B1596082 1-(p-Toluenesulfonyl)azetidine CAS No. 7730-45-2

1-(p-Toluenesulfonyl)azetidine

Cat. No.: B1596082
CAS No.: 7730-45-2
M. Wt: 211.28 g/mol
InChI Key: VKCBXONEZGIOSP-UHFFFAOYSA-N
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Description

1-(p-Toluenesulfonyl)azetidine is a heterocyclic building block. Ag(I)-catalyzed ring-opening of 1-(p-toluenesulfonyl)azetidine (N-tosylazetidine) with alcohols, amines, thiols and related tethered 1,2-ethane dinucleophiles has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-9-3-5-10(6-4-9)14(12,13)11-7-2-8-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCBXONEZGIOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301461
Record name 1-(p-Toluenesulfonyl)azetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7730-45-2
Record name N-p-Tosylazetidine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143590
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(p-Toluenesulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(p-Toluenesulfonyl)azetidine from 1-Bromo-3-chloropropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 1-(p-Toluenesulfonyl)azetidine, a crucial heterocyclic building block in medicinal chemistry and drug development.[1] The synthesis is achieved through the cyclization of p-toluenesulfonamide with 1-bromo-3-chloropropane. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, discusses process optimization, and outlines critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in modern drug discovery.[1][2] Their strained ring system imparts unique conformational rigidity and serves as a versatile scaffold for introducing three-dimensionality into drug candidates. This can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, and enhanced target binding affinity.[3]

1-(p-Toluenesulfonyl)azetidine, or N-tosylazetidine, is a particularly important derivative. The tosyl group serves a dual purpose: it activates the nitrogen for nucleophilic reactions and acts as a stable protecting group that can be removed under specific conditions.[4] This makes N-tosylazetidine a key intermediate for the synthesis of a wide array of more complex, functionally diverse azetidine derivatives for pharmaceutical research.[5] This guide focuses on a reliable and scalable method for its preparation from commercially available starting materials.

Reaction Overview and Mechanism

The synthesis of 1-(p-toluenesulfonyl)azetidine from 1-bromo-3-chloropropane and p-toluenesulfonamide is a classic example of an intramolecular Williamson ether synthesis analogue, proceeding via a two-step nucleophilic substitution sequence.

Overall Reaction:

(Where Ts represents the p-toluenesulfonyl group)

Mechanistic Deep Dive

The reaction proceeds through two sequential Sₙ2 displacements. The causality behind the experimental choices is rooted in maximizing the efficiency of these steps while minimizing side reactions.

  • Deprotonation of Sulfonamide: The reaction is initiated by the deprotonation of p-toluenesulfonamide (pKa ≈ 10) by a suitable base, such as potassium carbonate (K₂CO₃), to form the nucleophilic tosylamide anion. The choice of a moderately strong, non-nucleophilic base is crucial to prevent side reactions with the alkyl dihalide.

  • First Sₙ2 Displacement (N-Alkylation): The tosylamide anion attacks the 1-bromo-3-chloropropane electrophile. The attack preferentially occurs at the carbon bearing the bromine atom. This selectivity is due to the greater reactivity of the C-Br bond compared to the C-Cl bond, as bromide is a better leaving group than chloride. This step forms the key intermediate, N-(3-chloropropyl)-p-toluenesulfonamide.

  • Second Sₙ2 Displacement (Intramolecular Cyclization): In the presence of the base, the nitrogen on the intermediate is deprotonated again (or the remaining base deprotonates the N-H), forming a new anionic species. This anion then undergoes a rapid intramolecular Sₙ2 attack on the terminal carbon bearing the chlorine atom, displacing the chloride and forming the strained four-membered azetidine ring.

// Reactants TsNH2 [label="p-Toluenesulfonamide (TsNH₂)"]; Base1 [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dihalide [label="1-Bromo-3-chloropropane\nBr(CH₂)₃Cl"];

// Intermediates Anion1 [label="Tosylamide Anion\n[TsNH]⁻"]; Intermediate [label="N-(3-chloropropyl)-p-toluenesulfonamide\nTsNH(CH₂)₃Cl"]; Anion2 [label="Intermediate Anion\n[TsN(CH₂)₃Cl]⁻"];

// Product Product [label="1-(p-Toluenesulfonyl)azetidine", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TsNH2 -> Anion1 [label="+ Base"]; {rank=same; Anion1; Dihalide} Anion1 -> Intermediate [label="Step 1: Intermolecular Sₙ2\n(Br⁻ leaves)"]; Dihalide -> Intermediate; Base2 [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate -> Anion2 [label="+ Base"]; Anion2 -> Product [label="Step 2: Intramolecular Sₙ2\n(Cl⁻ leaves)"]; } enddot Caption: Reaction mechanism for the formation of 1-(p-Toluenesulfonyl)azetidine.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, including steps for reaction monitoring, purification, and characterization to ensure the identity and purity of the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
p-ToluenesulfonamideC₇H₉NO₂S171.228.56 g50.0Nucleophile
1-Bromo-3-chloropropaneC₃H₆BrCl157.446.3 mL (8.66 g)55.0Electrophile
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.73 g150.0Base
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.371.61 g5.0Phase-Transfer Catalyst
N,N-Dimethylformamide (DMF)C₃H₇NO73.09150 mL-Solvent

Rationale for Reagent Choices:

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates Sₙ2 reactions.

  • Base: Anhydrous potassium carbonate is a strong enough base to deprotonate the sulfonamide but is heterogeneous, which can simplify workup. Using a significant excess ensures the reaction goes to completion.

  • Phase-Transfer Catalyst (PTC): While not strictly necessary in a polar aprotic solvent like DMF, the addition of a PTC like Tetrabutylammonium Bromide (TBAB) can accelerate the reaction. PTCs facilitate the transfer of the tosylamide anion into the organic phase, enhancing reaction rates.[6][7][8]

Step-by-Step Synthesis Procedure

// Workflow A -> B -> C -> D -> E -> F -> G -> H -> I; } enddot Caption: Experimental workflow for the synthesis of N-tosylazetidine.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-toluenesulfonamide (8.56 g, 50.0 mmol), anhydrous potassium carbonate (20.73 g, 150.0 mmol), tetrabutylammonium bromide (1.61 g, 5.0 mmol), and DMF (150 mL).

  • Heating: Begin vigorous stirring and heat the suspension to 80-90 °C using an oil bath.

  • Addition of Electrophile: Once the reaction temperature is stable, add 1-bromo-3-chloropropane (6.3 mL, 55.0 mmol) dropwise via a syringe over approximately 30 minutes.

  • Reaction: Maintain the reaction mixture at 90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-18 hours.

  • Quenching and Precipitation: After the reaction is complete (as indicated by the disappearance of the starting sulfonamide spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 1 L of ice-water while stirring vigorously.

  • Isolation: A white to off-white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts. Dry the crude product under vacuum.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot isopropanol, and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the pure crystals and dry under vacuum.

    • Expected Yield: 60-75%

    • Appearance: White crystalline solid.

    • Melting Point: 119-122 °C.

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.3 Hz, 2H, Ar-H), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 3.95 (t, J = 7.8 Hz, 4H, CH₂-N), 2.44 (s, 3H, Ar-CH₃), 2.35 (quint, J = 7.8 Hz, 2H, CH₂-CH₂-N).

    • ¹³C NMR (101 MHz, CDCl₃): δ 143.8, 134.5, 129.8, 127.5, 52.0, 32.5, 21.6.

    • Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₃NO₂S [M+H]⁺: 212.07; found: 212.07.

Process Optimization and Troubleshooting

ParameterRecommendationRationale & Troubleshooting
Temperature 80-90 °CLower temperatures result in very slow reaction rates. Temperatures above 100 °C may lead to decomposition of DMF and increased side products.
Base Anhydrous K₂CO₃The base must be anhydrous to avoid unwanted hydrolysis reactions. If the reaction stalls, it may be due to insufficient or wet base. Stronger bases like NaH can be used but require strictly anhydrous conditions and are more hazardous.
Solvent Purity Anhydrous DMFWater in the solvent can compete with the nucleophile and reduce yield. Using anhydrous grade solvent is recommended for best results.
Side Products Potential for polymerizationIf the initial N-alkylation occurs at the chloro-position, subsequent intermolecular reactions can lead to oligomers. The higher reactivity of the C-Br bond minimizes this, but it can be observed if reaction conditions are not optimal.
Workup Slow addition to ice-waterPouring the DMF solution rapidly into water can trap impurities. A slow, steady addition with vigorous stirring ensures clean precipitation of the product.

Safety Considerations

All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-Bromo-3-chloropropane: This compound is a flammable liquid and is harmful if swallowed or inhaled.[9][10][11] It is an alkylating agent and should be handled with extreme care to avoid contact with skin and eyes.[12][13] It may cause damage to the central nervous system and liver.[12] Store in a well-closed container away from ignition sources.[12][13]

  • p-Toluenesulfonamide: May cause skin and eye irritation. Avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a known reproductive toxin. Avoid inhalation of vapors and skin contact.

  • Potassium Carbonate: Irritant. Avoid creating dust.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[13] Spills should be absorbed with an inert material and disposed of as hazardous waste according to local regulations.[12]

Conclusion

The synthesis of 1-(p-toluenesulfonyl)azetidine from 1-bromo-3-chloropropane and p-toluenesulfonamide is a robust and scalable method for producing a key building block for pharmaceutical research. By understanding the underlying Sₙ2 mechanism, carefully selecting reagents, and controlling reaction parameters, researchers can achieve high yields of the pure product. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource to enable the successful and safe execution of this valuable transformation in the laboratory.

References

  • ICSC 1665 - 1-BROMO-3-CHLOROPROPANE. (2021). INCHEM. Available at: [Link]

  • Loba Chemie. (2016). 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. Available at: [Link]

  • New Jersey Department of Health. (Date N/A). BROMOPROPANE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • The Royal Society of Chemistry. (Date N/A). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1-Bromo-3-chloropropane. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Wordpress. Available at: [Link]

  • Organic Syntheses. (Date N/A). Azetidine. Available at: [Link]

  • ResearchGate. (Date N/A). Optimization of the reaction conditions. [Table]. Available at: [Link]

  • ResearchGate. (Date N/A). Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. Available at: [Link]

  • National Institutes of Health. (Date N/A). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. PMC. Available at: [Link]

  • RSC Publishing. (Date N/A). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Available at: [Link]

  • Wikipedia. (Date N/A). Phase-transfer catalyst. Available at: [Link]

  • MDPI. (Date N/A). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Available at: [Link]

  • ResearchGate. (Date N/A). Optimization of reaction conditions. [Diagram]. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Electronic Supplementary Material (ESI) for Chemical Science. Available at: [Link]

  • [Source for NMR spectra - no specific title provided]. (Date N/A). Available at: [Link]

  • University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (Date N/A). Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. Available at: [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • IIT Kanpur. (Date N/A). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Available at: [Link]

  • SFERA. (Date N/A). Radical strain-release photocatalysis for the synthesis of azetidines. Available at: [Link]

  • Chem Pharm Bull (Tokyo). (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Available at: [Link]

  • National Institutes of Health. (Date N/A). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PMC. Available at: [Link]

Sources

Introduction: The Strategic Importance of a Strained Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(p-Toluenesulfonyl)azetidine (CAS: 7730-45-2)

1-(p-Toluenesulfonyl)azetidine, also commonly known as 1-Tosylazetidine, is a crystalline solid that has emerged as a highly valuable heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its utility stems from a unique combination of structural features: a strained four-membered azetidine ring and a robust p-toluenesulfonyl (tosyl) group attached to the nitrogen atom.

The azetidine ring, with a significant ring strain of approximately 25.4 kcal/mol, is primed for controlled ring-opening reactions, offering a strategic pathway to introduce 1,3-amino functionalized motifs into larger molecules.[3] This level of strain represents a synthetic "sweet spot"—more stable and easier to handle than the highly reactive aziridines, yet sufficiently activated for selective chemical transformations that are not feasible with unstrained pyrrolidines or piperidines.[3]

The tosyl group serves a dual purpose. As a strong electron-withdrawing group, it enhances the reactivity of the azetidine ring toward nucleophilic attack.[2] Simultaneously, it functions as a stable and reliable protecting group for the nitrogen atom, ensuring that the integrity of the core structure is maintained through various synthetic steps. This combination of controlled reactivity and stability makes 1-(p-Toluenesulfonyl)azetidine an indispensable tool for researchers aiming to construct complex molecular architectures, particularly in the field of drug discovery where nitrogen-containing heterocycles are foundational scaffolds in a vast majority of FDA-approved pharmaceuticals.[4][5]

Physicochemical and Structural Properties

The fundamental properties of 1-(p-Toluenesulfonyl)azetidine are summarized below. This data provides the foundational knowledge for its handling, storage, and application in experimental design.

PropertyValueReference(s)
CAS Number 7730-45-2[1][6][7][8]
Molecular Formula C₁₀H₁₃NO₂S[1][6][7]
Molecular Weight 211.28 g/mol [1][6][7]
Appearance Solid[1]
Melting Point 119-122 °C (lit.)[1][6]
Synonyms 1-Tosylazetidine[2][6]
InChI Key VKCBXONEZGIOSP-UHFFFAOYSA-N[1][7]
SMILES String Cc1ccc(cc1)S(=O)(=O)N2CCC2[1][7]

Spectroscopic Characterization Profile

Spectroscopic analysis is critical for confirming the identity and purity of 1-(p-Toluenesulfonyl)azetidine. The expected spectral features are outlined below, providing a baseline for quality control and reaction monitoring.

TechniqueExpected Features
¹H NMR - Aromatic Protons: Two doublets in the δ 7.0-8.0 ppm range, characteristic of a para-substituted benzene ring (AA'BB' system).- Azetidine Protons (α to N): A triplet around δ 3.5-4.0 ppm.- Azetidine Protons (β to N): A quintet (or multiplet) around δ 2.0-2.5 ppm.- Methyl Protons: A singlet around δ 2.4 ppm.
¹³C NMR - Aromatic Carbons: Four signals in the δ 125-145 ppm range.- Azetidine Carbons (α to N): A signal around δ 50-55 ppm.- Azetidine Carbon (β to N): A signal around δ 15-20 ppm.- Methyl Carbon: A signal around δ 21 ppm.
IR (Infrared) Spectroscopy - Sulfonamide S=O stretches: Two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).- Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.- Aliphatic C-H stretches: Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): Expected at m/z = 211.- Key Fragments: Loss of the tosyl group (m/z = 155) and the formation of the azetidinyl cation (m/z = 56). The tropylium ion (m/z = 91) from the toluene moiety is also a characteristic fragment.

Core Reactivity and Synthetic Applications

The synthetic utility of 1-(p-Toluenesulfonyl)azetidine is dominated by its susceptibility to nucleophilic ring-opening, a direct consequence of its inherent ring strain and the activating nature of the tosyl group.[2]

Nucleophilic Ring-Opening Reactions

This is the most powerful and widely exploited reaction of N-tosylazetidine. The strained C-N bonds can be cleaved by a diverse range of nucleophiles, providing a direct route to 3-substituted N-tosylpropylamines.

A significant advancement in this area is the use of silver(I) catalysis, which has been shown to promote the regioselective ring-opening with alcohols, amines, thiols, and other nucleophiles under mild conditions.[1][2] This catalytic approach is crucial for synthesizing complex molecules with potential applications in medicinal chemistry.[2]

  • Mechanism Rationale: The Lewis acidic Ag(I) catalyst likely coordinates to the nitrogen atom of the azetidine ring, further polarizing the C-N bonds and making the ring carbons more electrophilic. This activation facilitates the attack by the nucleophile, leading to efficient ring cleavage.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Azetidine 1-(p-Toluenesulfonyl)azetidine Process Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH₂, R-SH) Catalyst Ag(I) Catalyst (e.g., [Ag(COD)₂]PF₆) Catalyst->Process Catalysis Solvent Solvent (e.g., CH₂Cl₂) Solvent->Process Product Ring-Opened Product (Ts-NH-CH₂CH₂CH₂-Nu) Process->Product Ring-Opening

Caption: Workflow for Ag(I)-catalyzed nucleophilic ring-opening of 1-(p-Toluenesulfonyl)azetidine.

Applications in Drug Discovery

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in several bioactive molecules and approved drugs like the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib.[3] 1-(p-Toluenesulfonyl)azetidine serves as a key precursor for synthesizing novel heterocyclic scaffolds that can be explored as lead compounds in drug discovery programs.[2] The ability to readily generate libraries of 1,3-disubstituted aminopropane derivatives through ring-opening makes it an invaluable tool for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols provide practical, step-by-step methodologies for the synthesis and a key transformation of 1-(p-Toluenesulfonyl)azetidine.

Protocol 1: Synthesis of 1-(p-Toluenesulfonyl)azetidine

This procedure outlines a standard method for the N-tosylation of azetidine. The reaction must be performed in a well-ventilated fume hood due to the volatility and odor of azetidine.

G cluster_start Step 1: Reaction Setup cluster_addition Step 2: Reagent Addition cluster_reaction Step 3: Reaction cluster_workup Step 4: Workup & Purification R1 Dissolve Azetidine & Triethylamine in CH₂Cl₂ R2 Cool to 0 °C R1->R2 Add Add p-Toluenesulfonyl Chloride (solution in CH₂Cl₂) dropwise R2->Add Stir Stir at 0 °C, then warm to room temperature Add->Stir W1 Quench with H₂O Stir->W1 W2 Extract with CH₂Cl₂ W1->W2 W3 Dry, Filter, Concentrate W2->W3 W4 Recrystallize from Ethanol W3->W4

Caption: Synthetic workflow for the preparation of 1-(p-Toluenesulfonyl)azetidine.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve azetidine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane (DCM).

    • Causality: Triethylamine is a non-nucleophilic base used to quench the HCl generated during the reaction, preventing the protonation of the starting azetidine.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

    • Causality: The reaction is exothermic. Cooling controls the reaction rate and minimizes potential side reactions.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv) in DCM to the cooled mixture dropwise over 30 minutes.

    • Causality: Slow addition prevents a rapid temperature increase and ensures efficient reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The acid wash removes excess triethylamine, and the bicarbonate wash removes any remaining acidic impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid is then purified by recrystallization from ethanol to yield pure 1-(p-Toluenesulfonyl)azetidine.

Protocol 2: Ag(I)-Catalyzed Ring-Opening with Benzyl Alcohol

This protocol details a representative application of the compound in a silver-catalyzed nucleophilic addition.

Methodology:

  • Reactant Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1-(p-Toluenesulfonyl)azetidine (1.0 equiv) and the silver catalyst, [Ag(COD)₂]PF₆ (0.05 equiv).

    • Causality: An inert atmosphere is crucial as organometallic catalysts can be sensitive to air and moisture.

  • Solvent and Nucleophile Addition: Add anhydrous dichloromethane (DCM) via syringe, followed by the addition of benzyl alcohol (1.5 equiv).

    • Causality: Anhydrous solvent is used to prevent water from competing as a nucleophile. A slight excess of the nucleophile ensures the complete consumption of the starting azetidine.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify the residue by flash column chromatography (using a hexane/ethyl acetate gradient) to isolate the desired ring-opened product, N-(3-(benzyloxy)propyl)-4-methylbenzenesulfonamide.

Safety and Handling

Proper handling of 1-(p-Toluenesulfonyl)azetidine is essential for laboratory safety.

  • Hazard Classification: It is classified as a combustible solid.[1]

  • Environmental Hazard: It has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water and should be prevented from entering the environment.[1][8]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, is required. For handling the solid powder, a type N95 (US) respirator is recommended to avoid inhalation.[1]

  • Handling Precautions: Avoid direct contact with skin, eyes, and clothing.[9] Use in a well-ventilated area or a chemical fume hood.

Conclusion

1-(p-Toluenesulfonyl)azetidine is a cornerstone reagent for synthetic chemists, offering a reliable and versatile platform for the introduction of the azetidine motif and the generation of complex acyclic amines. Its reactivity, governed by the interplay of ring strain and the electronic effects of the tosyl group, allows for predictable and selective transformations. As the demand for novel nitrogen-containing compounds continues to grow in pharmaceutical and materials science, the strategic application of this powerful building block will undoubtedly continue to expand, enabling the discovery and development of next-generation functional molecules.

References

  • 1-(p-toluenesulfonyl)azetidine | Stenutz. (URL: [Link])

  • 1-(p-Toluenesulfonyl)azetidine | Alichem. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Royal Society of Chemistry. (URL: [Link])

  • How a Single Nitrogen Atom Could Transform the Future of Drug Discovery | The University of Oklahoma. (URL: [Link])

  • Chemists Make Strides to Simplify Drug Design, Synthesis | Rice University. (URL: [Link])

  • Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro | National Center for Biotechnology Information. (URL: [Link])

  • Recent advances in synthetic facets of immensely reactive azetidines | Royal Society of Chemistry. (URL: [Link])

Sources

An In-Depth Technical Guide to the Molecular Structure and Formula of 1-(p-Toluenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Toluenesulfonyl)azetidine, often abbreviated as N-Tosylazetidine, is a heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its structure, which features a strained four-membered azetidine ring activated by a strongly electron-withdrawing p-toluenesulfonyl (tosyl) group, imparts a unique reactivity profile that makes it a valuable precursor for the synthesis of more complex nitrogen-containing molecules. The inherent ring strain of the azetidine core, combined with the excellent leaving group ability of the tosylate moiety upon N-S bond cleavage or activation of the ring, renders this compound susceptible to a variety of nucleophilic ring-opening reactions. This property allows for the stereocontrolled introduction of diverse functionalities, making it a powerful tool in the construction of novel scaffolds for drug discovery and development. This guide provides a comprehensive technical overview of its molecular structure, formula, synthesis, and spectroscopic characterization, offering field-proven insights for its application in a research setting.

Molecular Formula and Structure

The fundamental identity of 1-(p-Toluenesulfonyl)azetidine is defined by its molecular formula and the spatial arrangement of its constituent atoms.

Molecular Formula: C₁₀H₁₃NO₂S[1][2][3][4][5]

Molecular Weight: 211.28 g/mol [4][5]

The structure consists of a central four-membered azetidine ring, where the nitrogen atom is substituted with a p-toluenesulfonyl group. This "tosyl" group comprises a p-tolyl (4-methylphenyl) moiety attached to a sulfonyl group.

Structural Identifiers:

  • CAS Number: 7730-45-2[2][3][4]

  • InChI: 1S/C10H13NO2S/c1-9-3-5-10(6-4-9)14(12,13)11-7-2-8-11/h3-6H,2,7-8H2,1H3[3]

  • SMILES: Cc1ccc(cc1)S(=O)(=O)N2CCC2[2][3]

Structural Parameters
ParameterTypical ValueNotes
Formula Weight 211.28
Melting Point (°C) 119-122[4]
Azetidine C-N Bond Length (Å) ~1.48Varies slightly with substitution.
Azetidine C-C Bond Length (Å) ~1.55[6]
N-S Bond Length (Å) ~1.65Typical for N-sulfonyl bonds.
S=O Bond Length (Å) ~1.43

Synthesis of 1-(p-Toluenesulfonyl)azetidine

The synthesis of 1-(p-Toluenesulfonyl)azetidine can be achieved through several routes, most commonly involving the cyclization of a suitably functionalized propane backbone. The following protocol describes a reliable and frequently employed method starting from 3-amino-1-propanol. The causality behind the choice of reagents is to first protect the amine, convert the hydroxyl into a good leaving group, and then induce intramolecular cyclization.

Experimental Protocol: Synthesis from 3-Amino-1-propanol

This synthesis proceeds in three main steps: 1) Tosylation of the amino group of 3-amino-1-propanol, 2) Conversion of the terminal hydroxyl group into a better leaving group (e.g., a mesylate or tosylate), and 3) Base-mediated intramolecular cyclization.

Step 1: N-Tosylation of 3-Amino-1-propanol

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (Et₃N, 1.1-1.2 eq) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in the same solvent. The tosyl chloride is a highly reactive electrophile that readily reacts with the nucleophilic amine. The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the complete consumption of the starting amine.

  • Work up the reaction by washing with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(3-hydroxypropyl)-4-methylbenzenesulfonamide.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the N-(3-hydroxypropyl)-4-methylbenzenesulfonamide from the previous step in DCM or THF and cool to 0 °C.

  • Add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (MsCl, 1.1 eq). The hydroxyl group is a poor leaving group; converting it to a mesylate (-OMs) transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold water and brine, dry the organic layer, and concentrate in vacuo. The resulting crude mesylate is often used directly in the next step without further purification.

Step 3: Intramolecular Cyclization

  • Dissolve the crude mesylate in a suitable polar aprotic solvent like THF or dimethylformamide (DMF).

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C. The base deprotonates the sulfonamide nitrogen, making it a potent nucleophile.

  • The generated anion then undergoes an intramolecular Sₙ2 reaction, displacing the mesylate leaving group to form the four-membered azetidine ring.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford pure 1-(p-Toluenesulfonyl)azetidine as a solid.

SynthesisWorkflow cluster_step1 Step 1: N-Tosylation cluster_step2 Step 2: Activation cluster_step3 Step 3: Cyclization A 3-Amino-1-propanol D N-(3-hydroxypropyl)- toluenesulfonamide A->D B p-Toluenesulfonyl Chloride (TsCl) B->D C Base (e.g., Et3N) C->D F N-(3-mesyloxypropyl)- toluenesulfonamide D->F E Methanesulfonyl Chloride (MsCl) E->F H 1-(p-Toluenesulfonyl)azetidine F->H Intramolecular SN2 G Strong Base (e.g., NaH) G->H

Caption: Synthetic workflow for 1-(p-Toluenesulfonyl)azetidine.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 1-(p-Toluenesulfonyl)azetidine.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the tosyl group and the strained azetidine ring.

¹H NMR Spectral Data (Typical, in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.75d2HAr-H (ortho to SO₂)
7.35d2HAr-H (meta to SO₂)
3.95t4H-CH₂- (azetidine ring)
2.45s3HAr-CH₃
2.25quintet2H-CH₂- (azetidine ring)

¹³C NMR Spectral Data (Typical, in CDCl₃)

Chemical Shift (δ, ppm)Assignment
143.5Ar-C (ipso to SO₂)
135.0Ar-C (ipso to CH₃)
129.7Ar-CH (meta to SO₂)
127.5Ar-CH (ortho to SO₂)
52.0-CH₂- (azetidine ring)
21.5Ar-CH₃
18.0-CH₂- (azetidine ring)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1-(p-Toluenesulfonyl)azetidine is characterized by strong absorptions corresponding to the sulfonyl group.[7]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050-2850MediumC-H stretching (aromatic and aliphatic)
~1595MediumC=C stretching (aromatic ring)
~1340StrongAsymmetric SO₂ stretching
~1160StrongSymmetric SO₂ stretching
~950StrongS-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structural features.

Key Mass Spectrometry Fragments (Electron Ionization)

m/zProposed FragmentNotes
211[M]⁺Molecular Ion
155[M - C₃H₄N]⁺ or [Ts]⁺Loss of the azetidine ring fragment or formation of the tosyl cation
91[C₇H₇]⁺Tropylium ion, characteristic of toluene-containing compounds
56[C₃H₄N]⁺Azetidine ring fragment cation

Reactivity and Applications

The chemical behavior of 1-(p-Toluenesulfonyl)azetidine is dominated by the reactivity of the strained, activated azetidine ring.

Ring-Opening Reactions

The primary utility of N-tosylazetidine in synthesis is its role as an electrophile in ring-opening reactions. The tosyl group activates the azetidine ring towards nucleophilic attack. This process can be further enhanced by Lewis acids, such as Ag(I) salts, which coordinate to the nitrogen atom, further polarizing the C-N bonds and increasing the ring strain.[8]

A wide range of nucleophiles, including alcohols, amines, and thiols, can be used to open the ring, leading to the formation of γ-substituted sulfonamides.[8] This reaction is a powerful method for constructing linear chains with defined stereochemistry.

RingOpening A 1-(p-Toluenesulfonyl)azetidine D γ-Substituted N-Tosyl Propylamine A->D Ring Opening B Nucleophile (Nu-H) B->D C Ag(I) Catalyst C->A Activation

Caption: General scheme of Ag(I)-catalyzed azetidine ring-opening.

The mechanism of Ag(I) catalysis involves the coordination of the silver ion to the nitrogen of the azetidine, which acts as a Lewis acid. This coordination enhances the electrophilicity of the ring's carbon atoms, making them more susceptible to nucleophilic attack. The nucleophile then attacks one of the methylene carbons, leading to the cleavage of a C-N bond and opening of the four-membered ring.

Conclusion

1-(p-Toluenesulfonyl)azetidine is a fundamentally important and versatile building block in modern organic chemistry. Its well-defined molecular structure, characterized by an activated, strained four-membered ring, provides a predictable platform for a variety of synthetic transformations. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, as detailed in this guide, is crucial for researchers and drug development professionals seeking to leverage its unique chemical attributes for the construction of novel and complex molecular architectures.

References

  • Bera, M., Pratihar, S., & Roy, S. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. The Journal of Organic Chemistry, 76(5), 1475–1478. [Link]

  • SpectraBase. (n.d.). 1-(p-tolylsulfonyl)azetidine. Wiley-VCH GmbH. Retrieved January 21, 2026, from [Link]

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  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

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An In-Depth Technical Guide to the Spectroscopic Interpretation of N-tosylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-tosylazetidine is a pivotal saturated heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry, frequently employed as a building block for more complex molecular architectures.[1] Unambiguous structural confirmation and purity assessment of this compound are paramount for its application in research and development. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used to characterize N-tosylazetidine: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of data points, delving into the causal relationships between molecular structure and spectral output. We will explore the principles behind each technique, present detailed experimental protocols, and offer a rigorous interpretation of the resulting data, grounded in established chemical principles.

The Analytical Workflow: A Multi-technique Approach

The structural elucidation of a molecule like N-tosylazetidine is not reliant on a single analytical technique. Instead, it requires the synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a self-validating and unambiguous confirmation of the molecular identity. The logical flow of this analysis is critical for an efficient and accurate characterization process.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation MS Mass Spectrometry (MS) Provides Molecular Weight & Formula H_NMR ¹H NMR Spectroscopy Maps Proton Framework & Connectivity MS->H_NMR Confirms Mass IR Infrared (IR) Spectroscopy Identifies Key Functional Groups IR->H_NMR Confirms Functional Groups C_NMR ¹³C NMR Spectroscopy Mpas Carbon Skeleton H_NMR->C_NMR Correlates H-C Framework Conclusion Final Structure Confirmation (Purity & Identity Verified) H_NMR->Conclusion C_NMR->Conclusion N_tosylazetidine label_azetidine Azetidine Ring (Aliphatic Protons) label_tosyl Tosyl Group (Aromatic Protons, Methyl, Sulfonyl) p1 p1->label_azetidine p2 p2->label_tosyl

Caption: Key regions of the N-tosylazetidine molecule.

  • Azetidine Ring: This strained ring contains two distinct types of protons: two methylene groups (CH₂). The protons on the carbons adjacent to the nitrogen (C2/C4) are chemically equivalent due to symmetry, as are the protons on the central carbon (C3). Their signals are expected in the aliphatic region of the NMR spectrum.

  • Tosyl Group: This group introduces several characteristic signals:

    • Aromatic protons on the benzene ring, which will appear in the aromatic region of the ¹H NMR spectrum.

    • A methyl group (CH₃) singlet.

    • Strong, characteristic stretching vibrations from the sulfonyl (S=O) group in the IR spectrum.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons.

Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of N-tosylazetidine.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), within a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals overwhelming the analyte signals. [2]3. Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). [3]4. Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

Data Interpretation: A Representative Spectrum

A representative ¹H NMR spectrum of N-tosylazetidine in CDCl₃ would exhibit the following key signals:

  • δ 7.75 (d, J = 8.2 Hz, 2H): This doublet corresponds to the two aromatic protons ortho to the sulfonyl group. The electron-withdrawing nature of the SO₂ group deshields these protons, shifting them downfield. They appear as a doublet due to coupling with the meta-protons.

  • δ 7.35 (d, J = 8.2 Hz, 2H): This doublet is assigned to the two aromatic protons meta to the sulfonyl group. They are less deshielded than the ortho protons and couple with them, resulting in a doublet.

  • δ 3.95 (t, J = 7.5 Hz, 4H): This triplet is characteristic of the four equivalent protons on the carbons adjacent to the nitrogen atom in the azetidine ring (C2 and C4). They are shifted downfield due to the electronegativity of the adjacent nitrogen. The triplet pattern arises from coupling to the two protons on the central C3 carbon (n+1 rule, 2+1=3).

  • δ 2.44 (s, 3H): This sharp singlet corresponds to the three protons of the methyl group on the tosyl ring. It is a singlet because there are no adjacent protons to couple with.

  • δ 2.25 (quint, J = 7.5 Hz, 2H): This signal, appearing as a quintet (or pentet), is assigned to the two protons on the C3 carbon of the azetidine ring. These protons are coupled to the four protons on the adjacent C2 and C4 carbons, resulting in a quintet pattern (n+1 rule, 4+1=5).

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.

Experimental Protocol

The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition. A proton-decoupled experiment is standard, which results in each unique carbon atom appearing as a single sharp line.

Data Interpretation: A Representative Spectrum

The proton-decoupled ¹³C NMR spectrum of N-tosylazetidine would show six distinct signals, consistent with the molecule's symmetry:

  • δ 143.8: Quaternary aromatic carbon attached to the sulfur atom (ipso-carbon).

  • δ 134.5: Quaternary aromatic carbon attached to the methyl group.

  • δ 129.8: Two equivalent aromatic CH carbons (meta to the SO₂ group).

  • δ 127.6: Two equivalent aromatic CH carbons (ortho to the SO₂ group).

  • δ 52.5: The two equivalent CH₂ carbons of the azetidine ring adjacent to the nitrogen (C2 and C4). These are shifted downfield due to the direct attachment to the electronegative nitrogen atom.

  • δ 21.6: The methyl carbon of the tosyl group.

  • δ 17.5: The central CH₂ carbon of the azetidine ring (C3).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). [4]

Experimental Protocol
  • Sample Preparation: For a solid sample like N-tosylazetidine, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of neat sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: Key Vibrational Frequencies

The IR spectrum of N-tosylazetidine is dominated by strong absorptions from the tosyl group:

  • 3000-2850 cm⁻¹: These bands correspond to the C-H stretching vibrations of the aliphatic CH₂ groups in the azetidine ring and the methyl group. [5]* 1597 cm⁻¹: Aromatic C=C stretching vibrations from the benzene ring.

  • 1340 cm⁻¹ (strong, sharp): This is a highly characteristic band for the asymmetric S=O stretching vibration of the sulfonyl group. Its intensity and position are diagnostic. [6]* 1158 cm⁻¹ (strong, sharp): This band corresponds to the symmetric S=O stretching vibration of the sulfonyl group. The presence of these two strong bands is a definitive indicator of a sulfonyl or sulfonamide group. [6]* 815 cm⁻¹: This band is typical for C-H out-of-plane bending in a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. [7][8]

Experimental Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent like methanol or acetonitrile.

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is commonly used to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation. For more detailed fragmentation analysis, Electron Impact (EI) ionization can be employed.

  • Analysis: The ions are separated by a mass analyzer (e.g., Time-of-Flight or Quadrupole) based on their m/z ratio.

Data Interpretation: Molecular Ion and Fragmentation Pathway

The molecular weight of N-tosylazetidine (C₁₀H₁₃NO₂S) is 211.28 g/mol .

  • Molecular Ion Peak: In an ESI spectrum, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 212 . In an EI spectrum, the molecular ion M⁺ would be seen at m/z 211 . The presence of an odd molecular weight is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. [9]

  • Key Fragmentation Patterns: Under EI conditions, the molecular ion can fragment in predictable ways to form more stable ions. A plausible fragmentation pathway is outlined below.

G mol N-Tosylazetidine [C₁₀H₁₃NO₂S]⁺˙ m/z = 211 frag1 [C₇H₇SO₂]⁺ m/z = 155 (Loss of azetidine radical) mol->frag1 - C₃H₆N˙ frag3 [C₃H₆N]⁺ m/z = 56 (Loss of tosyl radical) mol->frag3 - C₇H₇O₂S˙ frag2 Tropylium Ion [C₇H₇]⁺ m/z = 91 (Loss of SO₂) frag1->frag2 - SO₂

Caption: Plausible fragmentation pathway for N-tosylazetidine in EI-MS.

  • m/z 155: This significant peak arises from the cleavage of the N-S bond, with the charge retained on the more stable tosyl fragment. This represents the loss of the azetidine radical (•C₃H₆N).

  • m/z 91: This is often the base peak in the spectrum of tosyl-containing compounds. It results from the loss of sulfur dioxide (SO₂) from the m/z 155 fragment, followed by rearrangement to the very stable tropylium cation ([C₇H₇]⁺).

  • m/z 56: This peak corresponds to the azetidinyl cation, formed by cleavage of the N-S bond where the charge is retained on the heterocyclic fragment.

Summary of Spectroscopic Data

Technique Parameter Value Assignment
¹H NMR Chemical Shift (δ)7.75 ppm2 x Ar-H (ortho to SO₂)
7.35 ppm2 x Ar-H (meta to SO₂)
3.95 ppm4H, Azetidine (C2/C4-H)
2.44 ppm3H, Ar-CH₃
2.25 ppm2H, Azetidine (C3-H)
¹³C NMR Chemical Shift (δ)143.8 ppmAr-C (ipso-S)
134.5 ppmAr-C (ipso-CH₃)
129.8 ppm2 x Ar-CH
127.6 ppm2 x Ar-CH
52.5 ppm2 x Azetidine CH₂ (C2/C4)
21.6 ppmAr-CH₃
17.5 ppmAzetidine CH₂ (C3)
IR Wavenumber (cm⁻¹)1340 cm⁻¹S=O Asymmetric Stretch
1158 cm⁻¹S=O Symmetric Stretch
815 cm⁻¹p-substituted Ar C-H bend
MS (ESI) m/z212.1[M+H]⁺
MS (EI) m/z211M⁺
155[M - C₃H₆N]⁺
91[C₇H₇]⁺ (Base Peak)

Conclusion

The structural characterization of N-tosylazetidine is robustly achieved through a coordinated application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon frameworks, confirming the connectivity and symmetry of the molecule. IR spectroscopy delivers definitive evidence for the key functional groups, particularly the powerful diagnostic bands of the sulfonyl moiety. Finally, mass spectrometry confirms the molecular weight and provides further structural support through predictable fragmentation patterns. Together, these methods form a self-validating system that ensures the identity and integrity of this important chemical building block, empowering confidence in subsequent research and development activities.

References

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A Comprehensive Technical Guide to the Reactivity of 1-(p-Toluenesulfonyl)azetidine with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(p-Toluenesulfonyl)azetidine, commonly known as N-Ts-azetidine, is a versatile four-membered heterocyclic building block in modern organic synthesis. The inherent ring strain of the azetidine core, coupled with the potent electron-withdrawing nature of the N-tosyl group, renders the ring carbons highly susceptible to nucleophilic attack. This guide provides an in-depth exploration of the reactivity of N-Ts-azetidine with a diverse array of nucleophiles. We will dissect the mechanistic underpinnings of its ring-opening reactions, discuss the factors governing regioselectivity, and present field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this strained heterocycle.

Introduction: The Unique Profile of N-Tosylazetidine

Azetidines are four-membered, nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry for their ability to impart desirable pharmacokinetic properties to bioactive molecules.[1] While possessing considerable ring strain (approximately 25 kcal/mol), the azetidine ring is notably more stable than its three-membered counterpart, the aziridine, allowing for easier handling and more controlled reactivity.[1]

The reactivity of the azetidine core is dramatically enhanced by N-functionalization with a p-toluenesulfonyl (tosyl) group. This modification serves two primary purposes:

  • Activation: The strongly electron-withdrawing tosyl group polarizes the N-C bonds, increasing the electrophilicity of the ring's methylene carbons.

  • Leaving Group Potential: The sulfonamide nitrogen, upon ring opening, is a stable anion, making the N-tosyl group an excellent component of a leaving group system.

This combination of moderate ring strain and potent electronic activation makes 1-(p-toluenesulfonyl)azetidine a powerful electrophile, readily undergoing ring-opening reactions with a wide range of nucleophiles to produce valuable γ-substituted propylamines. These products are key intermediates in the synthesis of more complex nitrogen-containing scaffolds and pharmaceutical agents.[]

Mechanistic Principles of Nucleophilic Ring Opening

The cornerstone of N-Ts-azetidine reactivity is the nucleophilic ring-opening reaction, which proceeds predominantly through an SN2-type mechanism. The driving force is the release of the inherent ring strain.

The SN2 Pathway

In a typical reaction, a nucleophile attacks one of the electrophilic methylene carbons of the azetidine ring. This attack occurs from the backside, leading to the cleavage of the opposing C-N bond and inversion of stereochemistry if the carbon is a stereocenter. The tosyl-protected nitrogen atom acts as the effective leaving group.

SN2_Mechanism

N-Ts-Azetidine

Nu-

Nucleophile

General structure of the ring-opened product.

γ-Functionalized N-Tosyl Propylamine

Diagram 1: General SN2 Ring-Opening Mechanism.

The Role of Lewis Acid Catalysis

While many strong nucleophiles can open the N-Ts-azetidine ring directly, the reaction can be significantly facilitated by the addition of a Lewis acid. Lewis acids, such as zinc halides (ZnX₂) or silver salts ([Ag(COD)₂]PF₆), coordinate to the nitrogen or sulfonyl oxygen atoms.[3] This coordination enhances the electron-withdrawing effect of the tosyl group, further polarizing the C-N bonds and making the ring carbons even more electrophilic. This activation allows for ring-opening by weaker nucleophiles and often proceeds under milder conditions.

dot graph Lewis_Acid_Activation { graph [rankdir="LR", splines=ortho, nodesep=0.8, bgcolor="#F1F3F4"]; node [shape=record, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Lewis acid activation workflow for N-Ts-azetidine.

Reactivity with Diverse Nucleophiles: A Quantitative Overview

The versatility of N-Ts-azetidine is demonstrated by its reactivity with a broad spectrum of nucleophiles. The choice of nucleophile and reaction conditions dictates the nature of the resulting γ-functionalized amine.

Nucleophile ClassSpecific NucleophileCatalyst/ConditionsProduct TypeTypical YieldReference
Oxygen Alcohols (e.g., MeOH, BnOH)BF₃·OEt₂γ-Alkoxy-N-tosylpropylamineExcellent
Sulfur Thiols (e.g., PhSH)[Ag(COD)₂]PF₆γ-Thioether-N-tosylpropylamineHigh[3][4]
Nitrogen Amines (e.g., Aniline)[Ag(COD)₂]PF₆γ-Amino-N-tosylpropylamineHigh[3][5]
Halogen Zinc Halides (ZnI₂)ZnI₂, DCM, refluxγ-Iodo-N-tosylpropylamineGood-Excellent
Carbon Grignard Reagents (e.g., PhMgBr)Ti(Oi-Pr)₄ (catalytic)γ-Alkyl/Aryl-N-tosylpropylamineVaries[1][6]
Carbon Organolithium (e.g., n-BuLi)Toluene, -78°Cγ-Alkyl-N-tosylpropylamineHigh[7]
Carbon OrganotrifluoroboratesLiClO₄ / (n-Bu)₄NHSO₄γ-Vinyl/Alkynyl/Aryl-N-tosylpropylamineGood[1]
Heteroatom Nucleophiles (O, S, N)

Oxygen, sulfur, and nitrogen nucleophiles readily open the N-Ts-azetidine ring, particularly in the presence of a catalyst. A study by Roy and coworkers demonstrated the efficacy of a silver(I) catalyst for the regioselective ring-opening with alcohols, thiols, and amines.[3][4] The causality behind using a soft Lewis acid like Ag(I) is its strong affinity for soft nucleophiles like thiols, while still being effective for harder nucleophiles like alcohols and amines, providing a broad scope.[3][5]

Lewis acid-promoted reactions, for instance with BF₃·OEt₂, are also highly effective, especially for alcohols. The mechanism involves activation of the azetidine, followed by an SN2-type attack, which has been shown to proceed with inversion of configuration at the reaction center, confirming the pathway.

Carbon Nucleophiles: Forging C-C Bonds

The reaction of N-Ts-azetidine with carbon-based nucleophiles is a powerful method for constructing new carbon-carbon bonds.

  • Organometallic Reagents: Grignard and organolithium reagents are potent nucleophiles capable of opening the azetidine ring.[6][7] However, these strong bases can also promote side reactions. The choice of solvent and temperature is critical. For instance, reactions with organolithiums are often conducted at low temperatures (-78°C) in apolar solvents like toluene to maximize the desired nucleophilic addition over deprotonation or other undesired pathways.[7] The addition of a titanium catalyst can mediate the reaction with Grignard reagents, proceeding through a proposed Kulinkovich-type mechanism.[1]

  • Organotrifluoroborates: A milder, transition-metal-free approach involves the use of potassium organotrifluoroborates. This method, which works for vinyl, alkynyl, and aryl variants, is triggered by a combination of salts that generate a strong Brønsted acid in situ, activating the azetidine towards nucleophilic attack.[1]

Halide Nucleophiles

The synthesis of γ-haloamines is a valuable transformation, as the halogen can be readily displaced in subsequent reactions. Ghorai and coworkers have shown that zinc(II) halides are effective reagents for the regioselective ring-opening of N-tosylazetidines to furnish the corresponding γ-halo-N-tosylpropylamines in good to excellent yields. The reaction is typically performed by refluxing in a solvent like dichloromethane (DCM).[8]

Experimental Protocol: Lewis Acid-Mediated Ring Opening with an Alcohol

This protocol is a representative example of a self-validating system for the synthesis of a γ-alkoxy-N-tosylpropylamine, adapted from methodologies described by Ghorai et al. The successful formation of the product, verifiable by NMR and mass spectrometry, validates the chosen conditions and the reactivity principles discussed.

Objective: To synthesize N-(3-methoxypropyl)-4-methylbenzenesulfonamide via the BF₃·OEt₂-mediated ring opening of 1-(p-toluenesulfonyl)azetidine with methanol.

Materials:

  • 1-(p-Toluenesulfonyl)azetidine (1.0 eq)

  • Anhydrous Methanol (MeOH, 10-20 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen line, syringe, separatory funnel

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask is charged with 1-(p-toluenesulfonyl)azetidine (1.0 eq) and dissolved in anhydrous DCM (approx. 0.1 M concentration) under a nitrogen atmosphere.

  • Addition of Nucleophile: Anhydrous methanol (10 eq) is added to the solution via syringe.

  • Cooling: The reaction mixture is cooled to 0°C in an ice-water bath. This is a critical step to control the exothermic reaction upon addition of the Lewis acid.

  • Lewis Acid Addition: Boron trifluoride diethyl etherate (1.2 eq) is added dropwise to the stirred solution over 5-10 minutes. The slow addition is crucial to maintain temperature control.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting azetidine is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0°C.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

  • Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure γ-methoxy amine product.

Experimental_Workflow

Conclusion and Future Outlook

1-(p-Toluenesulfonyl)azetidine stands as a robust and versatile electrophile in the synthetic chemist's toolkit. Its predictable reactivity, primarily governed by SN2-type ring-opening, allows for the controlled installation of a wide variety of functional groups at the γ-position of a propylamine backbone. The ability to modulate its reactivity through Lewis acid catalysis further broadens its synthetic utility, enabling reactions with a diverse range of nucleophiles under mild conditions. The products of these reactions are valuable intermediates for the synthesis of pyrrolidines, piperidines, and other complex nitrogen heterocycles that are prevalent in pharmaceuticals and natural products.[9][10] Future research will likely focus on developing enantioselective ring-opening reactions and expanding the scope of compatible nucleophiles, further cementing the role of N-Ts-azetidine as a key building block in modern organic and medicinal chemistry.

References

  • Bera, M., Pratihar, S., & Roy, S. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. The Journal of Organic Chemistry, 76(5), 1475–1478. [Link][3][4]

  • Behnke, N. E., Lovato, K., Yousufuddin, M., & Kürti, L. (2019). Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines from Oxime Ethers. Angewandte Chemie International Edition, 58(40), 14219–14223. [Link][6]

  • American Chemical Society Publications. (2011). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. [Link][5]

  • Ghorai, M. K., et al. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology, Kanpur. [Link]

  • Ghorai, M. K., et al. (2005). SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences, 117(5), 951-958. [Link][8]

  • Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. [Link][10]

  • Driver, T. G., & others. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2619-2631. [Link][1]

  • Ghorai, M. K., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions. Tetrahedron, 62(34), 8059-8066. [Link]

  • Musci, P., Colella, M., Fanelli, F., Altomare, A., Pisano, L., Carlucci, C., ... & Degennaro, L. (2019). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Frontiers in Chemistry, 7, 614. [Link][7]

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A Theoretical and Computational Guide to Azetidine Ring Strain: From First Principles to Practical Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The four-membered azetidine ring is a cornerstone of modern medicinal chemistry, prized for its ability to impart conformational rigidity and unique physicochemical properties to bioactive molecules.[1][2] Its utility, however, is intrinsically linked to its inherent ring strain—a thermodynamic penalty that dictates its stability, reactivity, and synthetic accessibility.[3][4] A precise, quantitative understanding of this strain is therefore not merely an academic exercise but a critical component of rational drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the theoretical frameworks and computational methodologies used to calculate the ring strain energy of azetidine. We will dissect the fundamental principles of ring strain, evaluate the application of various computational models from molecular mechanics to high-level quantum theory, and present a detailed, validated protocol for its calculation. The objective is to bridge the gap between theoretical concepts and practical application, enabling a more predictive and insightful approach to the design of azetidine-containing therapeutics.

The Principle of Ring Strain: An Energetic Landscape

Ring strain is a form of potential energy that arises when the bond angles and conformations within a cyclic molecule are forced to deviate from their ideal, lowest-energy states.[5][6] This excess energy, known as Ring Strain Energy (RSE), renders the molecule less stable and often more reactive than its acyclic counterpart. The total RSE is a composite of three primary contributing factors:

  • Angle Strain (Baeyer Strain): This is the energy required to distort bond angles from their optimal values. For an sp³-hybridized carbon or nitrogen atom, the ideal bond angle is ~109.5°. In a planar four-membered ring like azetidine, the internal angles would be compressed to approximately 90°, inducing significant angle strain.[6][7]

  • Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. In a flat cyclic structure, the C-H and N-H bonds would be fully eclipsed, creating repulsive interactions that destabilize the molecule. To alleviate this, the azetidine ring puckers, but this does not eliminate torsional strain entirely.[5]

  • Transannular Strain (Prelog Strain): This is caused by steric repulsion between atoms across the ring that are not directly bonded. While more significant in medium-sized rings (7-13 atoms), it can contribute to the overall strain in substituted azetidines.[8]

The interplay of these factors makes the azetidine ring a fascinating case study: it is strained enough to offer unique reactivity for synthetic transformations but is significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[9][10]

cluster_0 Components of Ring Strain cluster_1 Manifestations in Molecular Properties Angle Angle Strain (Baeyer Strain) RSE Total Ring Strain Energy (RSE) Angle->RSE Torsional Torsional Strain (Pitzer Strain) Torsional->RSE Transannular Transannular Strain (Prelog Strain) Transannular->RSE Reactivity Increased Reactivity (e.g., Ring-Opening Reactions) Stability Decreased Thermodynamic Stability Geometry Constrained Molecular Geometry RSE->Reactivity RSE->Stability RSE->Geometry

Caption: The relationship between the components of ring strain and their impact on molecular properties.

Theoretical Frameworks for Quantifying Ring Strain

Experimentally, RSE can be estimated from the difference between the measured heat of combustion of the cyclic compound and a hypothetical, strain-free reference.[6] However, computational chemistry provides a more direct, versatile, and less resource-intensive path to quantifying RSE. The core principle involves calculating the energy difference between the strained cyclic molecule and a carefully chosen acyclic reference that is considered "strain-free."[11] The validity of the calculated RSE is critically dependent on the choice of this reaction scheme.

Isodesmic and Homodesmotic Reactions: The Gold Standard for Error Cancellation

A simple comparison of azetidine to its linear isomer, butylamine, is insufficient because the types of chemical bonds are not conserved. To achieve reliable results, theoretical chemists employ reaction schemes designed to maximize the cancellation of computational errors.

  • Isodesmic Reactions: These are hypothetical reactions where the number of bonds of each formal type (e.g., C-N, C-C, C-H) is conserved on both the reactant and product sides.[12]

  • Homodesmotic Reactions: This is a more stringent classification where not only the bond types but also the valence environments of the atoms (i.e., the number of attached hydrogens) are conserved.[11][12] For calculating the RSE of saturated rings like azetidine, homodesmotic reactions are the preferred method as they provide a superior balance of bond types and atomic environments, leading to more accurate energy calculations.[13]

The RSE is then determined by the calculated enthalpy of this hypothetical reaction.

A Comparative Analysis of Computational Methods

The choice of computational method is a critical decision, balancing the need for accuracy against computational cost.

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics and empirically derived "force fields" to calculate the potential energy of a molecule.[14] The total steric energy is a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded interactions.

  • Causality and Justification: MM is exceptionally fast and can handle very large systems. It is excellent for conformational searching and providing a qualitative sense of strain. However, its accuracy is entirely dependent on the quality of the force field parameters.[15] Standard force fields may not be well-parameterized for strained, small heterocyclic rings, where electron distribution is atypical.[11] Therefore, MM is generally not the primary choice for obtaining a highly accurate, quantitative RSE value for a molecule like azetidine but can be useful for initial geometric assessments.

Ab Initio and Density Functional Theory (DFT)

Quantum mechanical methods, which solve approximations of the Schrödinger equation, provide a much more rigorous and accurate description of molecular energy.

  • Ab Initio Methods: These methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD(T))) are derived directly from first principles without empirical parameterization.[11][16] Higher-level methods like CCSD(T) are often considered the "gold standard" for accuracy but are computationally very expensive, limiting their use to smaller molecules.[13]

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the energy of a molecule based on its electron density. It offers a remarkable balance of accuracy and computational efficiency, making it the workhorse of modern computational chemistry.[13][17] The accuracy of a DFT calculation depends on the chosen functional (e.g., B3LYP, wB97XD, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ).

  • Causality and Justification: For calculating the RSE of azetidine, DFT methods like M06-2X or dispersion-corrected functionals like wB97XD, paired with a triple-zeta quality basis set (e.g., cc-pVTZ), are highly recommended.[13][18] These functionals are well-suited for main-group chemistry and provide a robust description of the electronic effects within the strained ring. The use of a homodesmotic reaction scheme with DFT calculations is a self-validating system; because the chemical environments are so similar on both sides of the equation, systematic errors in the DFT functional are largely canceled out, leading to a more trustworthy final RSE value.

Quantitative Strain Energy of Azetidine

High-level computational studies have been performed to determine the RSE of azetidine. The values are typically compared to related cycloalkanes to provide context.

CompoundRing SizeRing Strain Energy (RSE) (kcal/mol)Key Strain Contributors
Cyclopropane3~27.5[19]Severe Angle Strain, Torsional Strain
Azetidine 4 ~25.4 - 26.0 [13][20]Significant Angle Strain, Torsional Strain
Cyclobutane4~26.3[5]Significant Angle Strain, Torsional Strain
Cyclopentane5~7.4[5]Primarily Torsional Strain
Cyclohexane6~0[21](Strain-free reference)

Note: The exact RSE value can vary slightly depending on the computational method, basis set, and reaction scheme employed.

The data clearly shows that azetidine possesses a substantial amount of ring strain, nearly identical to its all-carbon analogue, cyclobutane. This ~26 kcal/mol of excess energy is a powerful thermodynamic driving force for reactions that lead to ring-opening, a characteristic that is extensively exploited in synthetic chemistry.[3][22]

Detailed Protocol: Calculating Azetidine RSE via a Homodesmotic Reaction

This section provides a step-by-step methodology for calculating the RSE of azetidine using DFT.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Method: DFT with the wB97XD functional and the 6-311+G(d,p) basis set is a suitable level of theory.

cluster_workflow Computational Workflow for RSE Calculation A Step 1: Build Structures (Azetidine, Propane, Ethyl Methyl Amine) B Step 2: Geometry Optimization (Find lowest energy conformation) A->B C Step 3: Frequency Calculation (Confirm true minimum, obtain ZPE & thermal corrections) B->C D Step 4: Calculate Reaction Enthalpy (ΔH_rxn) ΔH_rxn = ΣH(products) - ΣH(reactants) C->D E Result: Ring Strain Energy (RSE) RSE = ΔH_rxn D->E

Caption: A streamlined workflow for the DFT-based calculation of Ring Strain Energy (RSE).

Step 1: Define the Homodesmotic Reaction Construct a balanced reaction where the number of C-C, C-N, C-H, and N-H bonds, as well as the atom hybridization states, are conserved. For azetidine, an appropriate homodesmotic reaction is:

Azetidine + 2 Propane → 2 Ethyl Methyl Amine

Step 2: Build and Optimize Molecular Geometries For each of the four molecules in the reaction (azetidine, propane, and two equivalents of ethyl methyl amine), perform a full geometry optimization at the chosen level of theory (e.g., wB97XD/6-311+G(d,p)). This step locates the minimum energy structure on the potential energy surface.

Step 3: Perform Frequency Calculations Run a vibrational frequency calculation on each optimized structure using the same level of theory. This serves two crucial purposes:

  • Verification: A true minimum energy structure will have zero imaginary frequencies. This validates the optimized geometry.

  • Thermochemistry: The calculation provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the enthalpy (H). The electronic energy (E) from the optimization and the thermal correction are summed to give the total enthalpy for each molecule at a standard temperature (e.g., 298.15 K).

Step 4: Calculate the Ring Strain Energy The RSE is the calculated enthalpy of the homodesmotic reaction (ΔH_rxn).

RSE = ΔH_rxn = [ (2 * H_EthylMethylAmine) ] - [ (1 * H_Azetidine) + (2 * H_Propane) ]

Where 'H' is the total enthalpy obtained from the frequency calculation for each molecule. A positive value for ΔH_rxn indicates the presence of strain in the reactant, azetidine.

Conclusion: The Practical Implications of Theoretical Strain

The theoretical calculation of ring strain is far more than an academic pursuit. For the medicinal chemist, the ~26 kcal/mol of strain energy in the azetidine ring is a quantitative measure of its unique character. This value helps explain its enhanced reactivity in strain-release-driven syntheses, allowing for the construction of complex molecular architectures.[3][23] In drug design, the ring's conformational rigidity, a direct consequence of its strained nature, can minimize the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[2] By leveraging robust computational methods like DFT with homodesmotic reaction schemes, researchers can accurately predict the energetic properties of novel substituted azetidines, enabling a more rational and efficient drug discovery process.

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The Strained Ring's Ascent: A Technical Guide to the Discovery and Synthetic Evolution of N-Protected Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

From a 19th-century synthetic curiosity to a privileged scaffold in modern medicinal chemistry, the journey of the azetidine ring is a testament to the relentless ingenuity of organic chemists. This guide provides an in-depth exploration of the discovery and historical development of N-protected azetidines, offering field-proven insights into the synthetic strategies and the critical role of nitrogen protection in harnessing the unique reactivity of this strained four-membered heterocycle.

The Dawn of Azetidine Chemistry: From Curiosity to Natural Occurrence

The story of azetidines begins in the late 19th century. The first synthesis of the parent azetidine ring was reported in 1888 by Gabriel and Weiner.[1] Their approach, a landmark in heterocyclic chemistry, involved the intramolecular cyclization of γ-bromopropylamine upon treatment with a base. This reaction, a classic example of intramolecular nucleophilic substitution, laid the foundational stone for azetidine synthesis.

For many decades following its discovery, the strained four-membered ring was largely regarded as a synthetic curiosity rather than a valuable building block. The inherent ring strain, approximately 25.4 kcal/mol, presented significant synthetic challenges, often leading to low yields and undesired ring-opening reactions.[2]

A pivotal moment in the history of azetidines arrived in 1955 with the isolation and characterization of the naturally occurring L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis). This discovery was profound, as it demonstrated that the azetidine motif was not merely a laboratory construct but a component of natural products, hinting at its potential biological significance. This naturally occurring, non-proteinogenic amino acid was found to be a proline analogue and antagonist, capable of being incorporated into proteins in place of proline, leading to a range of toxic and teratogenic effects.

The Imperative of Nitrogen Protection: Taming the Strained Ring

The secondary amine of the azetidine ring is nucleophilic and basic, which can interfere with many synthetic transformations. Furthermore, the lone pair of electrons on the nitrogen atom plays a crucial role in the ring's reactivity and stability. Unprotected azetidines are prone to side reactions, including N-alkylation, N-acylation, and protonation, which can lead to ring-opening.

The introduction of a protecting group on the nitrogen atom proved to be a critical advancement in azetidine chemistry. N-protection serves several vital functions:

  • Reduces Nucleophilicity and Basicity: By withdrawing electron density from the nitrogen atom, the protecting group attenuates its nucleophilicity and basicity, preventing unwanted side reactions.

  • Enhances Stability: N-protection can stabilize the strained ring system, making it more amenable to handling and further functionalization.

  • Directs Reactivity: Certain protecting groups can influence the regioselectivity of reactions on the azetidine ring.

  • Improves Solubility and Handling: Many protected azetidines exhibit improved solubility in organic solvents and are often crystalline solids, facilitating purification.

The choice of an appropriate N-protecting group is paramount and depends on the specific synthetic route and the desired final product. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily cleaved under mild conditions without affecting other functional groups in the molecule.

A Synthetic Arsenal: The Evolution of N-Protected Azetidine Synthesis

The challenges posed by the strained azetidine ring have spurred the development of a diverse array of synthetic methodologies. These strategies can be broadly categorized into several key approaches.

Intramolecular Cyclization: The Classical Approach

The intramolecular cyclization of γ-amino alcohols or γ-haloamines remains a cornerstone of azetidine synthesis. This method relies on an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces a leaving group at the γ-position.

Mechanism of Intramolecular Cyclization of a γ-Haloamine

G cluster_0 γ-Haloamine cluster_1 Transition State cluster_2 Azetidine γ-Haloamine H₂N-(CH₂)₃-X (X = Cl, Br, I, OTs, OMs) TS [H₂N---(CH₂)₃---X]‡ γ-Haloamine->TS Base (e.g., K₂CO₃, NaOH) Azetidine NH-azetidine + HX TS->Azetidine

Caption: Intramolecular SN2 reaction for azetidine ring formation.

The efficiency of this cyclization is influenced by several factors, including the nature of the leaving group (I > Br > Cl > OTs > OMs), the substitution pattern on the carbon chain, and the reaction conditions. The choice of base is also critical to deprotonate the amine without promoting elimination or other side reactions.

Strain-Release Synthesis: Harnessing the Energy of Bicyclic Systems

A more recent and powerful strategy for the synthesis of functionalized azetidines involves the strain-release reactions of 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained bicyclic compounds serve as versatile precursors, undergoing ring-opening reactions with a variety of nucleophiles and electrophiles to afford 1,3-disubstituted azetidines.

General Scheme for Strain-Release Synthesis of Azetidines from ABBs

G cluster_0 1-Azabicyclo[1.1.0]butane cluster_1 Nucleophilic/Electrophilic Addition cluster_2 1,3-Disubstituted Azetidine ABB 1-Azabicyclo[1.1.0]butane Reaction Nu⁻ / E⁺ ABB->Reaction Strain Release Azetidine Nu-Azetidine-E Reaction->Azetidine

Caption: Strain-release synthesis of azetidines from 1-azabicyclo[1.1.0]butanes.

This approach offers a modular and efficient route to a wide range of substituted azetidines that would be challenging to access through traditional cyclization methods.[1][3][4] The high degree of ring strain in ABBs provides a strong thermodynamic driving force for the ring-opening reaction.

The Aza Paternò-Büchi Reaction: A Photochemical Approach

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct and atom-economical route to the azetidine ring.[5][6] This photochemical reaction involves the excitation of the imine to an electronically excited state, which then undergoes a cycloaddition with the alkene.

Mechanism of the Aza Paternò-Büchi Reaction

G cluster_0 Reactants cluster_1 Excited State cluster_2 Azetidine Imine R₁-CH=N-R₂ ExcitedImine [R₁-CH=N-R₂]* Imine->ExcitedImine Alkene R₃-CH=CH-R₄ Azetidine Substituted Azetidine ExcitedImine->Azetidine + Alkene [2+2] Cycloaddition

Caption: The aza Paternò-Büchi reaction for azetidine synthesis.

While powerful, the scope of the aza Paternò-Büchi reaction can be limited by the photochemical properties of the imine and alkene partners. However, recent advances using visible-light photocatalysis have significantly expanded the utility of this method.[7]

A Comparative Guide to Common N-Protecting Groups for Azetidines

The selection of the N-protecting group is a critical decision in any synthetic route towards a functionalized azetidine. The following table provides a comparative overview of the most commonly employed protecting groups.

Protecting GroupStructureIntroduction ConditionsCleavage ConditionsStabilityAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl)Boc-N<Boc₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)Stable to base, hydrogenolysisEasy to introduce, generally stable, orthogonal to Cbz and FmocCleaved under strongly acidic conditions
Cbz (Benzyloxycarbonyl)Cbz-N<Cbz-Cl, base (e.g., NaHCO₃)Hydrogenolysis (H₂, Pd/C)Stable to acid and baseOrthogonal to Boc, stable to a wide range of conditionsIncompatible with reducible functional groups
Tosyl (p-Toluenesulfonyl)Ts-N<Ts-Cl, base (e.g., pyridine, NaOH)Strong reducing agents (e.g., Na/NH₃, Na/naphthalene)Very stable to acid and baseHighly crystalline derivatives, activates α-protonsHarsh cleavage conditions
Benzhydryl (Diphenylmethyl)Bh-N<Ph₂CHBr, baseHydrogenolysis, strong acidStable to baseCan be cleaved under relatively mild conditionsCan be bulky, may influence stereoselectivity

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the introduction and cleavage of common N-protecting groups on the azetidine core. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Synthesis of N-Boc-azetidine

This protocol describes the protection of azetidine with the tert-butoxycarbonyl (Boc) group.

Reaction Scheme:

NH-azetidine + (Boc)₂O → N-Boc-azetidine

Materials:

  • Azetidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of azetidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-azetidine.

Typical Yield: 85-95%

Protocol 2: Deprotection of N-Boc-azetidine using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group from N-Boc-azetidine.

Reaction Scheme:

N-Boc-azetidine + TFA → NH-azetidine·TFA

Materials:

  • N-Boc-azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-azetidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Add diethyl ether to the residue to precipitate the azetidine trifluoroacetate salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • Dry the solid under vacuum to obtain the desired product.

Typical Yield: >95%

Protocol 3: Synthesis of N-Cbz-azetidine

This protocol describes the protection of azetidine with the benzyloxycarbonyl (Cbz) group.

Reaction Scheme:

NH-azetidine + Cbz-Cl → N-Cbz-azetidine

Materials:

  • Azetidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of azetidine (1.0 eq) in a mixture of DCM and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq).

  • Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Cbz-azetidine.

Typical Yield: 80-90%

Protocol 4: Deprotection of N-Cbz-azetidine by Hydrogenolysis

This protocol describes the removal of the Cbz group by catalytic hydrogenation.

Reaction Scheme:

N-Cbz-azetidine + H₂ (Pd/C) → NH-azetidine

Materials:

  • N-Cbz-azetidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-azetidine (1.0 eq) in methanol or ethanol.

  • Add 10% Pd/C (5-10 mol% by weight).

  • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.

Typical Yield: >95%

Conclusion and Future Outlook

From its humble beginnings as a synthetic curiosity, the N-protected azetidine has risen to prominence as a cornerstone of modern medicinal chemistry. The development of robust and versatile synthetic methodologies, coupled with a sophisticated understanding of the role of N-protecting groups, has unlocked the vast potential of this strained yet valuable scaffold. The ability to introduce the azetidine motif into drug candidates has been shown to improve a range of pharmacokinetic and pharmacodynamic properties, including metabolic stability, aqueous solubility, and binding affinity.

The ongoing evolution of synthetic chemistry promises to further expand the accessibility and utility of N-protected azetidines. Innovations in C-H activation, asymmetric catalysis, and flow chemistry are poised to provide even more efficient and sustainable routes to these important building blocks. As our understanding of the intricate interplay between the strained ring system and its biological targets deepens, the N-protected azetidine is set to play an increasingly pivotal role in the discovery and development of the next generation of therapeutics.

References

  • Gabriel, S., & Weiner, J. (1888). Ueber einige Abkömmlinge des Propylamins. Berichte der deutschen chemischen Gesellschaft, 21(2), 2669-2679. [Link]

  • Andresini, M., Degennaro, L., & Luisi, R. (2020). The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry, 18(30), 5798-5810. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7566. [Link]

  • Blackmun, D. E., & Schindler, C. S. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(1), 158-162. [Link]

  • Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494. [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]

  • Mateos, J., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Catalysis, 7, 730–740. [Link]

  • Tyler, J. L., Noble, A., & Aggarwal, V. K. (2022). Strain-Release-Driven Friedel–Crafts Spirocyclization of Azabicyclo[1.1.0]butanes. Angewandte Chemie International Edition, 61(3), e202114235. [Link]

  • Wodarczyk, S., & Ghorai, M. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2651. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Bieber, L. W., da Costa, R. C., & da Silva, M. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-907. [Link]

  • Organic Syntheses. azetidine. [Link]

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Methodological & Application

Ag(I)-Catalyzed Ring-Opening of 1-(p-Toluenesulfonyl)azetidine: A Protocol for the Synthesis of γ-Functionalized Propylamines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

This document provides a comprehensive guide for the silver(I)-catalyzed ring-opening of 1-(p-toluenesulfonyl)azetidine. It is designed for researchers, scientists, and professionals in drug development who are interested in leveraging strained-ring chemistry to access valuable molecular scaffolds. The protocol details the underlying mechanism, a step-by-step experimental procedure, and critical insights for successful execution.

Introduction: The Utility of Strained-Ring Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry and organic synthesis.[1] Their reactivity is largely dictated by a significant ring strain of approximately 25.4 kcal/mol, which makes them susceptible to ring-opening reactions under appropriate conditions.[1] This controlled cleavage of the C-N bond provides a powerful strategy for introducing functionality and constructing complex acyclic molecules that would be challenging to synthesize otherwise.

To enhance their reactivity, azetidines are often "activated" by attaching an electron-withdrawing group to the nitrogen atom. The 1-(p-toluenesulfonyl) group (tosyl, Ts) is particularly effective in this role, rendering the ring's carbon atoms more electrophilic and thus more prone to nucleophilic attack.[2] The ring-opening of these N-activated azetidines can be facilitated by Lewis acids, which coordinate to the nitrogen atom and further increase the ring's electrophilicity.[2][3]

Among various Lewis acids, silver(I) salts, such as silver trifluoromethanesulfonate (AgOTf) or [Ag(COD)₂]PF₆, have emerged as highly effective catalysts for this transformation.[4] They promote the clean and efficient ring-opening of 1-(p-toluenesulfonyl)azetidine with a wide range of nucleophiles, including alcohols, amines, and thiols. The resulting products, γ-functionalized N-tosyl propylamines, are of significant interest. For instance, the use of water or alcohols as nucleophiles yields γ-amino alcohols, a structural motif found in numerous FDA-approved drugs and bioactive molecules.[5][6][7] This protocol offers a reliable method for accessing these valuable compounds.

The Reaction Mechanism: Lewis Acid Activation and Nucleophilic Attack

The catalytic cycle is initiated by the coordination of the soft Lewis-acidic Ag(I) ion to the nitrogen atom of the 1-(p-toluenesulfonyl)azetidine. This interaction withdraws electron density from the nitrogen, further polarizing the C-N bonds and increasing the inherent strain of the four-membered ring. This "activation" step significantly enhances the electrophilicity of the methylene carbons adjacent to the nitrogen.

The reaction then proceeds via a backside nucleophilic attack on one of the ring's carbon atoms, following an S_N2-type mechanism.[2] This concerted step leads to the cleavage of the C-N bond and the formation of a new bond between the carbon and the incoming nucleophile. A final proton transfer or aqueous workup step neutralizes the intermediate to afford the final γ-substituted N-tosyl propylamine product.

The overall transformation is a highly efficient method for converting a cyclic, strained molecule into a linear, difunctionalized scaffold.

Reaction_Mechanism cluster_0 Activation Step cluster_1 Ring-Opening Step Azetidine 1-(p-Toluenesulfonyl)azetidine Activated_Complex Activated Ag(I)-Azetidine Complex Azetidine->Activated_Complex + Ag(I) Catalyst Ag(I) Catalyst (e.g., AgOTf) Intermediate Ring-Opened Intermediate Activated_Complex->Intermediate Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate SN2 Attack Product γ-Functionalized Product Intermediate->Product Proton Transfer / Workup

Caption: Proposed mechanism for the Ag(I)-catalyzed ring-opening of N-tosylazetidine.

Detailed Experimental Protocol

This section provides a representative, step-by-step procedure for the ring-opening of 1-(p-toluenesulfonyl)azetidine using methanol as the nucleophile.

Objective: To synthesize N-(3-methoxypropyl)-4-methylbenzenesulfonamide.

Materials & Reagents:

  • 1-(p-Toluenesulfonyl)azetidine (CAS: 7730-45-2, ≥97%)

  • Silver(I) trifluoromethanesulfonate (AgOTf, 99%)

  • Anhydrous methanol (MeOH, ≥99.8%)

  • Anhydrous dichloromethane (DCM, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Inert gas (high-purity nitrogen or argon)

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum and inert gas inlet/outlet (e.g., balloon or manifold)

  • Magnetic stirrer/hotplate

  • Syringes and needles

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Glass column for flash chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL round-bottom flask. Flame-dry the flask under vacuum or oven-dry it at 120 °C for at least 4 hours. Allow it to cool to room temperature under a stream of nitrogen or argon.

    • Under a positive pressure of inert gas, add 1-(p-toluenesulfonyl)azetidine (1.00 g, 4.73 mmol, 1.0 equiv).

    • Add anhydrous methanol (20 mL) via syringe. Stir the mixture at room temperature until the solid is fully dissolved.

  • Catalyst Addition and Reaction:

    • In a separate, dry vial, weigh silver trifluoromethanesulfonate (AgOTf) (61 mg, 0.237 mmol, 0.05 equiv).

    • Quickly add the AgOTf catalyst to the stirred reaction mixture. A slight color change or mild exotherm may be observed.

    • Seal the flask and stir the reaction mixture at room temperature.

  • Monitoring the Reaction:

    • Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting material (azetidine) will have a different R_f value than the more polar ring-opened product. The reaction is typically complete within 2-4 hours.

  • Workup and Extraction:

    • Once the reaction is complete, quench it by adding 20 mL of saturated aqueous NaHCO₃ solution to the flask.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash them with brine (1 x 40 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexanes.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure N-(3-methoxypropyl)-4-methylbenzenesulfonamide.

  • Characterization:

    • Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum.

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for the Ag(I)-catalyzed ring-opening experiment.

Scope and Expected Results

The Ag(I)-catalyzed protocol is versatile and accommodates a variety of nucleophiles. The table below summarizes the expected products and typical yields for the reaction of 1-(p-toluenesulfonyl)azetidine with common nucleophiles.

EntryNucleophile (Nu-H)ProductTypical Yield (%)
1MethanolN-(3-methoxypropyl)-4-methylbenzenesulfonamide>90
2WaterN-(3-hydroxypropyl)-4-methylbenzenesulfonamide>85
3AnilineN-(3-(phenylamino)propyl)-4-methylbenzenesulfonamide>90
4Thiophenol4-Methyl-N-(3-(phenylthio)propyl)benzenesulfonamide>95

Yields are representative and may vary based on specific reaction conditions and purification efficiency.

Troubleshooting and Key Considerations

  • Catalyst Integrity: Silver(I) salts, particularly AgOTf, can be hygroscopic and light-sensitive.[8] Store the catalyst in a desiccator, protected from light, and handle it quickly in an inert atmosphere to maintain its activity.

  • Anhydrous Conditions: The presence of water can lead to the formation of the corresponding γ-amino alcohol as a byproduct if another nucleophile is intended. Ensure all glassware is thoroughly dried and use anhydrous solvents for optimal results.

  • Reaction Monitoring: While many reactions are complete within a few hours at room temperature, less reactive nucleophiles may require longer reaction times or gentle heating. Always monitor the reaction by TLC to determine the point of completion.

  • Alternative Catalysts: While Ag(I) is highly effective, other Lewis acids such as Yb(OTf)₃ and ZnI₂ have also been successfully employed for the ring-opening of activated azetidines and can be considered as alternatives.[2]

Conclusion

The Ag(I)-catalyzed ring-opening of 1-(p-toluenesulfonyl)azetidine is a powerful and reliable synthetic method. It provides straightforward access to a diverse range of γ-functionalized propylamines from a readily available starting material. The operational simplicity, mild reaction conditions, and high yields make this protocol an invaluable tool for synthetic chemists, particularly those engaged in the discovery and development of new pharmaceutical agents. The ability to generate valuable scaffolds like γ-amino alcohols underscores its significance in modern drug discovery programs.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Silver(I)-catalyzed dual activation of propargylic alcohol and aziridine/azetidine: triggering ring-opening and endo-selective ring-closing in a cascade. PubMed.
  • γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. PMC - NIH.
  • An Unexpected Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacet
  • 1-(p-Toluenesulfonyl)azetidine 97 7730-45-2. Sigma-Aldrich.
  • Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine.
  • A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring o. IIT Kanpur.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Drugs containing chiral γ‐amino alcohol units and methods for asymmetric γ‐functionalization of allylic alcohols.
  • Enantio- and diastereoselective synthesis of γ-amino alcohols.
  • Silver trifluoromethanesulfonate: a versatile tool in organic synthesis - new progress in catalytic reactions and applic
  • Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles.
  • Reaction Chemistry of Silver(I) Trifluoromethanesulfonate Complexes of Nitrogen-Confused C-Scorpionates.

Sources

The Strategic Utility of N-Tosylazetidine in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Strained Ring

Nitrogen-containing heterocycles form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, therefore, remains a cornerstone of modern organic chemistry. Among the diverse building blocks available, strained four-membered rings—azetidines—offer a unique combination of stability and reactivity. The attachment of a powerful electron-withdrawing tosyl (p-toluenesulfonyl) group to the nitrogen atom dramatically alters the ring's properties. This N-tosylation enhances the electrophilicity of the ring carbons and acidifies the N-H bond (upon deprotonation), transforming the N-tosylazetidine moiety into a versatile and highly reactive intermediate for constructing more complex heterocyclic systems.

While its three-membered cousin, N-tosylaziridine, is known for its high reactivity driven by significant ring strain, N-tosylazetidine presents a more nuanced profile. It is generally more stable but can be readily activated under appropriate conditions to undergo selective ring-opening or participate in cycloaddition reactions. This guide provides an in-depth exploration of two powerful synthetic strategies employing N-tosylazetidines: Lewis acid-mediated nucleophilic ring-opening for the synthesis of 1,3-amino ethers and formal [4+2] cycloadditions for accessing tetrahydropyrimidine scaffolds.

Section 1: Diastereoselective Synthesis of 1,3-Amino Ethers via Nucleophilic Ring-Opening

One of the most powerful applications of N-tosylazetidines is their use as precursors to 1,3-difunctionalized amines. The activation of the azetidine ring by a Lewis acid facilitates a regioselective nucleophilic attack, providing a clean and efficient route to valuable motifs like 1,3-amino ethers, which are core structures in selective serotonin and norepinephrine reuptake inhibitors.

Mechanistic Rationale: The SN2 Pathway

The reaction proceeds via a Lewis acid-mediated SN2-type pathway. The Lewis acid, such as Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), coordinates to the nitrogen or sulfonyl oxygen of the N-tosylazetidine. This coordination polarizes the C-N bonds and increases the electrophilicity of the ring carbons, particularly the benzylic carbon in 2-aryl-N-tosylazetidines. An alcohol, acting as a nucleophile, can then attack the activated benzylic carbon, leading to the opening of the four-membered ring. This SN2 mechanism results in an inversion of stereochemistry at the attacked carbon, allowing for the synthesis of nonracemic products from enantiomerically pure starting materials.

SN2_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Azetidine 2-Aryl-N-Tosylazetidine ActivatedComplex Activated Complex [Azetidine-LA] Azetidine->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Nucleophile Alcohol (R-OH) Nucleophile->ActivatedComplex SN2 Attack (Ring Opening) Product 1,3-Amino Ether ActivatedComplex->Product Proton Transfer

Fig 1. Workflow for Lewis acid-mediated ring-opening.
Protocol 1: Cu(OTf)₂-Mediated Synthesis of 1,3-Amino Ethers

This protocol is adapted from the Lewis acid-mediated ring-opening of (S)-2-phenyl-N-tosylazetidine with methanol, as described by Ghorai et al.

Materials:

  • (S)-2-phenyl-N-tosylazetidine

  • Anhydrous Methanol (MeOH)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (S)-2-phenyl-N-tosylazetidine (1.0 equiv).

  • Dissolve the azetidine in anhydrous methanol.

  • In a separate flask, prepare a solution of Cu(OTf)₂ (0.1 equiv) in anhydrous methanol.

  • Cool the azetidine solution to the desired reaction temperature (e.g., 0 °C to room temperature, see Table 1).

  • Slowly add the Cu(OTf)₂ solution to the stirred azetidine solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-amino ether.

Expert Insights:

  • Choice of Lewis Acid: While various Lewis acids can be employed, Cu(OTf)₂ was found to be highly effective, providing good yields and high enantiomeric excess. BF₃·OEt₂ is also a potent catalyst for this transformation.[1][2] The choice of Lewis acid can influence reaction time and selectivity.

  • Temperature Control: The reaction temperature is a critical parameter. Lower temperatures can sometimes improve enantioselectivity by minimizing side reactions or potential racemization.

  • Solvent: The alcohol often serves as both the nucleophile and the solvent. In cases with less reactive or solid alcohols, a co-solvent like DCM can be used.

Data Summary: Ring-Opening of 2-Aryl-N-tosylazetidines

The following table summarizes representative results for the ring-opening of (S)-2-phenyl-N-tosylazetidine with various alcohols.

EntryAlcohol (Nucleophile)Lewis Acid (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1MeOHCu(OTf)₂ (10)252.58886
2EtOHCu(OTf)₂ (10)253.09088
3n-PrOHCu(OTf)₂ (10)253.58685
4i-PrOHCu(OTf)₂ (10)254.08583
5BnOHCu(OTf)₂ (10)253.09289
Data adapted from Ghorai, M. K.; Kumar, A.; Das, K. J. Org. Chem. 2007, 72 (15), 5859–5862.

Section 2: Formal [4+2] Cycloaddition for Tetrahydropyrimidine Synthesis

Beyond ring-opening, 2-aryl-N-tosylazetidines can function as formal 1,4-dipole synthons. This reactivity allows them to participate in formal [4+2] cycloaddition reactions with suitable dipolarophiles, such as nitriles, providing direct access to six-membered heterocycles like tetrahydropyrimidines.[3][4] These products are valuable scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[4][5]

Mechanistic Rationale: A Ritter-Type Reaction Cascade

The mechanism is proposed to proceed in a Ritter-like fashion.[3][4] The Lewis acid, typically Boron trifluoride diethyl etherate (BF₃·OEt₂), activates the azetidine by coordinating to the sulfonyl oxygen. This facilitates the cleavage of the benzylic C-N bond, generating a stabilized benzylic cation. A nitrile molecule then attacks this electrophilic center, forming a nitrilium salt intermediate. The final step involves an intramolecular cyclization, where the sulfonamide nitrogen attacks the electrophilic carbon of the nitrilium salt to close the six-membered ring, yielding the tetrahydropyrimidine product.[4]

Cycloaddition_Mechanism Azetidine 2-Aryl-N-Tosylazetidine + BF₃·OEt₂ Cation Benzylic Cation Intermediate Azetidine->Cation Ring Opening Nitrilium Nitrilium Salt Cation->Nitrilium Nitrile Attack (Ritter Fashion) Nitrile Nitrile (R-CN) Product Tetrahydropyrimidine Nitrilium->Product Intramolecular Cyclization

Fig 2. Proposed mechanism for the [4+2] cycloaddition.
Protocol 2: BF₃·OEt₂-Catalyzed Synthesis of Tetrahydropyrimidines

This is a general protocol for the formal [4+2] cycloaddition of a 2-aryl-N-tosylazetidine with a nitrile, based on the work by Ghorai et al.[3][4][6]

Materials:

  • 2-Aryl-N-tosylazetidine (e.g., 2-phenyl-N-tosylazetidine)

  • Nitrile (e.g., Acetonitrile, Benzonitrile)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM) or Nitrile as solvent

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 2-aryl-N-tosylazetidine (1.0 equiv) in the nitrile (if liquid and used in excess) or in anhydrous DCM.

  • Cool the mixture to the appropriate temperature (e.g., -30 °C to 0 °C).

  • Slowly add BF₃·OEt₂ (1.0 - 2.0 equiv) to the stirred solution via syringe.

  • Allow the reaction to stir at this temperature, monitoring its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude residue by column chromatography (silica gel) to isolate the tetrahydropyrimidine derivative.

Expert Insights:

  • Lewis Acid Superiority: BF₃·OEt₂ was identified as the most effective Lewis acid for this transformation, superior to others like SnCl₄ or TiCl₄.[3]

  • Substrate Reactivity: Azetidines with electron-donating groups on the aryl ring (e.g., p-methoxy) react much faster, requiring less catalyst and lower temperatures, due to increased stabilization of the benzylic cation intermediate.[3]

  • Nitrile as Dipolarophile: This reaction demonstrates that even unactivated nitriles like acetonitrile can serve as effective partners in this cycloaddition, expanding the synthetic utility of the method.[4]

Data Summary: [4+2] Cycloaddition with Various Nitriles

The table below shows results for the reaction of 2-phenyl-N-tosylazetidine with different nitriles.

EntryNitrileBF₃·OEt₂ (equiv)Temp (°C)Time (h)Yield (%)
1CH₃CN2.001.075
2PhCN2.001.582
3CH₂=CHCN2.002.065
4ClCH₂CN2.001.572
Data adapted from Ghorai, M. K.; Tiwari, D. P.; Kumar, A. Org. Lett. 2004, 6 (26), 4829–4831.[3][4][6]

Conclusion

N-tosylazetidine is a proficient and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its reactivity can be precisely controlled through the choice of catalyst and reaction partner. Lewis acid-mediated ring-opening provides a stereocontrolled entry into 1,3-amino ethers, while its ability to act as a 1,4-dipole in [4+2] cycloadditions offers an efficient pathway to tetrahydropyrimidine frameworks. These protocols highlight the strategic advantage of using strained-ring systems to access molecular diversity, providing researchers and drug development professionals with robust tools for chemical synthesis.

References

  • Ghorai, M. K.; Tiwari, D. P.; Kumar, A. 2-Aryl-N-tosylazetidines as Formal 1,4-Dipoles for [4 + 2] Cycloaddition Reactions with Nitriles: An Easy Access to the Tetrahydropyrimidine Derivatives. Organic Letters, 2004, 6(26), 4829-4831. [Link]

  • Ghorai, M. K.; Tiwari, D. P.; Kumar, A. 2-aryl-N-tosylazetidines as formal 1,4-dipoles for [4 + 2] cycloaddition reactions with nitriles: an easy access to the tetrahydropyrimidine derivatives. PubMed, 2004. [Link]

  • Ghorai, M. K.; Tiwari, D. P.; Kumar, A. 2-Aryl-N-tosylazetidines as Formal 1,4-Dipoles for [4 + 2] Cycloaddition Reactions with Nitriles: An Easy Access to the Tetrahydropyrimidine Derivatives. ACS Publications, 2004. [Link]

  • Ghorai, M. K.; Kumar, A.; Das, K. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur, 2007. [Link]

  • Dwivedi, S. K., Gandhi, S., Rastogi, N., & Singh, V. K. Lewis acid catalyzed regioselective ring opening of azetidines with alcohols and thiols. Tetrahedron Letters, 2007, 48(31), 5375–5377. [Link]

  • Foroughifar, N., Karimi Beromi, S., Pasdar, H., & Shahi, M. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 2017, 16(2), 596–601. [Link]

  • Dwivedi, S. K., et al. Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. ResearchGate, 2007. [Link]

  • Ghorai, M. K., et al. 2-Aryl- N -tosylazetidines as Formal 1,4-Dipoles for [4 + 2] Cycloaddition Reactions with Nitriles: An Easy Access to the Tetrahydropyrimidine Derivatives. ResearchGate, 2004. [Link]

  • Foroughifar, N., et al. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. PubMed, 2017. [Link]

Sources

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis: A Technical Guide

Abstract

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel chemical space in drug candidates. Traditional synthetic routes to this strained four-membered heterocycle can be circuitous and limited in scope. This guide provides an in-depth exploration of a powerful and increasingly utilized strategy: palladium-catalyzed intramolecular C-H amination. By leveraging the principles of C-H activation, this methodology offers a direct and efficient pathway to construct functionalized azetidines from readily available aliphatic amine precursors. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer expert insights into substrate selection, reaction optimization, and troubleshooting.

Introduction: The Strategic Value of C-H Amination for Azetidine Synthesis

Azetidines are prevalent in a wide array of bioactive molecules and approved pharmaceuticals, where their unique three-dimensional structure can enhance binding affinity, improve metabolic stability, and modulate solubility.[1] However, the synthesis of these strained rings is not trivial. Palladium-catalyzed C-H functionalization has emerged as a transformative approach in organic synthesis, enabling the conversion of otherwise inert C-H bonds into valuable chemical linkages.[2] This strategy is particularly advantageous for the synthesis of azetidines, as it allows for the direct formation of the C-N bond via intramolecular cyclization onto a C(sp³)–H bond at the γ-position relative to a nitrogen atom.

This guide focuses on a picolinamide-directed approach, a robust and well-established method for achieving high regioselectivity and efficiency in the synthesis of azetidines and other N-heterocycles.[3][4] The picolinamide group serves as a bidentate directing group, coordinating to the palladium catalyst and positioning it in close proximity to the desired C-H bond, thereby facilitating selective activation.

The Catalytic Cycle: A Mechanistic Deep Dive

The palladium-catalyzed intramolecular C-H amination for azetidine synthesis is generally understood to proceed through a Pd(II)/Pd(IV) catalytic cycle.[2][5] This mechanism is initiated by the coordination of the picolinamide-protected amine substrate to a Pd(II) salt, typically palladium(II) acetate. The key steps are outlined below:

  • Directed C-H Activation: The picolinamide directing group facilitates the formation of a five-membered palladacycle intermediate via a concerted metalation-deprotonation (CMD) pathway. This step is crucial for the high regioselectivity of the reaction, as it positions the palladium catalyst specifically at the γ-C(sp³)–H bond.

  • Oxidation to Pd(IV): The resulting Pd(II) palladacycle is then oxidized to a high-valent Pd(IV) species by an external oxidant. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂), are commonly employed for this purpose.

  • C-N Reductive Elimination: The key bond-forming step is the reductive elimination from the Pd(IV) center, which forms the C-N bond of the azetidine ring and regenerates a Pd(II) species. This step is often the turnover-limiting step of the catalytic cycle.

  • Catalyst Regeneration: The Pd(II) species is then ready to coordinate to another molecule of the substrate, thus completing the catalytic cycle.

Palladium-Catalyzed C-H Amination for Azetidine Synthesis Figure 1: Proposed Pd(II)/Pd(IV) Catalytic Cycle Substrate Picolinamide-Protected Amine Palladacycle Five-Membered Pd(II) Palladacycle Substrate->Palladacycle + Pd(II) - AcOH Pd(II) Precatalyst Pd(OAc)₂ Pd(II) Precatalyst->Palladacycle Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Oxidation Pd(IV) Intermediate->Pd(II) Precatalyst Azetidine Product Azetidine Product Pd(IV) Intermediate->Azetidine Product C-N Reductive Elimination Oxidant PhI(OAc)₂ Oxidant->Pd(IV) Intermediate Reduced Oxidant PhI + 2 AcOH Oxidant->Reduced Oxidant

Figure 1: Proposed Pd(II)/Pd(IV) Catalytic Cycle

Catalytic Systems and Reaction Components

The success of the palladium-catalyzed intramolecular C-H amination for azetidine synthesis is highly dependent on the careful selection of the catalyst, oxidant, and additives. While this reaction is often referred to as "ligandless," it is the picolinamide directing group that serves as the crucial internal ligand.

ComponentRecommended Reagent(s)Role and Mechanistic Insight
Palladium Source Palladium(II) Acetate (Pd(OAc)₂)The most commonly used and effective precatalyst. It readily forms the active Pd(II) species in solution.
Directing Group Picolinamide (PA)Forms a stable five-membered palladacycle, directing the C-H activation to the γ-position. Essential for regioselectivity.
Oxidant (Diacetoxyiodo)benzene (PhI(OAc)₂)Oxidizes the Pd(II) palladacycle to the key Pd(IV) intermediate, enabling the C-N reductive elimination.
Solvent Toluene, 1,2-Dichloroethane (DCE)High-boiling, non-polar aprotic solvents are generally preferred to ensure solubility and achieve the required reaction temperatures.
Additive Acetic Acid (AcOH)Often added to improve reaction efficiency. It can act as a proton shuttle in the C-H activation step and stabilize catalytic intermediates.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a substituted azetidine from a picolinamide-protected amine, adapted from the work of Chen and coworkers.[6]

Reaction Scheme:

A schematic representation of the specific reaction being described in the protocol would be placed here.

Materials and Equipment:

  • Picolinamide-protected amine substrate (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 equiv)

  • Acetic acid (AcOH, 2.0 equiv)

  • Toluene (to make a 0.1 M solution)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube or sealed vial equipped with a magnetic stir bar, add the picolinamide-protected amine substrate (e.g., 0.2 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 0.05 equiv), and (diacetoxyiodo)benzene (77.3 mg, 0.24 mmol, 1.2 equiv).

  • Solvent and Additive Addition: Under an inert atmosphere (Argon or Nitrogen), add toluene (2.0 mL) and acetic acid (23 µL, 0.4 mmol, 2.0 equiv) to the reaction vessel.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired azetidine product.

Experimental_Workflow Figure 2: Experimental Workflow for Azetidine Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Substrate, Pd(OAc)₂, PhI(OAc)₂ Solvents Add Toluene and AcOH under Inert Atmosphere Reagents->Solvents 1. Heating Heat at 110 °C for 24h Solvents->Heating 2. Quench Cool and Quench Heating->Quench 3. Extract Aqueous Workup Quench->Extract 4. Purify Column Chromatography Extract->Purify 5. Final_Product Pure Azetidine Purify->Final_Product 6.

Figure 2: Experimental Workflow for Azetidine Synthesis

Substrate Scope and Limitations

The palladium-catalyzed intramolecular C-H amination for azetidine synthesis exhibits a broad substrate scope with good functional group tolerance.

Successful Substrates:

  • Alkyl Groups: Substrates with various alkyl groups at the α- and β-positions to the amine are well-tolerated, providing access to a range of substituted azetidines.[6]

  • Functional Groups: A variety of functional groups are compatible with the reaction conditions, including esters, ethers, acetals, and protected alcohols.[6]

  • Stereochemistry: The reaction can be highly diastereoselective, particularly with substrates derived from chiral amino acids or alcohols, allowing for the synthesis of enantiopure azetidines.[7]

Limitations and Challenging Substrates:

  • Electronic Effects: Substrates with strongly electron-withdrawing groups near the reacting C-H bond may be less reactive. Conversely, highly electron-rich substrates may lead to side reactions.

  • Steric Hindrance: While the reaction is tolerant of some steric bulk, highly hindered substrates may react slower or require higher catalyst loadings and temperatures.

  • Coordinating Functional Groups: Functional groups that can strongly coordinate to palladium, such as unprotected thiols or certain heterocycles, may inhibit the catalyst and lead to low yields.

  • Oxidation-Sensitive Groups: Substrates containing functional groups that are sensitive to oxidation by PhI(OAc)₂ may not be suitable for this methodology.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient degassing (presence of oxygen). 3. Poor quality of reagents (e.g., degraded PhI(OAc)₂). 4. Substrate inhibition.1. Use fresh, high-purity Pd(OAc)₂. 2. Ensure the reaction is set up under a strictly inert atmosphere. Degas the solvent prior to use. 3. Use freshly opened or properly stored reagents. 4. Try higher catalyst loading or a different solvent.
Formation of Palladium Black 1. Catalyst decomposition, often due to the presence of oxygen or impurities. 2. Reaction temperature is too high.1. Improve inert atmosphere techniques. Purify starting materials if necessary. 2. Lower the reaction temperature and increase the reaction time.
Formation of Side Products (e.g., Acetoxylation) 1. Reductive elimination pathway is not favored. 2. Presence of water in the reaction mixture.1. Ensure the correct stoichiometry of reagents. The addition of acetic acid can sometimes suppress side reactions. 2. Use anhydrous solvents and reagents.
Difficulty in Product Purification 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of closely eluting side products.1. Allow the reaction to run to full conversion, monitoring by TLC or LC-MS. 2. Optimize the chromatography conditions (e.g., try a different solvent system or a different stationary phase).

Conclusion

Palladium-catalyzed intramolecular C-H amination represents a powerful and versatile tool for the synthesis of functionalized azetidines. By understanding the underlying mechanism and optimizing the reaction parameters, researchers can efficiently access a wide range of these valuable building blocks. This guide provides a solid foundation for the successful implementation of this methodology in drug discovery and development programs. The continued exploration of new catalytic systems and a deeper understanding of the factors governing reactivity and selectivity will undoubtedly further expand the utility of this remarkable transformation.

References

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3–6. [Link]

  • Nappi, M., He, C., Whitehurst, W. G., Chappell, B. G. N., & Gaunt, M. J. (2018). Selective Reductive Elimination at Alkyl Palladium(IV) by Dissociative Ligand Ionization: Catalytic C(sp3 )‐H Amination to Azetidines. Angewandte Chemie International Edition, 57(12), 3178-3182. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Zhao, J., Zhao, X., Cao, P., Liu, J., & Wu, B. (2017). Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds. Organic Letters, 19(18), 4880–4883. [Link]

  • Wu, J., Sun, P., Hong, Y., Yang, H., Xie, M., & Zhang, J. (2022). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications, 58(95), 13620-13623. [Link]

  • Sur, S., & Daugulis, O. (2017). Palladium-Catalyzed C–H Amination of C(sp2) and C(sp3)–H Bonds: Mechanism and Scope for N-Based Molecule Synthesis. ACS Catalysis, 7(12), 8680–8705. [Link]

  • Hiroya, K., Itoh, S., & Doi, T. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(21), 4219–4222. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses of Saturated N-Heterocycles via Palladium-Catalyzed Intramolecular Amination of C(sp3)–H Bonds. Accounts of Chemical Research, 49(4), 635–645. [Link]

  • Nappi, M., & Gaunt, M. J. (2018). Catalytic C(sp3)−H amination to azetidines. Angewandte Chemie International Edition, 57(12), 3178-3182. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/Arylation of Alkanes and Arenes. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Singh, I., & Arora, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45436-45460. [Link]

  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Mild metal-catalyzed C–H activation: the importance of pursuing low-temperature reactions. Chemical Society Reviews, 45(10), 2900-2936. [Link]

  • Wencel-Delord, J., Dröge, T., Liu, F., & Glorius, F. (2011). Towards Mild Metal-Catalyzed C–H Bond Activation. Chemical Society Reviews, 40(9), 4740-4761. [Link]

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6. [Link]

  • Powers, D. C., & Ritter, T. (2011). Bimetallic Palladium Catalysis. Topics in Current Chemistry, 302, 129-156. [Link]

Sources

Strain-Release Driven Synthesis: A Technical Guide to the Application of N-Tosylazetidine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates. However, the synthesis of substituted azetidines is often challenging. This guide focuses on the strategic use of N-tosylazetidines as versatile, high-energy building blocks for the construction of complex nitrogen-containing molecules. By harnessing the inherent ring strain of the azetidine core, which is further activated by the electron-withdrawing N-tosyl group, a variety of powerful chemical transformations can be achieved. We will explore the core principles of strain-release driven synthesis and provide detailed, field-tested protocols for key applications, including Lewis acid-mediated nucleophilic ring-opening reactions and formal [4+2] cycloadditions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage strained-ring systems for efficient and novel molecular synthesis.

The Principle of Strain-Release in N-Tosylazetidines

The reactivity of N-tosylazetidine is dominated by the substantial ring strain inherent to the four-membered ring, estimated to be around 26 kcal/mol. This energy is a consequence of significant bond angle distortion from the ideal sp³ tetrahedral angle of 109.5°. This stored potential energy provides a powerful thermodynamic driving force for reactions that lead to ring cleavage[1].

The Dual Role of the N-Tosyl Group:

  • Activation: The strongly electron-withdrawing tosyl (p-toluenesulfonyl) group polarizes the N-C bonds of the azetidine ring by reducing the electron density on the nitrogen atom. This makes the adjacent carbon atoms significantly more electrophilic and susceptible to nucleophilic attack.

  • Stability: The tosyl group also serves as a robust protecting group that is stable to a wide range of reaction conditions, yet can be removed under specific reductive protocols if desired.

Catalysis via Lewis Acid Activation:

The synthetic utility of N-tosylazetidines is dramatically enhanced by the use of Lewis acids (e.g., ZnI₂, BF₃·OEt₂, AgOTf). The Lewis acid coordinates to the lone pair of electrons on the azetidine nitrogen, further increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. This activation strategy is central to many of the protocols described herein.

Lewis_Acid_Activation Figure 1: Lewis Acid Activation of N-Tosylazetidine cluster_1 Increased Electrophilicity Azetidine R-CH-CH₂ |   | CH₂-N-Ts Activated_Complex Activated Complex [R-CH-CH₂ |   | CH₂-N⁺(LA⁻)-Ts] Azetidine->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex C_benzylic δ⁺⁺ C (Benzylic) Activated_Complex->C_benzylic Polarization

Caption: Lewis acid coordination enhances the electrophilicity of ring carbons.

Synthesis of 2-Aryl-N-Tosylazetidine Precursors

A reliable supply of the starting material is crucial. A general and convenient route to various 2-aryl-N-tosylazetidines has been developed, proceeding in excellent yields from readily available starting materials.[2] The workflow involves an imino-aldol reaction, followed by reduction and intramolecular cyclization.

Synthesis_Workflow Figure 2: General Workflow for Azetidine Synthesis cluster_reactants Starting Materials Aldimine N-Tosylarylaldimine Step1 Step 1: Imino-Aldol Reaction Aldimine->Step1 Enolate_Source tert-Butyl Acetate LDA LDA, THF, -78 °C Enolate_Source->LDA LDA->Step1 Intermediate1 N-Tosyl-β-aminoester Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 γ-Amino Alcohol Step2->Intermediate2 LAH LAH, THF LAH->Step2 Step3 Step 3: Cyclization Intermediate2->Step3 Product 2-Aryl-N-Tosylazetidine Step3->Product TsCl_KOH TsCl, KOH, THF, reflux TsCl_KOH->Step3

Caption: A three-step sequence to synthesize 2-aryl-N-tosylazetidines.

Protocol 2.1: Synthesis of 2-Phenyl-N-tosylazetidine

This protocol details the three-step synthesis starting from N-tosylbenzaldimine and tert-butyl acetate.

Step A: Synthesis of tert-Butyl 3-(p-toluenesulfonamido)-3-phenylpropanoate

  • Reagents & Equipment:

    • Diisopropylamine, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), tert-Butyl acetate.

    • N-(Phenylmethylene)-4-methylbenzenesulfonamide (N-tosylbenzaldimine).

    • Three-neck round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnels, low-temperature thermometer.

  • Procedure:

    • To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-BuLi (1.1 eq) dropwise. Stir the mixture for 30 minutes at this temperature to generate Lithium Diisopropylamide (LDA).

    • Add tert-butyl acetate (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 45 minutes to form the ester enolate.

    • Add a solution of N-tosylbenzaldimine (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C until TLC analysis indicates complete consumption of the aldimine (typically 2-3 hours).

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-aminoester, which is often used in the next step without further purification.

Step B: Synthesis of 3-(p-toluenesulfonamido)-3-phenylpropan-1-ol

  • Reagents & Equipment:

    • Crude β-aminoester from Step A, Lithium aluminum hydride (LAH), anhydrous THF.

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath.

  • Procedure:

    • Dissolve the crude β-aminoester in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C.

    • Carefully add LAH (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the pad with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude γ-amino alcohol.

Step C: Synthesis of 2-Phenyl-1-tosylazetidine

  • Reagents & Equipment:

    • Crude γ-amino alcohol from Step B, p-Toluenesulfonyl chloride (TsCl), Potassium hydroxide (KOH), THF.

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Dissolve the crude γ-amino alcohol in THF.

    • Add powdered KOH (2.0 eq) and TsCl (1.1 eq) to the solution.

    • Heat the mixture to reflux and maintain for 30-60 minutes, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter off the solids.

    • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 2-phenyl-1-tosylazetidine.

Application I: Nucleophilic Ring-Opening Reactions

The strain-release driven ring-opening of 2-aryl-N-tosylazetidines with nucleophiles is a powerful method for synthesizing γ-functionalized amines. The reaction is typically catalyzed by a Lewis acid and proceeds via an Sₙ2-type pathway, with the nucleophile attacking the more substituted (benzylic) carbon atom. This high regioselectivity is a key feature of the transformation.

Protocol 3.1: Zinc Iodide-Mediated Synthesis of γ-Iodoamines

This protocol describes the regioselective ring-opening of 2-aryl-N-tosylazetidines using zinc iodide to produce valuable γ-iodoamine precursors.

  • Reagents & Equipment:

    • 2-Aryl-N-tosylazetidine, Anhydrous Zinc Iodide (ZnI₂), Anhydrous Dichloromethane (DCM).

    • Schlenk flask, magnetic stirrer, nitrogen inlet.

  • Procedure:

    • To a Schlenk flask under a nitrogen atmosphere, add the 2-aryl-N-tosylazetidine (1.0 eq) and anhydrous DCM.

    • Add anhydrous ZnI₂ (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired γ-iodoamine.

  • Scientist's Note: Anhydrous conditions are critical for this reaction, as water can compete as a nucleophile. ZnI₂ serves as both the Lewis acid activator and the source of the iodide nucleophile.

Table 1: Representative Examples of ZnI₂-Mediated Ring-Opening

EntryAryl Group (Ar)Time (h)Yield (%)
1Phenyl1.592
24-Me-C₆H₄2.090
34-Cl-C₆H₄1.095
44-NO₂-C₆H₄0.598

Application II: Formal [4+2] Cycloaddition Reactions

N-tosylazetidines can act as masked 1,4-dipoles. In the presence of a strong Lewis acid like zinc triflate (Zn(OTf)₂), the azetidine ring can open to form a zwitterionic intermediate. This reactive species can be trapped by dipolarophiles, such as nitriles, in a formal [4+2] cycloaddition to construct six-membered heterocycles like tetrahydropyrimidines.

Cycloaddition_Mechanism Figure 3: Proposed Mechanism for [4+2] Cycloaddition Azetidine 2-Aryl-N-Tosylazetidine Activated Activated Complex Azetidine->Activated Coordination ZnOTf2 Zn(OTf)₂ ZnOTf2->Activated Dipole 1,4-Dipolar Intermediate [Ts-N⁻-CH₂(CH₂)-C⁺H-Ar] Activated->Dipole Ring Opening Cycloadduct_Initial Six-membered Intermediate Dipole->Cycloadduct_Initial [4+2] Cycloaddition Nitrile Nitrile (R'-C≡N) Nitrile->Cycloadduct_Initial Product Tetrahydropyrimidine Cycloadduct_Initial->Product Rearrangement

Caption: Lewis acid-mediated formation of a 1,4-dipole for cycloaddition.

Protocol 4.1: Zinc Triflate-Mediated Synthesis of Tetrahydropyrimidines

This protocol outlines the synthesis of substituted tetrahydropyrimidines from 2-aryl-N-tosylazetidines and various nitriles.

  • Reagents & Equipment:

    • 2-Aryl-N-tosylazetidine, Anhydrous Zinc Triflate (Zn(OTf)₂), Nitrile (used as solvent or co-solvent), Anhydrous 1,2-Dichloroethane (DCE) if needed.

    • Sealed reaction tube, magnetic stirrer, heating block.

  • Procedure:

    • In a dry, sealed reaction tube under a nitrogen atmosphere, combine the 2-aryl-N-tosylazetidine (1.0 eq) and anhydrous Zn(OTf)₂ (0.2 eq).

    • Add the nitrile (10-20 eq). If the nitrile is a solid, dissolve it and the azetidine in anhydrous DCE.

    • Seal the tube and heat the mixture to 80 °C.

    • Monitor the reaction by TLC until the starting azetidine is consumed.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel) to yield the tetrahydropyrimidine product.

  • Scientist's Note: The choice of a non-coordinating solvent like DCE is important to prevent competition with the nitrile for coordination to the zinc center. The reaction often requires elevated temperatures to facilitate both the ring-opening and the cycloaddition step.

Table 2: Representative Examples of [4+2] Cycloaddition with Nitriles

EntryAzetidine (Ar)Nitrile (R')Time (h)Yield (%)
1PhenylMeCN1282
2PhenylPhCN1275
34-Cl-C₆H₄MeCN1085
44-Me-C₆H₄EtCN1478

Troubleshooting and Technical Insights

  • Issue: Low Yields in Ring-Opening Reactions.

    • Cause: Presence of moisture. Lewis acids like ZnI₂ are hygroscopic.

    • Solution: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Purchase and handle Lewis acids in a glovebox if possible.

  • Issue: Complex Mixture in Cycloaddition Reactions.

    • Cause: The 1,4-dipolar intermediate can undergo side reactions, such as polymerization, especially at high temperatures.

    • Solution: Optimize the reaction temperature; a lower temperature may reduce side products, albeit at the cost of longer reaction times. Ensure the nitrile is present in sufficient excess to act as an efficient trapping agent.

  • Issue: Regioselectivity Issues.

    • Cause: While 2-aryl azetidines show high selectivity for attack at the benzylic position, azetidines with other substitution patterns (e.g., 2-alkyl) may give mixtures of regioisomers.

    • Solution: The regiochemical outcome is dictated by both electronic and steric factors. For non-benzylic systems, careful analysis of the substrate is required, and empirical screening of conditions may be necessary.

Conclusion

N-tosylazetidine is a powerful and versatile building block in modern organic synthesis. The relief of its inherent ring strain provides a potent thermodynamic driving force for a range of chemical transformations. By leveraging Lewis acid catalysis, chemists can achieve highly regioselective nucleophilic ring-openings to access valuable γ-amino alcohols, ethers, and halides. Furthermore, the ability of N-tosylazetidines to function as formal 1,4-dipoles opens avenues for cycloaddition reactions, enabling the rapid construction of complex six-membered nitrogen heterocycles. The protocols and insights provided in this guide demonstrate the practical utility of this "spring-loaded" synthon for expanding the chemical space available to medicinal and materials chemists.

References

  • Bera, M., Pratihar, S., & Roy, S. (2011). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 76(5), 1475–1478. [Link]

  • Ghorai, M. K., Das, K., & Kumar, A. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(24), 4103-4106. [Link]

  • Ghorai, M. K., Das, K., & Kumar, A. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X=I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of γ-iodoamines and tetrahydropyrimidines. Tetrahedron Letters, 47(32), 5713-5717. [Link]

  • Melchiorre, P., et al. (2021). Radical strain-release photocatalysis for the synthesis of azetidines. Nature, 598(7880), 295-301. [Link]

  • Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2009). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 74(18), 7053–7061. [Link]

  • Alcaide, B., & Almendros, P. (2013). Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. Molecules, 18(8), 9649–9670. [Link]

  • Gryko, D., & Turek, A. (2017). Strain release – an old tool for new transformations. Chemical Communications, 53(87), 11849-11859. [Link]

Sources

Application Note & Protocol: Nucleophilic Substitution on 1-(p-Toluenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the nucleophilic ring-opening of 1-(p-toluenesulfonyl)azetidine, a versatile heterocyclic building block in medicinal chemistry and organic synthesis. The protocol details a representative SN2 reaction using benzylamine as a nucleophile, yielding a valuable 1,3-diaminopropane derivative. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure reproducible and successful synthesis.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2] Their incorporation into molecular scaffolds can impart desirable pharmacokinetic properties.[3] 1-(p-Toluenesulfonyl)azetidine, also known as 1-tosylazetidine, is a particularly useful intermediate. The electron-withdrawing nature of the tosyl group activates the strained four-membered ring, making it susceptible to nucleophilic attack.[4] This ring-opening reaction provides a reliable and regioselective route to synthesize γ-functionalized amine derivatives, which are otherwise challenging to prepare.[4]

Mechanism and Key Considerations

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The considerable ring strain of the azetidine ring facilitates the ring-opening process.[2] The tosyl group serves two critical roles:

  • Nitrogen Protection: It prevents unwanted side reactions involving the azetidine nitrogen.

  • Ring Activation: As a strong electron-withdrawing group, it polarizes the C-N bonds, making the methylene carbons of the ring electrophilic and susceptible to attack by nucleophiles.

The nucleophile attacks one of the ring's methylene carbons, leading to the cleavage of a C-N bond and subsequent formation of a linear 1,3-disubstituted propane derivative. The reaction is highly regioselective, with the nucleophile attacking the less sterically hindered carbon atom. The use of Lewis acids, such as Ag(I) or Cu(II) salts, can catalyze the reaction, particularly for less reactive nucleophiles, by coordinating to the nitrogen atom and further activating the ring.[5][6]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the nucleophilic substitution on 1-(p-toluenesulfonyl)azetidine.

G start Start setup Reaction Setup (Flask, Stir Bar, N2 Atmosphere) start->setup 1. Preparation reagents Add Reagents 1. 1-Tosylazetidine 2. Anhydrous Solvent (e.g., Acetonitrile) 3. Benzylamine (Nucleophile) setup->reagents 2. Addition heat Heat Reaction (e.g., 60-80 °C) reagents->heat 3. Reaction monitor Monitor Progress (TLC) heat->monitor 4. Monitoring workup Aqueous Work-up 1. Quench Reaction 2. Extract with Organic Solvent 3. Wash & Dry monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify 5. Isolation characterize Characterization (NMR, MS, IR) purify->characterize 6. Analysis end End Product (N-Benzyl-N'-tosyl-1,3-propanediamine) characterize->end

Caption: Experimental workflow for the synthesis of N-Benzyl-N'-tosyl-1,3-propanediamine.

Detailed Experimental Protocol

This protocol describes the reaction of 1-(p-toluenesulfonyl)azetidine with benzylamine.

Materials and Reagents:

  • 1-(p-Toluenesulfonyl)azetidine (97%)

  • Benzylamine (≥99%)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh) for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(p-toluenesulfonyl)azetidine (1.0 g, 4.73 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Place the flask under an inert atmosphere of nitrogen. Add anhydrous acetonitrile (20 mL) to dissolve the starting material. To this solution, add benzylamine (0.57 mL, 5.20 mmol, 1.1 equiv.) via syringe.

    • Rationale: Anhydrous solvent is crucial to prevent unwanted side reactions with water. A slight excess of the nucleophile ensures complete consumption of the starting azetidine.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

    • Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating the optimal time to stop the reaction.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

    • Rationale: The NaHCO₃ wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate). Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-benzyl-N'-(p-toluenesulfonyl)propane-1,3-diamine as a white solid.

Characterization and Data Presentation

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis Expected Results for N-benzyl-N'-(p-toluenesulfonyl)propane-1,3-diamine
Appearance White to off-white solid
Yield 85-95%
¹H NMR (CDCl₃, 400 MHz) δ 7.70 (d, 2H), 7.20-7.35 (m, 7H), 5.50 (br s, 1H, NH), 3.80 (s, 2H), 3.00 (q, 2H), 2.70 (t, 2H), 2.40 (s, 3H), 1.80 (quint, 2H), 1.50 (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz) δ 143.5, 140.0, 137.0, 129.7, 128.5, 128.2, 127.1, 127.0, 54.0, 48.0, 41.5, 31.0, 21.5
Mass Spectrometry (ESI+) m/z calculated for C₁₇H₂₂N₂O₂S [M+H]⁺: 319.14; found: 319.15
Troubleshooting Guide
Problem Potential Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor closely by TLC.
Poor quality of reagents or solvent.Use freshly distilled benzylamine and anhydrous solvent.
Low Yield Loss of product during work-up or purification.Ensure complete extraction and careful handling during chromatography.
Side reactions due to moisture.Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.
Impure Product Inefficient purification.Optimize the eluent system for column chromatography; consider re-crystallization.
Conclusion

The nucleophilic ring-opening of 1-(p-toluenesulfonyl)azetidine is a robust and efficient method for the synthesis of functionalized 1,3-diaminopropanes. The protocol presented here is a reliable procedure that can be adapted for a variety of nucleophiles, providing a powerful tool for the construction of diverse molecular scaffolds for applications in drug discovery and materials science.

References
  • Unexplored Nucleophilic Ring Opening of Aziridines. MDPI.
  • Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry.
  • SN2-type ring opening of substituted-N-tosylaziridines with zinc (II) halides: Control of racemization by quaternary ammonium salt. Indian Academy of Sciences.
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Journal of Organic Chemistry.
  • Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles.
  • Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. PubMed.
  • An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. IIT Kanpur.
  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry.
  • 1-(p-Toluenesulfonyl)azetidine 97% | 7730-45-2. Sigma-Aldrich.
  • Previous strategies towards azetidines and this approach.
  • The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry.
  • Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes.
  • Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. The Royal Society of Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin

Sources

Application of 1-(p-Toluenesulfonyl)azetidine in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This document serves as a detailed guide on the synthetic utility of 1-(p-Toluenesulfonyl)azetidine, a versatile heterocyclic building block. We will explore its underlying reactivity, strategic applications in constructing complex molecular architectures relevant to natural products, and provide detailed, field-proven protocols.

The Chemistry of 1-(p-Toluenesulfonyl)azetidine: Reactivity Forged from Strain

1-(p-Toluenesulfonyl)azetidine, often referred to as N-Tosylazetidine, is a four-membered saturated heterocycle. Its synthetic utility is primarily dictated by two key features: the inherent ring strain of the azetidine core and the powerful electron-withdrawing nature of the N-tosyl group.[1][2] The tosyl group significantly enhances the electrophilicity of the ring's carbon atoms, making the strained system susceptible to nucleophilic attack. This controlled reactivity allows chemists to use N-tosylazetidine as a stable yet reactive precursor for introducing valuable 1,3-amino functionalized motifs.

The principal modes of reactivity are:

  • Nucleophilic Ring-Opening: The most common application involves the cleavage of a C-N bond by a nucleophile. This process, often facilitated by a Lewis acid catalyst, relieves the ring strain and results in the formation of γ-substituted N-tosyl propylamines. A wide array of nucleophiles, including halides, alcohols, amines, and thiols, can be employed.[3] The use of catalysts like Ag(I) or Zn(II) salts can activate the azetidine ring, making the ring-opening more efficient and regioselective.[4]

  • Formal [4+2] Cycloaddition: N-Tosylazetidines, particularly 2-aryl substituted derivatives, can function as formal 1,4-dipoles.[5] In the presence of a Lewis acid, they can react with dipolarophiles such as nitriles to construct six-membered heterocycles, like tetrahydropyrimidines, which are prevalent in many natural products and pharmacologically active compounds.[5]

Reactivity_of_NTosylazetidine cluster_0 Key Reaction Pathways cluster_1 Nucleophilic Ring-Opening cluster_2 [4+2] Cycloaddition reagent 1-(p-Toluenesulfonyl)azetidine nucleophile Nucleophile (Nu-) + Lewis Acid (e.g., ZnI₂) reagent->nucleophile nitrile Nitrile (R-C≡N) + Lewis Acid (e.g., Zn(OTf)₂) reagent->nitrile ring_opening γ-Substituted N-Tosyl Propylamine nucleophile->ring_opening C-N Bond Cleavage cycloaddition Tetrahydropyrimidine Derivative nitrile->cycloaddition 1,4-Dipole Behavior Cycloaddition_Mechanism start 2-Aryl-N-tosylazetidine + Zn(OTf)₂ intermediate1 [Lewis Acid Complex] start->intermediate1 Coordination intermediate2 Carbocationic Intermediate (1,4-Dipole) intermediate1->intermediate2 Ring-Opening intermediate3 [Cycloaddition Adduct] intermediate2->intermediate3 Nucleophilic Attack by Nitrile nitrile Nitrile (R-C≡N) nitrile->intermediate3 Nucleophilic Attack by Nitrile product Tetrahydropyrimidine intermediate3->product Ring Closure & Catalyst Regeneration

Fig. 2: Proposed mechanism for the [4+2] cycloaddition.
Protocol 1: Synthesis of 2,4-Diaryl-6-methyl-N¹-tosyl-1,4,5,6-tetrahydropyrimidine

This protocol describes a general procedure for the Zn(OTf)₂-mediated [4+2] cycloaddition of a 2-aryl-N-tosylazetidine with acetonitrile.

Materials and Reagents:

  • 2-Aryl-N-tosylazetidine (e.g., 2-phenyl-N-tosylazetidine)

  • Zinc triflate (Zn(OTf)₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aryl-N-tosylazetidine (1.0 equiv).

  • Add anhydrous acetonitrile, which serves as both reactant and solvent (sufficient to make a 0.2 M solution).

  • Add zinc triflate (Zn(OTf)₂) (20 mol%) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure tetrahydropyrimidine product.

EntryAzetidine Aryl Group (Ar)Nitrile (R-CN)ProductYield (%)
1PhenylAcetonitrile2-Methyl-4-phenyl-1-tosyl-1,4,5,6-tetrahydropyrimidine85
24-ChlorophenylAcetonitrile4-(4-Chlorophenyl)-2-methyl-1-tosyl-1,4,5,6-tetrahydropyrimidine82
3PhenylBenzonitrile2,4-Diphenyl-1-tosyl-1,4,5,6-tetrahydropyrimidine78
44-MethoxyphenylAcetonitrile4-(4-Methoxyphenyl)-2-methyl-1-tosyl-1,4,5,6-tetrahydropyrimidine88
Data adapted from representative procedures described in the literature.

Protocol 2: Synthesis of 2-Aryl-N-tosylazetidine Precursors

The successful application of N-tosylazetidines requires efficient access to the starting materials. A reliable method involves a three-step sequence starting from readily available N-tosylarylaldehydes.

Workflow_Synthesis start N-Tosylarylaldehyde + tert-Butyl Acetate step1 Imino Aldol Reaction start->step1 product1 N-Tosyl-β-aminoester step1->product1 step2 LAH Reduction product1->step2 product2 γ-Amino Alcohol step2->product2 step3 Intramolecular Cyclization (TsCl/KOH) product2->step3 final_product 2-Aryl-N-tosylazetidine step3->final_product

Sources

N-tosylazetidine in the development of antibacterial and anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N-Tosylazetidine in Drug Development

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are foundational scaffolds in modern pharmacology, present in a vast majority of FDA-approved drugs.[1] Among these, strained four-membered rings like azetidines have garnered significant interest. The inherent ring strain and the presence of an N-tosyl activating group make N-tosylazetidine a highly versatile synthetic intermediate. The tosyl group acts as a potent electron-withdrawing group, rendering the ring susceptible to nucleophilic attack and ring-opening reactions, which provides a gateway to a diverse array of functionalized molecules.[2] This reactivity, combined with the rigid three-dimensional structure of the azetidine core, makes it an attractive scaffold for designing novel therapeutic agents aimed at combating two of the most significant global health challenges: bacterial infections and cancer.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only the theoretical underpinning for the use of N-tosylazetidine derivatives but also detailed, field-proven protocols for their synthesis and biological evaluation as potential antibacterial and anticancer agents.

Part 1: N-Tosylazetidine in Antibacterial Drug Discovery

The rise of multidrug-resistant (MDR) bacteria necessitates the development of antibiotics with novel mechanisms of action. Azetidine-based compounds have emerged as a promising class of antimicrobials, demonstrating activity against a range of pathogens, including challenging species like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[3][4]

Mechanism of Action: Disrupting Essential Bacterial Processes

While the precise mechanism can vary with structural modifications, N-tosylazetidine derivatives often exert their antibacterial effects by targeting fundamental cellular processes. The electrophilic nature of the activated azetidine ring allows it to act as an alkylating agent, forming covalent bonds with biological nucleophiles.

Potential mechanisms include:

  • Inhibition of Cell Wall Synthesis: Similar to β-lactams, azetidine derivatives can potentially inhibit enzymes crucial for peptidoglycan synthesis, leading to a loss of cell wall integrity and bacterial lysis.[5]

  • Disruption of Membrane Function: The lipophilic nature of some derivatives allows them to intercalate into the bacterial cell membrane, disrupting its potential and permeability, ultimately causing cell death.[6]

  • Inhibition of Nucleic Acid and Protein Synthesis: By alkylating DNA or essential enzymes like DNA gyrase or topoisomerase IV, these compounds can halt replication and transcription.[7][8] Similarly, interference with ribosomal function can inhibit protein synthesis.[8]

The following workflow illustrates the path from a synthesized compound to the determination of its antibacterial efficacy.

G cluster_synthesis Synthesis & Purification cluster_screening Antibacterial Screening A Synthesize N-Tosylazetidine Derivative B Purify via Column Chromatography A->B C Characterize Structure (NMR, MS) B->C D Prepare Stock Solution in DMSO C->D Compound Confirmed E Perform Broth Microdilution Assay (96-well plate) D->E F Incubate with Bacterial Strains (e.g., S. aureus, E. coli) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Identify Lead Candidates for Further Development G->H Analyze Data

Caption: High-level workflow for antibacterial screening.

Application Protocol 1: Synthesis of a 2-Aryl-N-Tosylazetidine

This protocol describes a general and robust method for synthesizing 2-aryl-N-tosylazetidines, which serve as excellent starting points for further derivatization. The methodology is adapted from established literature procedures.

Rationale: This three-step synthesis is efficient and high-yielding. It begins with an imino-aldol reaction to create the β-amino ester backbone, followed by reduction to the corresponding amino alcohol. The critical, ring-forming step is an intramolecular Williamson ether synthesis-like reaction, where the hydroxyl group, after tosylation or activation, is displaced by the nitrogen atom. Using TsCl/KOH in the final step is a reliable method for achieving this cyclization.

Materials & Reagents:

  • tert-Butyl acetate

  • N-tosylarylaldimine (substituted as desired)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Lithium aluminum hydride (LAH)

  • Tosyl chloride (TsCl)

  • Potassium hydroxide (KOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether, Ethyl acetate, Hexanes, Sodium sulfate (anhydrous)

  • Standard glassware for anhydrous reactions

Procedure:

  • Step 1: Synthesis of N-tosyl-β-aminoester

    • To a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium to generate LDA.

    • Slowly add tert-butyl acetate to the LDA solution and stir for 1 hour to form the ester enolate.

    • Add a solution of the desired N-tosylarylaldimine in THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The product is typically used in the next step without further purification.

  • Step 2: Reduction to N-tosyl-β-amino alcohol

    • Dissolve the crude N-tosyl-β-aminoester from Step 1 in anhydrous THF and cool to 0 °C.

    • Carefully add lithium aluminum hydride (LAH) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Cool the reaction back to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield the N-tosyl-β-amino alcohol, which is often pure enough for the next step.

  • Step 3: Cyclization to 2-aryl-N-tosylazetidine

    • Dissolve the N-tosyl-β-amino alcohol in THF.

    • Add powdered potassium hydroxide (KOH) followed by tosyl chloride (TsCl).

    • Reflux the mixture for 30-60 minutes, monitoring by TLC.

    • After cooling, filter the reaction mixture and concentrate the solvent.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure 2-aryl-N-tosylazetidine.

Application Protocol 2: Determining Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for measuring the potency of a new antibacterial agent. This protocol uses the broth microdilution method.

Rationale: This method allows for the simultaneous testing of multiple compounds at various concentrations against different bacterial strains in a 96-well format, providing a quantitative measure of antibacterial activity. A colorimetric indicator like resazurin can be used for a clear visual determination of bacterial growth inhibition.

Materials & Reagents:

  • Synthesized N-tosylazetidine derivatives

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB II)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Resazurin sodium salt solution (0.015% w/v in PBS)

Procedure:

  • Preparation:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Grow bacterial cultures in MHB II overnight at 37 °C. Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of MHB II to all wells.

    • Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column. This creates a concentration gradient.

    • Set up wells for a positive control (antibiotic), a negative control (no compound, just inoculum), and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to all wells except the sterility control.

    • Cover the plate and incubate at 37 °C for 18-24 hours.

  • Determining MIC:

    • After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

    • The MIC is the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating the inhibition of bacterial growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative A864
Derivative B4>128
Ampicillin0.58

Part 2: N-Tosylazetidine in Anticancer Drug Discovery

The azetidine scaffold is also present in several compounds investigated for anticancer activity.[9][10] Their mechanism often involves inducing apoptosis (programmed cell death) in cancer cells, sometimes with selectivity over normal, healthy cells.[11]

Mechanism of Action: Inducing Cancer Cell Apoptosis

The high reactivity of the N-tosylazetidine ring makes it an effective alkylating agent for macromolecules, including DNA.[12]

  • DNA Damage: By forming covalent adducts with DNA, N-tosylazetidine derivatives can create bulky lesions that stall DNA replication and transcription.[12][13] If the damage is too severe for the cell's repair machinery to handle, it triggers the intrinsic apoptotic pathway.

  • STAT3 Pathway Inhibition: Certain azetidine compounds have been shown to irreversibly bind to and inhibit the STAT3 signaling pathway, which is aberrantly active in many cancers and promotes proliferation and survival.[14]

  • Tubulin Polymerization Inhibition: Some azetidin-2-one analogues function as microtubule-targeting agents, inhibiting tubulin polymerization and leading to mitotic arrest and subsequent apoptosis.[11][15]

The following diagram illustrates a potential mechanism where a DNA-damaging azetidine derivative induces apoptosis.

G cluster_n cluster_m Azetidine N-Tosylazetidine Derivative Nucleus Cell Nucleus DNA DNA Azetidine->DNA Enters Nucleus Damage DNA Adducts/ Damage DNA->Damage Alkylation p53 p53 Activation Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrion CytC Cytochrome c Release Bax->CytC Permeabilizes Mitochondrion Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic pathway induced by an azetidine derivative.

Application Protocol 3: Evaluating Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for anticancer compounds.

Rationale: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect and the calculation of an IC50 value (the concentration required to inhibit cell growth by 50%).[9]

Materials & Reagents:

  • Human cancer cell line (e.g., HCT116, A549)[9]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37 °C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the plate and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO) to the respective wells.

    • Incubate for another 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Application Protocol 4: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, confirming that cell death is occurring via apoptosis.

Rationale: A specific substrate for caspase-3 (e.g., Ac-DEVD-pNA) is used. When cleaved by active caspase-3 in the cell lysate, it releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. This provides a direct measure of apoptotic activity.[11][15]

Materials & Reagents:

  • Cells treated with the test compound as in the MTT assay

  • Cell lysis buffer

  • BCA protein assay kit

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Reaction buffer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the azetidine compounds for a predetermined time (e.g., 24 hours) at a concentration around their IC50 value.

  • Cell Lysis: After treatment, harvest the cells (both adherent and floating) and lyse them using a specific lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit to ensure equal protein loading in the assay.

  • Caspase-3 Activity Measurement:

    • In a 96-well plate, add an equal amount of protein lysate (e.g., 50 µg) to each well.

    • Add the reaction buffer followed by the caspase-3 substrate.

    • Incubate the plate at 37 °C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm.

  • Data Analysis: Compare the absorbance of treated samples to untreated controls. An increase in absorbance indicates an increase in caspase-3 activity.

Data Presentation:

TreatmentIC50 (µM) on HCT116Relative Caspase-3 Activity (% of Control)
Untreated Control-100%
Derivative C2.2450%
Derivative D15.8180%
Staurosporine (Positive Control)0.01800%

Conclusion and Future Directions

The N-tosylazetidine scaffold represents a privileged structure in the development of novel antibacterial and anticancer agents. Its inherent reactivity and stereochemical definition provide a robust platform for synthetic chemists to explore new chemical space. The protocols detailed in this guide offer a validated starting point for the synthesis and biological evaluation of new derivatives. Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, while also investigating in vivo efficacy and pharmacokinetic profiles of the most promising lead compounds.

References

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Application Notes and Protocols for the Base-Mediated Cyclization Synthesis of 1-(p-Toluenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged structural motifs in medicinal chemistry. Their inherent ring strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, imparts a unique conformational rigidity. This distinct three-dimensional geometry allows for precise vectoral presentation of substituents, enabling enhanced binding to biological targets. The incorporation of an azetidine ring into a drug candidate can lead to improved physicochemical properties, such as increased metabolic stability, enhanced aqueous solubility, and reduced lipophilicity, all of which are critical parameters in drug development.[1] The p-toluenesulfonyl (tosyl) protecting group is frequently employed for the nitrogen atom, rendering it less basic and facilitating purification and subsequent synthetic manipulations. This document provides a comprehensive guide to the base-mediated cyclization for the synthesis of 1-(p-toluenesulfonyl)azetidine, a key building block for the elaboration of more complex pharmaceutical agents.

Mechanistic Insights: The Role of the Base in Tosylation and Intramolecular Cyclization

The synthesis of 1-(p-toluenesulfonyl)azetidine from 3-amino-1-propanol is a two-step process that can often be performed in a "one-pot" fashion. The reaction proceeds via an initial tosylation of the primary amine, followed by activation of the terminal hydroxyl group and a subsequent base-mediated intramolecular nucleophilic substitution (SN2) to form the strained four-membered ring.

Step 1: N-Tosylation of 3-Amino-1-propanol

The first step involves the reaction of 3-amino-1-propanol with p-toluenesulfonyl chloride (TsCl). A base, typically pyridine, is used in this step. The role of pyridine is twofold: it acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, and it also functions as a nucleophilic catalyst.[2][3][4] Pyridine attacks the electrophilic sulfur atom of TsCl to form a highly reactive N-tosylpyridinium salt. This intermediate is then readily attacked by the more nucleophilic amino group of 3-amino-1-propanol to furnish N-(3-hydroxypropyl)-p-toluenesulfonamide.

Step 2: Base-Mediated Intramolecular Cyclization

Following the N-tosylation, the terminal hydroxyl group of the intermediate is converted into a good leaving group. This is typically achieved by a second tosylation reaction. In the presence of a strong base, the sulfonamide proton is abstracted, generating a nucleophilic nitrogen anion. This anion then undergoes an intramolecular SN2 attack on the carbon bearing the tosylate leaving group, resulting in the formation of the azetidine ring and the displacement of the tosylate anion. The choice of base is critical to promote the cyclization over potential side reactions.

Caption: Reaction mechanism for the synthesis of 1-(p-Toluenesulfonyl)azetidine.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 1-(p-toluenesulfonyl)azetidine.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Amino-1-propanol≥99%Commercially Available
p-Toluenesulfonyl chloride (TsCl)≥98%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available
Potassium Hydroxide (KOH)Pellets, ≥85%Commercially Available
Diethyl ether (Et₂O)ACS GradeCommercially Available
Hydrochloric acid (HCl)1 M aqueous solutionPrepared in-house
Saturated sodium bicarbonate solutionPrepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
One-Pot Synthesis Protocol

G start Start: Combine 3-Amino-1-propanol, Pyridine, and CH₂Cl₂ in a flask. add_tscl1 Cool to 0°C and add TsCl (1.1 eq) portion-wise. Stir for 2 hours at 0°C, then 12 hours at rt. start->add_tscl1 add_tscl2 Cool to 0°C and add a second portion of TsCl (1.2 eq). Stir for 2 hours at 0°C. add_tscl1->add_tscl2 add_koh Add powdered KOH (5 eq) portion-wise at 0°C. Stir vigorously for 24 hours at rt. add_tscl2->add_koh quench Quench with water and extract with CH₂Cl₂. add_koh->quench wash Wash organic layer with 1 M HCl, sat. NaHCO₃, and brine. quench->wash dry Dry over anhydrous MgSO₄, filter, and concentrate. wash->dry purify Purify by column chromatography (Silica gel, EtOAc/Hexanes). dry->purify end End: Isolate 1-(p-Toluenesulfonyl)azetidine. purify->end

Caption: Experimental workflow for the one-pot synthesis of 1-(p-Toluenesulfonyl)azetidine.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3-amino-1-propanol (1.0 eq), anhydrous pyridine (3.0 eq), and anhydrous dichloromethane (to make a 0.2 M solution with respect to the amino alcohol).

  • First Tosylation: Cool the reaction mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Second Tosylation: Cool the reaction mixture back down to 0 °C. Add a second portion of p-toluenesulfonyl chloride (1.2 eq). Stir at 0 °C for 2 hours.

  • Cyclization: While maintaining the temperature at 0 °C, add powdered potassium hydroxide (5.0 eq) portion-wise. The mixture will become thick. Stir the reaction vigorously at room temperature for 24 hours.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The product is a white solid.[5]

Characterization of 1-(p-Toluenesulfonyl)azetidine

The identity and purity of the synthesized 1-(p-toluenesulfonyl)azetidine should be confirmed by spectroscopic methods.

  • Appearance: White crystalline solid.

  • Melting Point: 119-122 °C.[5]

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.78 (d, J = 8.3 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 3.95 (t, J = 7.7 Hz, 4H), 2.44 (s, 3H), 2.29 (p, J = 7.7 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 143.8, 134.0, 129.8, 127.7, 52.3, 21.6, 17.9.

Troubleshooting and Side Reactions

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete tosylation.Ensure anhydrous conditions. Use fresh, high-purity TsCl and pyridine. Consider increasing the reaction time or temperature for the tosylation steps.
Incomplete cyclization.Use freshly powdered, high-purity KOH. Ensure vigorous stirring to overcome the heterogeneity of the reaction mixture. Increase the reaction time for the cyclization step.
Formation of N,N-ditosyl-3-aminopropanol Excess TsCl in the first step.Carefully control the stoichiometry of TsCl in the initial tosylation.
Formation of polymeric byproducts Intermolecular side reactions.Maintain a relatively dilute reaction concentration to favor intramolecular cyclization.
Difficulty in removing pyridine Incomplete acid wash.Perform multiple washes with 1 M HCl. Check the pH of the aqueous layer to ensure it is acidic.
Product instability Azetidine ring is sensitive to strong acids.Avoid prolonged exposure to strongly acidic conditions during workup. Neutralize the product as soon as possible after the acid wash.[6]

Safety Precautions

  • p-Toluenesulfonyl chloride (TsCl) is a corrosive and moisture-sensitive solid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Potassium hydroxide (KOH) is a corrosive solid. Avoid contact with skin and eyes.

  • Dichloromethane (CH₂Cl₂) is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • The reaction should be performed under an inert atmosphere to prevent the reaction of reagents with moisture.

Conclusion

The base-mediated cyclization of N-(3-hydroxypropyl)-p-toluenesulfonamide provides a reliable and efficient method for the synthesis of 1-(p-toluenesulfonyl)azetidine. Careful control of reaction conditions, particularly the stoichiometry of reagents and the choice of base, is crucial for achieving high yields and purity. The protocols and troubleshooting guide provided in this application note are intended to assist researchers in successfully preparing this valuable synthetic building block for applications in drug discovery and development.

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Step-by-Step Deprotection of the N-Tosyl Group in Azetidine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the N-Tosyl Group in Azetidine Synthesis and the Imperative for its Cleavage

The p-toluenesulfonyl (tosyl) group is a cornerstone in the synthesis of complex molecules, serving as a robust protecting group for primary and secondary amines.[1][2] In the realm of azetidine chemistry, the N-tosyl group is particularly valuable. Azetidines, four-membered nitrogen-containing heterocycles, are significant structural motifs in medicinal chemistry and drug discovery.[3] The inherent ring strain of azetidines dictates their unique reactivity, making controlled functionalization a synthetic challenge.[3] The electron-withdrawing nature of the tosyl group modulates the reactivity of the azetidine nitrogen, enhancing the stability of the ring system and influencing its stereochemical outcomes in various transformations.[3]

However, the very stability that makes the N-tosyl group an excellent protecting group also presents a significant hurdle for its removal.[1][4] The ultimate goal of many synthetic routes is the free N-H azetidine, a versatile intermediate for further elaboration. Therefore, the efficient and clean cleavage of the highly stable sulfonamide bond is a critical final step. This guide provides detailed, field-proven protocols for the deprotection of N-tosyl azetidines, delving into the causality behind the experimental choices and offering insights into potential challenges.

Choosing Your Deprotection Strategy: A Comparative Overview

The deprotection of N-tosyl groups primarily falls into two categories: reductive cleavage and acidic hydrolysis.[1][4] The choice of method is dictated by the substrate's tolerance to the reaction conditions, particularly the presence of other functional groups that may be sensitive to strong acids or reducing agents.

Method Key Reagents General Conditions Advantages Potential Challenges
Reductive Cleavage Magnesium in MethanolMild, often room temperature or gentle heating.[5][6][7]Mild conditions, good functional group tolerance.Can be slow, may require activation (e.g., sonication).[6][8]
Sodium AmalgamMild, often requires buffered conditions.[9]High efficiency for some substrates.Toxicity of mercury, preparation of amalgam.
Samarium(II) IodideVery mild, often at low temperatures.[10][11][12]High chemoselectivity, rapid reactions.[10][11]Reagent sensitivity to air and moisture.
Acidic Hydrolysis Hydrobromic Acid in Acetic Acid with PhenolHarsh, elevated temperatures.[1]Potent and effective for robust substrates.Harsh conditions can lead to side reactions, including ring-opening of the azetidine.

Part 1: Reductive Deprotection Methods

Reductive methods are generally preferred for substrates containing acid-sensitive functional groups. These methods proceed via electron transfer to the sulfonamide, leading to the cleavage of the nitrogen-sulfur bond.

Protocol 1: Deprotection using Magnesium in Methanol

This method is one of the most common and mildest for N-tosyl deprotection.[5][7] The reaction is driven by the single-electron transfer from magnesium metal to the tosyl group. Methanol serves as the proton source.

Causality of Experimental Choices:

  • Magnesium: An inexpensive and effective reducing agent. The turnings provide a large surface area for the reaction.

  • Methanol: Acts as a proton source to quench the anionic intermediates. It is also a suitable solvent for many organic compounds.

  • Sonication (Optional): Can be used to activate the magnesium surface and accelerate the reaction, particularly for less reactive substrates.[6][8]

Experimental Workflow:

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - N-Tosyl Azetidine - Magnesium Turnings - Anhydrous Methanol dissolve Dissolve N-Tosyl Azetidine in Anhydrous Methanol prep_reagents->dissolve add_mg Add Magnesium Turnings dissolve->add_mg reflux Stir at Room Temperature or Gentle Reflux add_mg->reflux monitor Monitor by TLC/LC-MS reflux->monitor quench Quench with Saturated Ammonium Chloride monitor->quench Upon Completion extract Extract with an Organic Solvent (e.g., DCM) quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: Workflow for N-Tosyl Azetidine Deprotection using Mg/MeOH.

Detailed Step-by-Step Protocol:

  • Reagents and Materials:

    • N-Tosyl azetidine derivative

    • Magnesium turnings

    • Anhydrous methanol

    • Saturated aqueous ammonium chloride solution

    • Dichloromethane (DCM) or other suitable extraction solvent

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the N-tosyl azetidine (1.0 equiv) in anhydrous methanol (0.1–0.2 M), add magnesium turnings (5–10 equiv).

    • Stir the suspension at room temperature or under gentle reflux (40-50 °C). The reaction can be placed in an ultrasonic bath to accelerate the process.[6][8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the excess magnesium is consumed and gas evolution ceases.

    • Filter the mixture through a pad of celite to remove inorganic salts, washing with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and an organic solvent such as dichloromethane.

    • Separate the layers and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-H azetidine.[1]

Troubleshooting:

  • Slow or Incomplete Reaction: Activate the magnesium turnings by briefly treating them with a small amount of iodine or 1,2-dibromoethane before adding the substrate solution. Alternatively, use sonication.[6][8]

  • Formation of Ring-Opened Products: This is a potential side reaction for strained azetidines. Running the reaction at a lower temperature may mitigate this.

Protocol 2: Deprotection using Samarium(II) Iodide (SmI₂)

Samarium(II) iodide is a powerful single-electron transfer reagent that often provides rapid and clean deprotection under very mild conditions.[10][11][12] It is particularly useful for sensitive substrates.

Causality of Experimental Choices:

  • Samarium(II) Iodide (SmI₂): A strong reductant that readily donates an electron to the sulfonamide.[12]

  • THF: The standard solvent for SmI₂ reactions. It must be scrupulously dried and deoxygenated.

  • Amine/Water or HMPA (as additives): These can accelerate the rate of reduction.[10] However, HMPA is a known carcinogen and should be handled with extreme care.

Reaction Mechanism:

mechanism N-Tosyl Azetidine N-Tosyl Azetidine Radical Anion Radical Anion N-Tosyl Azetidine->Radical Anion + SmI₂ (e⁻) Azetidinyl Anion Azetidinyl Anion Radical Anion->Azetidinyl Anion Cleavage of N-S bond N-H Azetidine N-H Azetidine Azetidinyl Anion->N-H Azetidine Protonation (H₂O work-up)

Caption: Simplified Mechanism of SmI₂-mediated N-Tosyl Deprotection.

Detailed Step-by-Step Protocol:

  • Reagents and Materials:

    • N-Tosyl azetidine derivative

    • Samarium(II) iodide solution in THF (commercially available or freshly prepared)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate or other suitable extraction solvent

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the N-tosyl azetidine (1.0 equiv) in anhydrous THF (0.05–0.1 M) in a flame-dried flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of samarium(II) iodide in THF (0.1 M, 2.5–5.0 equiv) dropwise until the characteristic deep blue color persists.

    • Stir the reaction at -78 °C and monitor by TLC. The reaction is often complete within minutes to an hour.[10]

    • Quench the reaction at -78 °C by the addition of saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Reaction Fails to Initiate: The SmI₂ reagent may have decomposed due to exposure to air or moisture. Use freshly prepared or newly purchased reagent. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.

  • Complex Product Mixture: Over-reduction can sometimes occur. Use a reduced number of equivalents of SmI₂ and monitor the reaction closely.

Part 2: Acidic Hydrolysis

This approach is suitable for substrates that can withstand harsh acidic conditions.

Protocol 3: Deprotection using HBr in Acetic Acid with Phenol

This is a classic and powerful method for cleaving sulfonamides.[1] However, its harshness necessitates careful consideration of substrate compatibility.

Causality of Experimental Choices:

  • Hydrobromic Acid (HBr): A strong acid that protonates the sulfonamide, facilitating nucleophilic attack by the bromide ion on the sulfur atom.

  • Acetic Acid: A polar protic solvent that can withstand the harsh reaction conditions.

  • Phenol: Acts as a scavenger for the tosyl cation or other electrophilic byproducts, preventing unwanted side reactions such as re-tosylation or alkylation of the desired product.[1]

Detailed Step-by-Step Protocol:

  • Reagents and Materials:

    • N-Tosyl azetidine derivative

    • 33% HBr in acetic acid

    • Phenol

    • Diethyl ether

    • Aqueous sodium hydroxide solution (e.g., 2 M)

    • Organic extraction solvent (e.g., DCM)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and volatile reagents.

    • To a solution of the N-tosyl azetidine (1.0 equiv) in 33% HBr in acetic acid, add phenol (2-5 equiv).

    • Heat the mixture to 60-90 °C and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Basify the aqueous solution to pH > 10 by the careful addition of a cold aqueous solution of sodium hydroxide.

    • Extract the product with an organic solvent such as dichloromethane (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Product Degradation or Ring-Opening: The harsh acidic conditions can lead to the decomposition of the azetidine ring. It is crucial to carefully control the temperature and reaction time. This method may not be suitable for sensitive azetidine derivatives.

  • Low Yield: The product may be lost during the aqueous workup. Ensure complete extraction from the basic aqueous phase.

Conclusion: A Pathway to Functionalized Azetidines

The deprotection of the N-tosyl group is a critical transformation that unlocks the potential of azetidines for further synthetic manipulation. The choice between mild reductive methods, such as those employing magnesium/methanol or samarium(II) iodide, and more forceful acidic hydrolysis depends on a careful analysis of the substrate's functional group compatibility. While the protocols provided here offer a robust starting point, researchers should be prepared to optimize conditions for their specific N-tosyl azetidine derivatives to achieve high yields and purity. The successful cleavage of this stalwart protecting group opens the door to a diverse array of novel azetidine-containing compounds for applications in drug discovery and materials science.

References

  • Semantic Scholar. (n.d.). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Retrieved from [Link]

  • Lewandowska, E., et al. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron, 53(18), 6295-6302.
  • Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503-506. Retrieved from [Link]

  • ResearchGate. (n.d.). Electroreductive deprotection of tosyl group using naphthalene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(23), 12346-12359. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. Retrieved from [Link]

  • ResearchGate. (n.d.). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium Amalgam: A Highly Efficient Reagent for the Detosylation of Azathiacrown Ethers. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (1999). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 64(26), 9594-9597.
  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Samarium Diiodide-Mediated Reactions in Total Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, January 10). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Retrieved from [Link]

  • Parmar, D., & Kuntala, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2639-2652. Retrieved from [Link]

  • ResearchGate. (n.d.). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. Retrieved from [Link]

  • ACS Publications. (n.d.). The Detosylation of Chiral 1,2-Bis(tosylamides). Retrieved from [Link]

  • SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Deprotection of Sulfonyl Aziridines. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • MDPI. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Tosyl azetidine 3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(p-Toluenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(p-Toluenesulfonyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or troubleshooting this challenging synthesis. As a four-membered heterocycle, the azetidine ring possesses significant ring strain, making its synthesis non-trivial and susceptible to various side reactions.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and overcome common experimental hurdles.

Quick Access: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the synthesis and handling of 1-(p-Toluenesulfonyl)azetidine.

Q1: What are the most common synthetic routes to 1-(p-toluenesulfonyl)azetidine?

A1: The most prevalent and reliable method is the intramolecular cyclization of a γ-amino alcohol or a derivative thereof.[4][5] The typical precursor is N-(3-hydroxypropyl)-4-methylbenzenesulfonamide. The hydroxyl group is activated in situ or converted to a better leaving group (e.g., halide, mesylate, tosylate) before cyclization is induced with a base. This reaction is an intramolecular analogue of the Williamson ether synthesis.[6][7] Alternative methods, such as those employing the Mitsunobu reaction, can also be used but come with their own set of challenges regarding reagents and byproduct removal.[8][9]

Q2: Why is the synthesis of azetidines, in general, so challenging?

A2: The primary difficulty stems from the inherent ring strain of the four-membered ring.[1][3] The bond angles in an azetidine ring are compressed relative to the ideal tetrahedral angle of 109.5°, leading to angle strain. This strain makes the ring thermodynamically less stable than its five- or six-membered counterparts (pyrrolidines and piperidines) and kinetically slower to form. Consequently, competing intermolecular reactions (like polymerization) or elimination reactions can often dominate over the desired intramolecular cyclization.[1]

Q3: My purification by column chromatography is difficult. The product seems to streak or decompose on silica gel. What can I do?

A3: This is a common issue. The nitrogen atom in the azetidine ring, even when protected by a tosyl group, can be sufficiently basic to interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to streaking, low recovery, and even acid-catalyzed ring-opening on the column.[10]

  • Troubleshooting Steps:

    • Deactivate the Silica: Pre-treat your silica gel by slurrying it in the starting eluent containing 1-2% triethylamine or ammonia (in methanol). This neutralizes the acidic sites.

    • Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

    • Alternative Purification: If the product is a solid and sufficiently pure, recrystallization is an excellent alternative to chromatography.[10] A typical solvent system for 1-(p-toluenesulfonyl)azetidine is ethanol or an ethyl acetate/hexane mixture.

Q4: What are the key spectroscopic signatures I should look for to confirm the successful synthesis of 1-(p-Toluenesulfonyl)azetidine?

A4:

  • ¹H NMR: You should see three key sets of signals:

    • Aromatic protons of the tosyl group, typically two doublets around 7.4-7.8 ppm.

    • A singlet for the methyl group of the tosyl substituent around 2.4 ppm.

    • Two multiplets for the azetidine ring protons. The two sets of CH₂ protons will be distinct. The protons alpha to the nitrogen (N-CH₂) usually appear as a triplet around 3.8-4.0 ppm, while the central CH₂ protons appear as a quintet (or more complex multiplet) around 2.2-2.4 ppm.

  • ¹³C NMR: Expect signals for the tosyl group carbons (aromatic and methyl), and two distinct signals for the azetidine ring carbons, typically in the range of 15-55 ppm.

  • Mass Spectrometry: The calculated molecular weight for C₁₀H₁₃NO₂S is 211.07. Look for the corresponding [M+H]⁺ or [M+Na]⁺ ions in your mass spectrum.

Troubleshooting Guide: Side Reactions & Mechanistic Failures

This section delves into the specific side reactions that can plague the synthesis of 1-(p-toluenesulfonyl)azetidine, explaining their mechanisms and providing targeted solutions. The most common synthetic pathway is the base-mediated cyclization of an N-tosylated 3-aminopropanol derivative, which will be our primary focus.

Diagram: Primary Synthetic Pathway

Synthesis precursor N-(3-hydroxypropyl)-p-toluenesulfonamide product 1-(p-Toluenesulfonyl)azetidine precursor->product reagents 1. Activating Agent (e.g., MsCl, SOCl₂) 2. Strong Base (e.g., NaH, K₂CO₃)

Caption: Intramolecular SN2 cyclization pathway.

Problem 1: Low or No Yield - Competing E2 Elimination

Q: My reaction yields are very low, and I've isolated a byproduct that appears to be an alkene. What is happening?

A: You are likely observing a competing E2 (bimolecular elimination) reaction. The strong base required to deprotonate the sulfonamide or alcohol can also act as a base to abstract a proton from the carbon beta to the leaving group, leading to the formation of N-allyl-p-toluenesulfonamide instead of the desired azetidine. This is a classic side reaction in Williamson ether synthesis, and the principles apply here.[6][7][11]

Mechanism of Competition: Sₙ2 vs. E2

SN2_vs_E2 cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) start Ts-NH-CH₂-CH₂-CH₂-X X = OMs, OTs, Br sn2_path Intramolecular Attack start->sn2_path N attacks γ-carbon e2_path Proton Abstraction start->e2_path sn2_product 1-(p-Toluenesulfonyl)azetidine sn2_path->sn2_product e2_product N-allyl-p-toluenesulfonamide e2_path->e2_product base Base⁻ base->e2_path attacks β-proton Polymerization Monomer1 Ts-N⁻-CH₂-CH₂-CH₂-X Monomer1->Monomer1 Intramolecular (Good!) Dimer Ts-N⁻-(CH₂)₃-N(Ts)-(CH₂)₃-X Monomer1->Dimer Intermolecular (Bad!) Monomer2 Ts-N⁻-CH₂-CH₂-CH₂-X Polymer Polymer Dimer->Polymer ...repeats

Caption: Polymerization via intermolecular chain reaction.

Solutions & Optimization

The key to preventing polymerization is to favor the intramolecular pathway. This is primarily achieved by using high dilution conditions .

  • High Dilution Principle: By significantly increasing the solvent volume, you decrease the concentration of the reactant. This reduces the probability of two reactant molecules colliding (required for the intermolecular reaction) while having no effect on the rate of the intramolecular reaction, which only depends on the conformation of a single molecule.

  • Practical Implementation:

    • Use a large volume of solvent.

    • Employ a syringe pump for the slow addition of the reactant to the reaction flask containing the base and more solvent. This maintains a very low instantaneous concentration of the reactant, strongly favoring cyclization.

Problem 3: Product Degradation - Ring-Opening

Q: I managed to form my product, but I lose a significant amount during workup or purification. Is the product unstable?

A: Yes, 1-(p-toluenesulfonyl)azetidine can be susceptible to nucleophilic ring-opening, particularly under acidic conditions. [1]The electron-withdrawing tosyl group makes the nitrogen a poor Lewis base, but protonation or coordination to a Lewis acid can still occur, forming a strained azetidinium ion. This ion is a potent electrophile and can be attacked by nucleophiles (including water or alcohols from the workup), leading to a ring-opened product. [12][13]

Mechanism: Acid-Catalyzed Ring-Opening

Ring_Opening Azetidine Ts-Azetidine Azetidinium Azetidinium Ion (Activated) Azetidine->Azetidinium + H⁺ Proton H⁺ Opened Ts-NH-(CH₂)₃-Nu Azetidinium->Opened + Nu⁻ Nucleophile Nu⁻ (e.g., H₂O, Cl⁻)

Caption: Mechanism of acid-catalyzed nucleophilic ring-opening.

Solutions & Optimization
  • Workup: Use a mild aqueous workup. Avoid strong acids. If an acid wash is necessary, use a very dilute and weak acid (e.g., dilute NH₄Cl solution) and minimize contact time. A simple wash with water and brine is often sufficient.

  • Purification: As mentioned in the FAQ, avoid standard silica gel. Use deactivated silica or alumina to prevent on-column degradation. [10]* Storage: Store the purified product in a cool, dry place, away from acidic vapors.

Experimental Protocol: Base-Mediated Cyclization

This protocol describes a robust method for the synthesis of 1-(p-toluenesulfonyl)azetidine from N-(3-bromopropyl)-4-methylbenzenesulfonamide, designed to minimize the side reactions discussed above.

Precursor Synthesis: N-(3-bromopropyl)-4-methylbenzenesulfonamide can be synthesized from the reaction of 3-bromo-1-propylamine hydrobromide with p-toluenesulfonyl chloride in the presence of a base like pyridine or aqueous NaOH.

Step-by-Step Cyclization Protocol
  • Reagent & Glassware Preparation:

    • Ensure all glassware is thoroughly oven-dried or flame-dried to remove moisture.

    • Use anhydrous DMF as the solvent.

    • Sodium hydride (NaH, 60% dispersion in mineral oil) should be handled with care under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 200 mL for a 10 mmol scale reaction to ensure high dilution).

    • Carefully add sodium hydride (1.2 equivalents) to the DMF. The mineral oil can be washed away with dry hexanes prior to adding DMF if desired, but it is often not necessary.

  • Reactant Addition (High Dilution):

    • Dissolve N-(3-bromopropyl)-4-methylbenzenesulfonamide (1.0 equivalent) in a separate portion of anhydrous DMF (e.g., 50 mL).

    • Transfer this solution to the dropping funnel.

    • Cool the main reaction flask containing NaH/DMF to 0°C using an ice bath.

    • Add the solution of the bromo-sulfonamide dropwise from the funnel to the stirred NaH suspension over a period of 1-2 hours. A slow addition rate is critical to maintain low concentration and prevent polymerization.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Very carefully and slowly quench the excess NaH by the dropwise addition of water or isopropanol until gas evolution ceases.

    • Pour the mixture into a separatory funnel containing a larger volume of water (e.g., 500 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash with water (2 x 100 mL) and then with saturated brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from hot ethanol or an ethyl acetate/hexanes mixture.

    • If chromatography is necessary, use a silica gel column that has been pre-treated with 1% triethylamine in the eluent (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • Min, C., Gu, L., & Couty, F. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1836-1839. [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Gao, F., et al. (2008). Efficient Synthesis of Azetidine Through N-Trityl- or N-Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3-Halopropylamine Hydrohalides. ResearchGate. [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. ResearchGate. [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Donohoe, T. J., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Duncton, M. A. J., & Wang, B. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic-Reaction.com. Mitsunobu Reaction - Common Conditions. [Link]

  • ResearchGate. Synthesis of aziridines by Mitsunobu reaction. [Link]

  • Google Patents. (2000).
  • ChemTalk. Williamson Ether Synthesis. [Link]

  • West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2012). Preparation and Synthetic Applications of Azetidines. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

Sources

Technical Support Center: Purification of Crude 1-(p-Toluenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Overview and Initial Assessment

Welcome to the technical support center for 1-(p-Toluenesulfonyl)azetidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this valuable heterocyclic building block.[1] As a crystalline solid with a melting point of 119-122 °C, 1-(p-Toluenesulfonyl)azetidine is amenable to standard purification techniques.[2] However, the inherent strain of the four-membered ring and the nature of common synthetic impurities require careful procedural choices to achieve high purity and yield.[3]

This document provides troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and the underlying scientific principles to empower you to resolve purification issues effectively.

Common Impurities in Crude 1-(p-Toluenesulfonyl)azetidine

Successful purification begins with understanding the potential contaminants from a typical synthesis, which often involves the reaction of azetidine (or a precursor) with p-toluenesulfonyl chloride in the presence of a base like triethylamine.[4]

ImpurityChemical NameProperties & Removal Rationale
Unreacted Starting Material p-Toluenesulfonyl Chloride (TsCl)Solid. Can be hydrolyzed to the corresponding acid during aqueous workup. Can be separated by chromatography.
Hydrolysis Product p-Toluenesulfonic AcidWater-soluble salt form. Highly polar. Easily removed with a basic aqueous wash (e.g., NaHCO₃ solution).
Base & Salt Byproduct Triethylamine / Triethylamine HydrochlorideThe salt is highly water-soluble and is removed by aqueous washes. Free base is volatile and can be removed under vacuum.
Ring-Opened Byproducts e.g., N-(3-chloropropyl)-p-toluenesulfonamideFormed if the azetidine ring is opened by nucleophiles (like chloride from TsCl).[1][5] Polarity is often similar to the product, may require chromatography.
General Purification Workflow

A logical workflow is critical. An initial aqueous workup is almost always necessary, followed by either recrystallization (for >85% crude purity) or column chromatography (for complex mixtures or lower crude purity).

Purification Workflow cluster_0 Post-Reaction cluster_1 Initial Cleanup cluster_2 Primary Purification cluster_3 Final Product Crude Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Washes) Crude->Workup Decision Assess Crude Purity (TLC / ¹H NMR) Workup->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity (>85%) Chromatography Column Chromatography Decision->Chromatography Low Purity or Complex Mixture Final Pure 1-(p-Toluenesulfonyl)azetidine Recrystallization->Final Chromatography->Final

Caption: General workflow for the purification of 1-(p-Toluenesulfonyl)azetidine.

Troubleshooting Aqueous Workup

The initial workup is your first and best opportunity to remove the bulk of polar and ionic impurities.

Q1: I'm seeing a persistent emulsion at the organic/aqueous interface during extraction. How can I resolve this?

A1: Emulsions are common when residual surfactants or finely divided solids are present.

  • Causality: Vigorous shaking creates a high surface area between layers, stabilizing the emulsion.

  • Solution 1 (Gentle Inversion): Instead of shaking, gently invert the separatory funnel 10-15 times. This minimizes the energy input and reduces emulsion formation.[6]

  • Solution 2 ("Salting Out"): Add a saturated solution of sodium chloride (brine) to the separatory funnel.[6] This increases the ionic strength and polarity of the aqueous phase, forcing the organic components out and breaking the emulsion.

  • Solution 3 (Filtration): If the cause is a fine solid, pass the entire emulsified mixture through a pad of Celite® or glass wool. This will break the physical suspension and allow the layers to separate.[6]

Q2: My final product has a low melting point and broad NMR peaks, suggesting a salt is still present. How do I ensure all the triethylamine hydrochloride is removed?

A2: Triethylamine hydrochloride is highly soluble in water, but insufficient washing can leave it behind.

  • Causality: A single wash may not be enough if the salt concentration is high. The organic solvent may also retain some of the salt, especially if it's a more polar solvent like ethyl acetate.

  • Solution: Perform at least two to three sequential washes with deionized water or brine after the initial acid/base washes. After combining the organic layers, you can re-extract with water one final time before drying. The key is ensuring thorough mixing during each wash.

Purification by Recrystallization

For crude material that is largely your desired product, recrystallization is the most efficient method to obtain high-purity, crystalline material.

Troubleshooting & FAQs: Recrystallization

Q1: How do I select the best solvent for recrystallization?

A1: The ideal solvent should dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.

  • Method: Start with small-scale "test tube" trials. Place a few milligrams of your crude product in a test tube and add a few drops of a candidate solvent.

    • Good Candidate: The solid does not dissolve at room temperature but dissolves completely upon heating, and then re-precipitates upon cooling.

    • Poor Candidate: The solid dissolves immediately at room temperature (compound is too soluble) or doesn't dissolve even when boiling (compound is not soluble enough).

  • Recommended Solvents: Based on the polarity of 1-(p-Toluenesulfonyl)azetidine, start with solvents like isopropanol, ethyl acetate, or a mixture of ethyl acetate and hexanes. For a related compound, recrystallization from ethyl acetate was successful.[7]

Q2: My product is "oiling out" instead of forming crystals upon cooling. What should I do?

A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system, or if it cools too quickly.

  • Causality: The product is essentially "melting" in the solvent before it can form an ordered crystal lattice. This often traps impurities.

  • Solution 1 (Add More Solvent): Re-heat the solution until the oil fully redissolves. Add a small amount (1-5% of total volume) of hot solvent to slightly decrease the saturation, then allow it to cool much more slowly.[6]

  • Solution 2 (Scratch & Seed): Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can initiate nucleation. Alternatively, add a tiny "seed" crystal from a previous pure batch.

  • Solution 3 (Slow Cooling): Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to prevent rapid temperature drops.

Troubleshooting Oiling Out Start Product 'Oils Out' During Cooling Action1 Re-heat to Dissolve Oil Start->Action1 Action2 Add 1-5% More Hot Solvent Action1->Action2 Action3 Allow to Cool SLOWLY (Insulate Flask) Action2->Action3 Action4 Induce Crystallization Action3->Action4 Success Pure Crystals Form Action3->Success If Successful Action5 Scratch with Glass Rod Action4->Action5 If Needed Action6 Add a Seed Crystal Action4->Action6 If Available Action5->Success Action6->Success

Caption: Decision process for troubleshooting when a product oils out.

Q3: My recovery is very low after filtration. How can I improve the yield?

A3: Low recovery is typically due to using too much solvent or premature crystallization.

  • Causality: The more solvent used, the more product will remain dissolved in the mother liquor even at low temperatures.

  • Solution 1 (Minimize Solvent): Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[6] Work in small additions.

  • Solution 2 (Chill Thoroughly): Ensure the crystallization flask is thoroughly chilled in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.

  • Solution 3 (Recover from Mother Liquor): Do not discard the filtrate (mother liquor). Reduce its volume by 50-75% using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.

Protocol: Recrystallization of 1-(p-Toluenesulfonyl)azetidine
  • Solvent Selection: Using the method described in Q1, determine the optimal solvent or solvent pair. A common starting point is an Ethyl Acetate/Hexane system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of ethyl acetate to the flask and heat to a gentle reflux with stirring until the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source. If using a co-solvent system, add hot hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethyl acetate to redissolve the cloudiness. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for crystallization).

  • Drying: Dry the crystals under high vacuum to a constant weight. Characterize the product by melting point and NMR spectroscopy.

Purification by Flash Column Chromatography

When recrystallization is ineffective due to multiple impurities or impurities with similar solubility, flash column chromatography is the method of choice.

Troubleshooting & FAQs: Column Chromatography

Q1: My compound is streaking/tailing on the silica TLC plate. What does this mean for my column?

A1: Streaking is a major red flag. For aza-heterocycles, this is often due to strong interactions with the acidic silanol groups on the silica surface.

  • Causality: The lone pair on the azetidine nitrogen, although less basic due to the tosyl group, can still interact with acidic Si-OH groups, causing poor peak shape and potential decomposition.[5][6]

  • Solution (Add a Basic Modifier): Add a small amount (0.1-1%) of triethylamine or ammonia solution to your eluent system.[6] This deactivates the acidic sites on the silica, leading to sharp, symmetrical peaks. Always run a new TLC with the modified eluent to confirm it solves the problem before preparing the column.

Q2: I'm struggling to separate my product from a close-running impurity. What can I do?

A2: This requires optimizing the selectivity of your chromatographic system.

  • Solution 1 (Adjust Solvent Polarity): If the spots are very close, run the column with a shallower gradient or an isocratic eluent that is slightly less polar than what you used for your TLC. This will increase the retention time and improve separation.

  • Solution 2 (Change Solvents): If adjusting polarity doesn't work, change the solvent system entirely to exploit different intermolecular interactions.[6] For example, if you are using Hexane/Ethyl Acetate (a dipole-dipole system), switch to Dichloromethane/Methanol (which introduces hydrogen bonding capabilities).

  • Solution 3 (Use a Different Stationary Phase): If separation on silica is impossible, consider alternative stationary phases like alumina (which is basic and can be good for nitrogen-containing compounds) or a reversed-phase C18 column if the compound is sufficiently nonpolar.[8]

Q3: I suspect my product is decomposing on the column. My yield is low and I see new spots on TLCs of the collected fractions.

A3: N-sulfonylated azetidines can be susceptible to ring-opening under acidic conditions, and the large surface area of silica gel can catalyze this degradation.[3][5]

  • Causality: The Lewis acidic sites on silica gel can promote nucleophilic attack on the strained azetidine ring by water or other nucleophiles present in the eluent.

  • Solution 1 (Deactivate the Silica): As mentioned in Q1, adding triethylamine to the eluent is the first line of defense.

  • Solution 2 (Use Neutralized Silica): You can prepare a slurry of silica gel in your eluent containing 1% triethylamine, then remove the solvent. The resulting "deactivated" silica can be used for the column.

  • Solution 3 (Work Quickly): Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column as quickly as possible while still achieving separation.

Recommended Eluent Systems
Eluent SystemPolarityNotes
Hexanes / Ethyl Acetate Low to MediumThe standard starting point. A gradient from 10% to 40% ethyl acetate is often effective.[4]
Dichloromethane / Methanol Medium to HighProvides different selectivity. Use for more polar compounds or when Hex/EtOAc fails. Start with 1-5% MeOH.
Add 0.5% Triethylamine (Et₃N) N/AAdd to any of the above systems to prevent streaking and potential decomposition of the basic compound.[6]
Protocol: Flash Chromatography
  • TLC Analysis: Determine the optimal eluent system that gives your product an Rf value of ~0.25-0.35 and separates it well from impurities. Remember to test with 0.5% Et₃N.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (containing Et₃N). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Add the eluent to the column and apply positive pressure (flash). Collect fractions and monitor the elution progress by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove residual solvents and triethylamine.

References

  • PrepChem. (n.d.). Synthesis of N-Tosyl azetidine 3-carboxylic acid. PrepChem.com. [Link]

  • Thomas, J. C., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • SIELC Technologies. (n.d.). Separation of p-Toluenesulfonyl azide on Newcrom R1 HPLC column. SIELC. [Link]

  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Reddit r/chemistry. (2022). Help with recrystallization for a tosylate. Reddit. [Link]

  • PrepChem. (n.d.). Preparation of p-toluenesulfonyl azide. PrepChem.com. [Link]

  • MDPI. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link]

Sources

Technical Support Center: Palladium-Catalyzed Azetidine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed azetidine formation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable four-membered ring system. Here, we address common challenges, provide in-depth explanations for reaction phenomena, and offer validated protocols to improve your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Reaction System

This section addresses foundational questions about setting up a successful palladium-catalyzed C-N coupling reaction for azetidine synthesis.

Q1: My reaction yield is low or non-existent. Where should I start my troubleshooting?

A: When facing low or no yield, a systematic approach is crucial. Begin by verifying the integrity of your foundational components before diving into more complex variables. The most common culprits are often related to the reaction atmosphere and the quality of reagents.

A logical troubleshooting workflow involves sequentially checking these factors:

  • Atmosphere Control: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Verify that your Schlenk line or glovebox is functioning correctly and that all glassware was properly dried and purged.

  • Reagent Quality:

    • Solvent: Anhydrous solvents are critical. Use a freshly distilled or commercially available anhydrous solvent. Even small amounts of water can hydrolyze starting materials or interfere with the base.

    • Base: Many organic bases are hygroscopic. Use a freshly opened bottle or dry the base before use. The choice and quality of the base are paramount as it participates in the key deprotonation step.

    • Starting Material: Confirm the purity of your haloamine or amino alcohol precursor via NMR or another suitable technique. Impurities can poison the catalyst.

  • Catalyst and Ligand Integrity: Is your palladium source active? Has your ligand oxidized? Test the catalyst system on a reliable, well-established reaction (a "positive control") to ensure it is catalytically competent.

This systematic check is the foundation of effective troubleshooting.

Q2: How do I select the right Palladium source and Ligand?

A: The choice of catalyst and ligand is arguably the most critical parameter for success. It directly influences the rate of oxidative addition and reductive elimination, the two key steps in the catalytic cycle.

  • Palladium Source:

    • Pd(OAc)₂ / Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) precursors, respectively. They are often used for initial reaction screening due to their cost-effectiveness. However, they require in situ reduction to the active Pd(0) species, and the presence of acetate or dba ligands can sometimes complicate the reaction.

    • Palladacycle Precatalysts (e.g., G3-XPhos, G4-SPhos): These are highly active, well-defined Pd(II) precatalysts that are readily reduced under reaction conditions to generate a monoligated L-Pd(0) species. They offer superior activity, stability, and reproducibility, making them an excellent choice for challenging transformations.

  • Ligand Selection: The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the desired bond formation. For C(sp³)-N bond formation to create azetidines, bulky, electron-rich phosphine ligands are typically required.

    • Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos): These ligands are designed to promote the difficult reductive elimination step that forms the C-N bond. Their bulkiness prevents catalyst dimerization and favors the formation of the desired product.

    • Josiphos-type ferrocenyl phosphines: These have also shown great success, particularly in asymmetric applications.

Recommendation: For a new reaction, start with a robust precatalyst like G3-XPhos. If yields are poor, screen a panel of other Buchwald-type ligands. The optimal ligand is highly substrate-dependent.

Part 2: Troubleshooting Guide - From Low Yield to No Reaction

This section provides a structured approach to diagnosing and solving specific experimental failures.

Issue: My reaction starts but stalls before completion, and I see Palladium black precipitating.

A: This is a classic sign of catalyst deactivation and decomposition. The formation of palladium black (insoluble, bulk Pd(0) metal) indicates that the palladium atoms are aggregating instead of participating in the catalytic cycle.[1][2]

Underlying Causes & Solutions:

  • Incorrect Ligand-to-Metal Ratio:

    • Why it happens: An insufficient amount of ligand leaves the palladium center coordinatively unsaturated and prone to aggregation.[1] Conversely, an excessive amount of ligand can sometimes inhibit the reaction by blocking substrate access.

    • Solution: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1. If you are using a precatalyst, it has a built-in ratio. If generating the catalyst in situ (e.g., from Pd₂(dba)₃ and a ligand), carefully control the stoichiometry. Run a screen of L:Pd ratios (e.g., 1:1, 1.5:1, 2:1) to find the sweet spot for your specific substrate.

  • High Reaction Temperature:

    • Why it happens: While heat is often required to drive the reaction, excessive temperatures can accelerate catalyst decomposition pathways faster than the productive catalytic turnover.[1]

    • Solution: Lower the reaction temperature by 10-20 °C. Azetidine formation is an intramolecular reaction, which is often more facile than intermolecular couplings and may not require extremely high temperatures.

  • High Catalyst Loading/Concentration:

    • Why it happens: At high concentrations, the probability of two palladium atoms colliding and aggregating increases, leading to the formation of palladium black.[2]

    • Solution: Reduce the catalyst loading (try 1 mol % instead of 5 mol %) or dilute the reaction. Counterintuitively, a lower catalyst concentration can sometimes lead to a higher overall yield by maintaining catalyst stability over the course of the reaction.

Visualizing the Troubleshooting Workflow

A systematic approach is key. The following diagram outlines a decision-making process for troubleshooting low yields.

TroubleshootingWorkflow Start Low or No Yield Observed Check_Atmosphere 1. Verify Inert Atmosphere (Degas solvent, purge glassware) Start->Check_Atmosphere Check_Reagents 2. Confirm Reagent Purity (NMR of SM, use fresh base/solvent) Check_Atmosphere->Check_Reagents Atmosphere OK Problem_Identified Problem Found & Rectified Check_Atmosphere->Problem_Identified Issue Found Check_Catalyst 3. Validate Catalyst System (Run a positive control reaction) Check_Reagents->Check_Catalyst Reagents OK Check_Reagents->Problem_Identified Issue Found Check_Catalyst->Problem_Identified Issue Found No_Obvious_Issue Initial Checks Passed. Proceed to Optimization. Check_Catalyst->No_Obvious_Issue Catalyst OK Screen_Ligands 4a. Screen Ligands (XPhos, SPhos, RuPhos) No_Obvious_Issue->Screen_Ligands Screen_Base 4b. Screen Bases (NaOtBu, K2CO3, LHMDS) No_Obvious_Issue->Screen_Base Screen_Solvent 4c. Screen Solvents (Toluene, Dioxane, THF) No_Obvious_Issue->Screen_Solvent Optimize_Temp 5. Optimize Temperature (Incrementally decrease/increase) Screen_Ligands->Optimize_Temp Screen_Base->Optimize_Temp Screen_Solvent->Optimize_Temp High_Yield High Yield Achieved Optimize_Temp->High_Yield

Caption: A workflow for diagnosing and solving low-yield reactions.

Part 3: Addressing Side Reactions and Selectivity

Issue: I am observing significant amounts of a dehalogenated starting material.

A: Dehalogenation is a common side reaction where the halide on the starting material is replaced by a hydrogen atom. This typically arises from two main pathways:

  • Reaction with Trace Water: If there is moisture in the reaction, it can lead to protodehalogenation.

    • Solution: Ensure rigorously anhydrous conditions as described in Q1.

  • β-Hydride Elimination from an Amine: If your starting material has a β-hydrogen, a competing elimination pathway can occur after oxidative addition.

    • Solution: This is a more challenging issue. The choice of base is critical. A bulkier base (e.g., LHMDS or KHMDS) can sometimes disfavor the elimination pathway. Additionally, using ligands that promote rapid reductive elimination can help the desired C-N bond formation outcompete the β-hydride elimination.

Part 4: Reference Protocols and Data

To provide a practical starting point, this section includes a validated experimental protocol and data tables for screening.

Protocol: General Procedure for Palladium-Catalyzed Azetidine Formation

Warning: This procedure should be carried out by trained personnel in a chemical fume hood under an inert atmosphere.

  • Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with Argon three times.

  • Reagent Addition: To the flask, add the haloamine starting material (1.0 equiv), the palladium precatalyst (e.g., G3-XPhos, 0.02 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Atmosphere Purge: The flask is evacuated and backfilled with Argon three more times.

  • Solvent Addition: Anhydrous, degassed toluene (0.1 M concentration relative to the starting material) is added via syringe.

  • Reaction: The flask is sealed and placed in a preheated oil bath at 100 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated in vacuo, and the crude product is purified by column chromatography.

Data Tables for Reaction Optimization

When troubleshooting, a systematic screen of parameters is effective. The following tables provide a suggested starting point.

Table 1: Common Bases for Screening

BasepKa (Conjugate Acid)Typical SolventNotes
Sodium t-butoxide~19Toluene, DioxaneStrong, non-nucleophilic. Very common.
LHMDS~26THF, TolueneVery strong, bulky. Good for hindered systems.
Potassium Carbonate~10.3DMF, AcetonitrileWeaker base, often requires higher temps.
Cesium Carbonate~10.3Toluene, DioxaneMore soluble than K₂CO₃, often more effective.

Table 2: Common Solvents for Screening

SolventBoiling Point (°C)PolarityNotes
Toluene111NonpolarExcellent general-purpose solvent for this chemistry.
Dioxane101PolarGood coordinating solvent, can stabilize catalyst.
THF66PolarLower boiling point, useful for milder conditions.
t-Amyl Alcohol102PolarCan act as a proton shuttle, sometimes beneficial.
Visualizing the Catalytic Cycle

Understanding the mechanism is key to rational optimization.

CatalyticCycle Pd0 L-Pd(0) PdII_oxidative L-Pd(II)(R)(X) Pd0->PdII_oxidative Oxidative Addition (R-X) center PdII_deprotonation L-Pd(II)(R)(N⁻R') PdII_oxidative->PdII_deprotonation Deprotonation (Base) Azetidine_complex Pd(0)-Product Complex PdII_deprotonation->Azetidine_complex Reductive Elimination Azetidine_complex->Pd0 Product Release

Caption: The catalytic cycle for C-N bond formation.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling.
  • Reddit. (2021). Why do palladium catalysed reactions need to be performed under nitrogen atmosphere?.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Astruc, D. (2007). Palladium Nanoparticles as Efficient Green Homogeneous and Heterogeneous Carbon−Carbon Coupling Precatalysts: A Unifying View. Inorganic Chemistry.

Sources

Preventing decomposition of 1-(p-Toluenesulfonyl)azetidine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(p-Toluenesulfonyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. Our goal is to empower you to anticipate and prevent decomposition, ensuring the success and integrity of your experiments.

Introduction to the Stability of 1-(p-Toluenesulfonyl)azetidine

1-(p-Toluenesulfonyl)azetidine, while a valuable synthetic intermediate, possesses inherent ring strain, making it susceptible to decomposition under various chemical conditions.[1][2] The electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group activates the azetidine ring, rendering it prone to nucleophilic attack and subsequent ring-opening.[3] Understanding the mechanisms of decomposition is paramount to its successful application in complex synthetic pathways.

This guide will explore the common challenges encountered when working with 1-(p-Toluenesulfonyl)azetidine and provide practical, field-proven solutions to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction with 1-(p-Toluenesulfonyl)azetidine is showing multiple unexpected byproducts. What are the likely decomposition pathways?

Answer: The decomposition of 1-(p-Toluenesulfonyl)azetidine typically proceeds via ring-opening reactions. The specific pathway is highly dependent on the reaction conditions. Here are the most common scenarios:

  • Acid-Mediated Decomposition: The presence of strong acids, or even moderate protic acids at elevated temperatures, can lead to protonation of the azetidine nitrogen. This enhances the ring strain and makes the C-N bonds more susceptible to cleavage. In some cases, this can lead to an intramolecular ring-opening if a suitable internal nucleophile is present.[1]

  • Nucleophilic Attack: A wide range of nucleophiles can open the azetidine ring.[4][5] This is often the desired reaction, but if unintended nucleophiles are present (e.g., water, residual amines from a previous step), they can lead to unwanted byproducts. The attack usually occurs at one of the ring carbons, leading to a γ-substituted amine.

  • Lewis Acid-Induced Decomposition: Lewis acids are often used to activate electrophiles or the azetidine ring itself.[6] However, strong Lewis acids can coordinate to the nitrogen or the sulfonyl oxygens, which can significantly weaken the ring structure and promote cleavage, sometimes in an uncontrolled manner.[7][8]

  • Thermal Decomposition: While 1-(p-Toluenesulfonyl)azetidine is a solid with a melting point of 119-122 °C, prolonged heating at high temperatures can lead to decomposition.[4] This is a more significant concern for related compounds like p-toluenesulfonyl hydrazide, which can decompose with considerable heat generation.[9]

Troubleshooting Guide: Identifying Decomposition Pathways
Observation Potential Cause Recommended Action
Formation of γ-hydroxy-N-tosylpropylamine derivativesPresence of water in the reaction mixture.Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (e.g., Argon, Nitrogen).[10]
Complex mixture of products in the presence of acidAcid-catalyzed ring-opening and potential side reactions.[1]Buffer the reaction mixture if possible. Use a milder acid or a non-protic Lewis acid. Run the reaction at a lower temperature.
Reaction fails to go to completion, with starting material and polymeric material observedStrong nucleophile or base causing polymerization.Use a less reactive nucleophile or a hindered, non-nucleophilic base if a base is required. Add the nucleophile slowly and at a low temperature.
Formation of γ-haloamine derivativesReaction with certain reagents like chloroformates.[11]Be mindful of all reagents in the reaction. Chloroformates can act as both an activating group and a source of nucleophilic halide after initial reaction.[11]
FAQ 2: How can I prevent decomposition when using acidic conditions?

Answer: Working with 1-(p-Toluenesulfonyl)azetidine under acidic conditions requires careful consideration to avoid unwanted ring-opening.

  • Choice of Acid: Opt for weaker acids when possible. If a strong acid is necessary, consider using it in catalytic amounts or at very low temperatures. For reactions sensitive to protic acids, a Lewis acid might be a more suitable alternative.[6]

  • Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. This minimizes the energy available to overcome the activation barrier for decomposition.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent prolonged exposure to acidic conditions.

  • Buffering: In some cases, using a buffered system can help maintain a specific pH range and prevent excessive acidity.

Experimental Protocol: Acid-Catalyzed Ring Opening with an Alcohol (Illustrative)

This protocol illustrates a controlled ring-opening, which can be adapted to minimize decomposition in other acid-catalyzed reactions.

  • Inert Atmosphere: Dry a round-bottom flask under vacuum and backfill with argon.

  • Reagent Addition: To a solution of 1-(p-Toluenesulfonyl)azetidine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add the desired alcohol (1.2 equivalents).

  • Acid Catalyst: Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 equivalents) portion-wise, monitoring the internal temperature.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

FAQ 3: What precautions should I take when using nucleophiles?

Answer: The reaction of 1-(p-Toluenesulfonyl)azetidine with nucleophiles is a powerful synthetic tool, but it must be controlled to ensure selectivity and prevent side reactions.

  • Nucleophile Strength: Highly reactive nucleophiles can lead to aggressive and sometimes uncontrollable reactions. Consider using a less nucleophilic reagent or moderating its reactivity by, for example, using its conjugate acid as a salt.

  • Stoichiometry: Use a controlled amount of the nucleophile, typically between 1 and 1.5 equivalents. Excess nucleophile can lead to side reactions with the product.

  • Addition Rate and Temperature: Add the nucleophile slowly to the reaction mixture, especially at the beginning, and maintain a low temperature to control the reaction rate and dissipate any exotherm.

  • Solvent Choice: The choice of solvent can influence the nucleophilicity of the reagent. Aprotic polar solvents like DMF or DMSO can enhance the reactivity of anionic nucleophiles.

Visualization of Reaction Control

The following diagram illustrates the key decision points for controlling the reactivity of 1-(p-Toluenesulfonyl)azetidine.

G cluster_conditions Reaction Conditions cluster_reagents Reagents Temperature Temperature Desired_Product Desired Product Temperature->Desired_Product Low Temperature Decomposition Decomposition Temperature->Decomposition High Temperature Solvent Solvent Solvent->Desired_Product Reaction_Time Reaction_Time Reaction_Time->Desired_Product Acid_Base Acid/Base Choice Acid_Base->Desired_Product Mild Conditions Acid_Base->Decomposition Harsh Conditions Nucleophile Nucleophile Strength Nucleophile->Desired_Product Controlled Addition Nucleophile->Decomposition Excess/Strong Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Desired_Product Catalytic Amount Lewis_Acid->Decomposition Stoichiometric/Strong Start 1-(p-Toluenesulfonyl)azetidine Reaction Setup Start->Temperature Control Exotherm Start->Solvent Start->Reaction_Time Start->Acid_Base Consider pH Start->Nucleophile Assess Reactivity Start->Lewis_Acid

Caption: Decision workflow for minimizing decomposition.

FAQ 4: How should I properly store and handle 1-(p-Toluenesulfonyl)azetidine?

Answer: Proper storage and handling are crucial for maintaining the integrity of 1-(p-Toluenesulfonyl)azetidine.

  • Storage Temperature: Store in a cool, dry place. While it is a solid at room temperature, refrigeration is recommended for long-term storage to minimize any potential for slow decomposition.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and atmospheric contaminants that could initiate decomposition.[10]

  • Incompatible Materials: Avoid storing it with strong acids, bases, or oxidizing agents.

Conclusion

The successful use of 1-(p-Toluenesulfonyl)azetidine in synthesis hinges on a thorough understanding of its reactivity and potential decomposition pathways. By carefully controlling reaction parameters such as temperature, pH, and the nature of the reagents, researchers can effectively mitigate the risks of ring-opening and other unwanted side reactions. This guide provides a foundational framework for troubleshooting and optimizing reactions involving this valuable building block. For further, in-depth understanding of specific reaction mechanisms, consulting the primary literature is always recommended.

References

  • Bera, M., et al. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. The Journal of Organic Chemistry, 76(5), 1475-1478. [Link]

  • Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626–1631. [Link]

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2693-2708. [Link]

  • Ghorai, M. K., et al. (2013). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. The Journal of Organic Chemistry, 78(14), 7121–7130. [Link]

  • Kim, H., et al. (2020). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry, 16, 2533–2539. [Link]

  • D'hooghe, M., et al. (2006). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Current Organic Chemistry, 10(13), 1549-1573. [Link]

  • He, Z., & Hartwig, J. F. (2018). Palladium-Catalyzed α-Arylation for the Addition of Small Rings to Aromatic Compounds. Journal of the American Chemical Society, 140(15), 5246–5253. [Link]

  • Reddy, Ch. R., et al. (2007). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry, 9(7), 721-724. [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1038–1045. [Link]

  • Tacke, R., et al. (2023). Lewis Acid-Base Adducts of α-Amino Acid-Derived Silaheterocycles and N-Methylimidazole. Molecules, 28(23), 7859. [Link]

  • Carlmark, A., & Malmström, E. (2012). Cationic Ring-Opening Polymerization of Azetidines and the Effect of a p-Toluenesulfonic Acid Monohydrate/Azetidinium Salt Initiating System. Macromolecules, 45(17), 6834–6842. [Link]

  • Foubelo, F., & Yus, M. (2018). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 23(10), 2469. [Link]

  • Kaminek, M., et al. (2014). Stability of adenine-based cytokinins in aqueous solution. Journal of Plant Growth Regulation, 33(4), 729–736. [Link]

  • Vicario, J. L., et al. (2004). Asymmetric Lewis acid mediated[1][4]-rearrangement of proline-derived ammonium ylides. Chemical Communications, (17), 1974-1975. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13661, p-Toluenesulfonyl azide. Retrieved January 21, 2026 from [Link].

  • Chen, Y., et al. (2022). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. Journal of Thermal Analysis and Calorimetry, 147(13), 7349–7361. [Link]

  • Lee, Y., et al. (2018). Unusual truncation of N-acylated peptoids under acidic conditions. Organic & Biomolecular Chemistry, 16(24), 4463–4467. [Link]

  • Chafetz, L., & Shah, K. P. (1991). Stability of diltiazem in acid solution. Journal of Pharmaceutical Sciences, 80(2), 171-172. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Additions to Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic additions to azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during these critical synthetic transformations. Azetidines are valuable building blocks in medicinal chemistry, but their inherent ring strain can lead to complex reaction outcomes.[1][2] This resource offers practical, field-proven insights to help you navigate these challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My primary side product is a ring-opened amine. Why is this happening and how can I minimize it?

A1: Undesired ring-opening is the most common side reaction in nucleophilic additions to azetidines, driven by the relief of ring strain. [1][3][4] The azetidine ring is significantly more stable than an aziridine ring but is still susceptible to cleavage under various conditions.[2]

Causality and Mechanism:

The mechanism of ring-opening often involves the formation of an azetidinium ion, which is then attacked by a nucleophile at either the C2 or C4 position, leading to a linear amine.[3][5] This process can be promoted by Lewis or Brønsted acids, which activate the azetidine nitrogen.[6] The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring.[5][6]

Troubleshooting Workflow for Minimizing Ring-Opening:

start Low Yield due to Ring-Opening condition_check Analyze Reaction Conditions start->condition_check temp Lower Reaction Temperature condition_check->temp High Temp? solvent Switch to a Less Polar, Aprotic Solvent condition_check->solvent Polar Protic Solvent? pg Change N-Protecting Group condition_check->pg Electron-withdrawing PG? nucleophile Use a 'Softer' Nucleophile condition_check->nucleophile Hard Nucleophile? outcome_good Yield Improved temp->outcome_good outcome_bad Still Low Yield temp->outcome_bad solvent->outcome_good solvent->outcome_bad pg->outcome_good pg->outcome_bad nucleophile->outcome_good nucleophile->outcome_bad start Sluggish or No Reaction analysis Analyze Reactants & Conditions start->analysis sterics Evaluate Steric Hindrance analysis->sterics nucleophile_strength Assess Nucleophile Strength analysis->nucleophile_strength activation Consider Azetidine Activation analysis->activation reduce_sterics Use Less Hindered Reactants sterics->reduce_sterics stronger_nucleophile Use a Stronger or Less Hindered Nucleophile nucleophile_strength->stronger_nucleophile lewis_acid Add a Lewis Acid Catalyst activation->lewis_acid outcome Reaction Proceeds reduce_sterics->outcome stronger_nucleophile->outcome lewis_acid->outcome

Caption: Workflow for addressing low reactivity in azetidine additions.

Detailed Recommendations:

  • Evaluate Steric Hindrance:

    • Azetidine Substrate: Bulky substituents on the azetidine ring, particularly at the carbons adjacent to the reaction center, can significantly slow down the reaction. [7]If possible, consider synthetic routes that introduce bulky groups after the nucleophilic addition.

    • Nucleophile: Highly hindered nucleophiles will react slower. [8][9]If you are using a bulky nucleophile, see if a less sterically demanding alternative is available.

  • Enhance Nucleophilicity:

    • The choice of base to generate the nucleophile is crucial. Ensure the base is strong enough to deprotonate the nucleophile precursor completely.

    • Consider the solvent's effect on the nucleophile. In polar protic solvents, smaller, more electronegative anions can be heavily solvated, reducing their nucleophilicity. [10][11]In such cases, a polar aprotic solvent (e.g., DMF, DMSO) might be a better choice.

  • Azetidine Activation:

    • The addition of a Lewis acid can activate the azetidine by coordinating to the nitrogen atom, making the ring carbons more electrophilic. [12]Common Lewis acids for this purpose include La(OTf)₃ and BF₃·OEt₂. [6][12]However, be aware that Lewis acids can also promote ring-opening, so careful optimization of reaction conditions is necessary.

Q3: I am observing the formation of a pyrrolidine instead of the desired azetidine product. What is causing this rearrangement?

A3: The formation of a five-membered pyrrolidine ring instead of a four-membered azetidine is a known issue, particularly in synthesis rather than addition, but can occur in addition reactions involving rearrangement. This is often due to the thermodynamic preference for the formation of a less strained five-membered ring over a four-membered ring. [13] Causality and Mechanism:

This side reaction is more common during the synthesis of the azetidine ring itself via intramolecular cyclization. However, under certain nucleophilic addition conditions, particularly with substrates that can form a stabilized carbocation or radical intermediate, a ring expansion rearrangement can occur.

Detailed Recommendations:

  • Re-evaluate the Reaction Mechanism: Consider if your reaction conditions could be promoting a carbocationic intermediate that could undergo a Wagner-Meerwein type rearrangement.

  • Control of Reaction Conditions: Lowering the reaction temperature and using less polar solvents can disfavor the formation of charged intermediates that may lead to rearrangement.

  • Choice of Reagents: The use of radical initiators or reagents known to promote single-electron transfer (SET) mechanisms could potentially lead to ring expansion. If you suspect a radical pathway, the addition of a radical scavenger might be informative.

Data Summary and Protocols

Table 1: Influence of Solvent on Nucleophilic Addition Yields
Solvent TypeExample SolventsGeneral Effect on SN2 AdditionsPotential Issues
Polar ProticH₂O, EtOH, MeOHCan decrease rate due to nucleophile solvation.May promote ring-opening. [14][15]
Polar AproticDMF, DMSO, MeCNGenerally favorable for SN2 reactions.Can be difficult to remove post-reaction.
Non-polar AproticToluene, HexaneVariable, depends on reactant solubility.May not be suitable for ionic nucleophiles.
Experimental Protocol: General Procedure for Nucleophilic Addition to N-Boc-azetidine

Objective: To provide a starting point for the optimization of nucleophilic additions to a protected azetidine.

Materials:

  • N-Boc-azetidine

  • Nucleophile

  • Anhydrous solvent (e.g., THF)

  • Base (if required to generate the nucleophile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the nucleophile (or its precursor and the base) and anhydrous THF.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add a solution of N-Boc-azetidine in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at the chosen temperature for the optimized reaction time, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. [16] Note: This is a generalized protocol and requires optimization for each specific substrate and nucleophile combination.

References

Sources

Technical Support Center: Managing the Safety and Handling of p-Toluenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for p-toluenesulfonyl chloride (TsCl). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines essential safety protocols with practical, field-tested troubleshooting advice. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but hazardous reagent. The information herein is structured to help you anticipate challenges, ensure experimental success, and, most importantly, maintain a safe laboratory environment.

Hazard Summary & Key Properties

p-Toluenesulfonyl chloride, also known as tosyl chloride (TsCl), is a white to grayish crystalline solid with a pungent odor.[1][2] It is a highly reactive compound widely used in organic synthesis, primarily to convert alcohols into tosylates, which are excellent leaving groups.[3][4] However, its utility is matched by its hazards. It is corrosive, causes severe skin and eye burns, and is a lachrymator (induces tearing).[5][6] A critical characteristic is its high sensitivity to moisture; it readily hydrolyzes in the presence of water to form corrosive and toxic fumes of hydrogen chloride (HCl) and p-toluenesulfonic acid.[1][7]

PropertyValueSource
CAS Number 98-59-9[5]
Molecular Formula C₇H₇ClO₂S[6]
Molecular Weight 190.65 g/mol [6][8]
Melting Point 65-71 °C (149-160 °F)[1]
Boiling Point 134 °C (273 °F) at 10-13 hPa[9]
Appearance White to gray crystalline solid[1][9]
Solubility Insoluble in water (reacts)[2][9]

Section 1: Safety and Handling Protocols (The "Must-Knows")

Safe handling of TsCl is non-negotiable. Adherence to these protocols is the foundation of any successful experiment involving this reagent.

Required Personal Protective Equipment (PPE)

Proper PPE is your first and most critical line of defense. Standard lab attire (long pants, closed-toe shoes, lab coat) is mandatory, supplemented by the following:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.TsCl is corrosive and can cause serious, irreversible eye damage.[6][10] A face shield offers an additional layer of protection against splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can cause severe burns and inflammation.[6][7] Always inspect gloves before use and use proper removal technique to avoid contaminating your skin.[6][11]
Body Protection A lab coat or chemical-resistant apron.Minimizes the risk of skin contact on the arms and torso.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator.Required when handling the powder outside of a fume hood or if dust is generated.[5][7] Inhalation can cause respiratory tract irritation.[11]
Engineering Controls: The Chemical Fume Hood

All manipulations of solid p-toluenesulfonyl chloride and its solutions must be conducted within a certified chemical fume hood.[5][7] This is for two primary reasons:

  • Inhalation Hazard: The fine powder can become airborne, posing an inhalation risk.[11]

  • Hydrolysis Hazard: The reaction with moisture in the air releases corrosive hydrogen chloride gas.[1][12] A fume hood with adequate ventilation is essential to contain these fumes.

Safe Handling Procedures
  • Preparation: Before you begin, ensure your work area in the fume hood is clean and uncluttered. Have all necessary reagents, solvents, and quenching materials readily available.

  • Weighing: Weigh TsCl rapidly to minimize exposure to atmospheric moisture. It is a hygroscopic solid.[9]

  • Addition: When adding TsCl to a reaction vessel, do so carefully to avoid creating dust. Use a powder funnel if necessary.

  • Reaction Monitoring: Keep the reaction vessel closed to the extent possible during the experiment.

  • Post-Handling: After handling, wash your hands and arms thoroughly with soap and water, even if you were wearing gloves.[5][13]

First Aid Emergency Guide

Immediate and correct action is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[5]
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[5][6]

Section 2: Storage and Stability

The reactivity of TsCl makes its proper storage crucial for both safety and experimental efficacy.

Optimal Storage Conditions
  • Keep it Dry: Store in a tightly closed container in a cool, dry, well-ventilated area.[5][6] TsCl is moisture-sensitive.[11] Consider storing the container inside a desiccator.

  • Inert Atmosphere: For long-term storage and to maintain high purity, storing under an inert gas like argon or nitrogen is recommended.[6]

  • Avoid Incompatibles: Keep away from water, strong bases, and strong oxidizing agents.[5][6]

  • Proper Container: Do not store in metal containers, as the acidic byproducts of hydrolysis can react with metals to generate flammable hydrogen gas.[5] Use glass or other corrosion-resistant containers.

Signs of Decomposition and Purity Check

The primary decomposition pathway for TsCl is hydrolysis to p-toluenesulfonic acid.

  • Visual Inspection: Pure TsCl is a white crystalline solid. A yellowish color or a clumpy, sticky appearance can indicate the presence of impurities or decomposition.

  • Purity Concerns: The presence of p-toluenesulfonic acid can interfere with reactions, for instance by forming tosylates instead of the desired product in some specific reactions.[14] For critical applications, it is recommended to use freshly purchased reagent or to purify older stock. Purification can be achieved by recrystallization from a mixture of benzene and petroleum ether.[15]

Section 3: Spill Management and Waste Disposal

Spill Cleanup Protocol
  • Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure the fume hood is operating correctly.[7]

  • Wear Full PPE: Don the appropriate PPE as described in Section 1.

  • Contain the Spill: Prevent the spill from spreading or entering drains.[7]

  • Cleanup: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, dry, labeled, and closed container for disposal.[1][5][7] Do not add water to the spill site.

  • Decontaminate: Wipe the spill area with a cloth dampened with an inert solvent (like toluene or dichloromethane), followed by a thorough wash with soap and water.

Waste Disposal
  • Solid Waste: Unused or contaminated TsCl, as well as spill cleanup materials, should be placed in a clearly labeled, sealed container.

  • Liquid Waste: Reaction mixtures containing TsCl should be quenched before disposal (see Section 4, FAQ 3 for quenching procedures).

  • Professional Disposal: All waste containing TsCl must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.[5]

Section 4: Troubleshooting Guide & FAQs for Tosylation Reactions

This section addresses common issues encountered during tosylation reactions, where an alcohol is converted to a tosylate.

FAQ 1: My tosylation reaction is slow or incomplete. What's wrong?

This is the most frequent issue and often points to problems with reagent quality or reaction conditions.

  • Cause 1: Hydrolyzed p-Toluenesulfonyl Chloride: Old or improperly stored TsCl can hydrolyze to the unreactive p-toluenesulfonic acid.[16]

    • Solution: Use a fresh bottle of TsCl or purify the existing stock.[16]

  • Cause 2: Wet Solvent or Base: The presence of water is highly detrimental as it preferentially reacts with TsCl.[7][16] Amine bases like pyridine and triethylamine are often hygroscopic.

    • Solution: Use rigorously dried solvents. Distill bases like pyridine or triethylamine from a suitable drying agent (e.g., CaH₂) before use.[16]

  • Cause 3: Insufficient Reagents: An inadequate amount of TsCl or base will lead to incomplete conversion of the starting alcohol.

    • Solution: It is standard practice to use a slight excess of TsCl (1.2-1.5 equivalents) and the base to drive the reaction to completion.[16][17]

Workflow: General Tosylation of an Alcohol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve alcohol in anhydrous solvent (e.g., DCM, Pyridine) prep2 Cool to 0 °C (Ice Bath) prep1->prep2 reac1 Add Base (e.g., Pyridine, TEA) prep2->reac1 reac2 Slowly add TsCl (1.2-1.5 eq.) reac1->reac2 reac3 Stir at 0 °C to RT reac2->reac3 work1 Quench Reaction (See FAQ 3) reac3->work1 work2 Aqueous Workup (e.g., add H₂O, extract) work1->work2 work3 Dry organic layer (e.g., MgSO₄) work2->work3 work4 Purify by Chromatography or Recrystallization work3->work4

Caption: A standard workflow for the tosylation of an alcohol.

FAQ 2: I'm trying to tosylate an amine, but the reaction is not working as expected.

This is a common point of confusion. p-Toluenesulfonyl chloride reacts readily with primary and secondary amines to form stable N-tosylsulfonamides.[17][18][19] This is not a side reaction but a primary, robust transformation. Tertiary amines do not react as they lack a proton on the nitrogen to be displaced.[19]

  • Key Insight: The reaction of TsCl with an amine is often used to protect the amine functional group.[18] If your starting material contains both an alcohol and an amine, you will likely get competitive reaction at both sites, with the amine often being more nucleophilic. Selective protection may require adjusting the base and reaction conditions.[4]

FAQ 3: My product is co-eluting with unreacted TsCl during chromatography. How can I remove the excess TsCl?

Unreacted TsCl can be a purification nightmare due to its moderate polarity, causing it to co-elute with many organic products.[20] The best strategy is to quench the excess TsCl, converting it into a compound with very different polarity before chromatography.[20][21]

Decision Tree: Choosing a Quenching Method for Excess TsCl

G cluster_yes start Is your product sensitive to base? yes_node YES (e.g., contains esters) start->yes_node Yes no_node NO start->no_node No q_amine Quench with Amine (e.g., aq. NH₃, Et₂NH) Forms polar sulfonamide yes_node->q_amine q_resin Use Scavenger Resin (Polymer-bound amine) Filter to remove yes_node->q_resin q_base Quench with Aqueous Base (e.g., NaHCO₃, NaOH) Forms water-soluble sulfonate no_node->q_base

Caption: A decision guide for removing unreacted TsCl.

  • Method A: Quenching with Aqueous Base (for base-stable products)

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute NaOH.[20]

    • Stir vigorously for 15-30 minutes. The TsCl will hydrolyze to sodium p-toluenesulfonate, which is highly water-soluble.

    • Proceed with a standard aqueous workup. The tosylate salt will remain in the aqueous layer.[20]

  • Method B: Quenching with Amines (for base-sensitive products)

    • Cool the reaction mixture in an ice bath.

    • Add a primary or secondary amine (e.g., diethylamine, or an aqueous solution of ammonia).[20][21]

    • Stir for 15-30 minutes. The TsCl will be converted to the corresponding sulfonamide, which is typically much more polar than the desired product and can be easily separated by column chromatography.[20]

  • Method C: Using a Scavenger Resin

    • Add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene) to the reaction mixture.[20][21]

    • Stir until TLC analysis shows the complete disappearance of TsCl.

    • Filter the reaction mixture. The resin-bound sulfonamide is removed with the solid resin, leaving your product in the filtrate.[20]

FAQ 4: My product is degrading during the reaction or workup. What are the likely causes?
  • Cause 1: Strong Base: If your product contains base-labile functional groups (like esters), prolonged exposure to bases like pyridine or NaOH can cause decomposition.[20]

    • Solution: Use a non-nucleophilic, hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). For workup, use a milder base like aqueous NaHCO₃ instead of NaOH.[20]

  • Cause 2: High Temperature: While some tosylations require heat, many proceed well at 0 °C or room temperature.[16] Unnecessary heating can lead to side reactions or decomposition.

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Only apply heat if you have confirmed the reaction is not proceeding at lower temperatures.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%.
  • Benchchem. (2025). Safeguarding Your Laboratory: Proper Disposal of p-Toluenesulfonyl Chloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - p-Toluenesulfonyl chloride.
  • Benchchem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
  • CDH Fine Chemical. (n.d.). p-Toluene Sulphonyl Chloride CAS No 98-59-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Global Substance Registration System. (n.d.). p-TOLUENESULFONYL CHLORIDE.
  • Scribd. (n.d.). Msds P-Toluenesulfonyl Chloride.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • International Labour Organization & World Health Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE.
  • Inchem.org. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.
  • Sigma-Aldrich. (2012). Safety Data Sheet - p-Toluenesulfonyl chloride.
  • Master Organic Chemistry. (2015). Tosylates And Mesylates.
  • Benchchem. (2025). Technical Support Center: p-Toluenesulfonyl Chloride (TsCl) Removal.
  • TCI Chemicals. (2018). SAFETY DATA SHEET - p-Toluenesulfonyl Chloride.
  • Fisher Scientific. (2015). SAFETY DATA SHEET - p-Toluenesulfonyl chloride.
  • Google Patents. (n.d.). KR840002200B1 - Purification of p-tosyl chloride.
  • ChemicalBook. (2025). Tosyl chloride - Safety Data Sheet.
  • Google Patents. (n.d.). CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride.
  • Patsnap. (n.d.). Preparation method of p-toluene sulfonyl chloride.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Sciencemadness.org. (2010). p-toluenesulonyl chloride advice.
  • CAMEO Chemicals - NOAA. (n.d.). p-TOLUENE SULFONYLCHLORIDE.
  • Wikipedia. (n.d.). 4-Toluenesulfonyl chloride.
  • Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE.
  • ResearchGate. (2013). How to increase yield of Tosylation reactions?.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • YouTube. (2020). Chapter 11 Part 3 Reactions of Tosylates.
  • ResearchGate. (n.d.). (PDF) Degradation of p‐Toluene Sulfonic Acid–Choline Chloride Deep Eutectic Solvent.
  • Allen. (n.d.). Write reaction of p-toluenesulfonyl chloride with diethylamine.
  • Google Patents. (n.d.). CN1049213C - Process for producing p-toluenesulfonyl chloride.
  • Common Organic Chemistry. (n.d.). p-Toluenesulfonyl Chloride.
  • SVKM IOP. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update.

Sources

Refinement of work-up procedures for reactions involving 1-(p-Toluenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(p-Toluenesulfonyl)azetidine Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(p-Toluenesulfonyl)azetidine (Ts-azetidine). This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to help you refine your work-up procedures and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 1-(p-Toluenesulfonyl)azetidine and its derivatives?

The principal stability issue arises from the inherent ring strain of the four-membered azetidine ring, which is approximately 25.4 kcal/mol.[1] This strain makes the molecule susceptible to nucleophilic ring-opening. Acidic conditions are a major concern as protonation of the azetidine nitrogen can catalyze cleavage, even with the electron-withdrawing tosyl group reducing the nitrogen's basicity.[2][3][4] Therefore, prolonged exposure to acidic media, including standard silica gel during chromatography, should be avoided.

Q2: My reaction is sluggish or appears incomplete. What are the common causes?

Several factors can lead to incomplete reactions:

  • Catalyst Inactivity: In Lewis acid-catalyzed reactions (e.g., using Ag(I) or Zn(II) salts), the catalyst may be deactivated by moisture or coordinating impurities.[5] Ensure all reagents and solvents are anhydrous.

  • Nucleophile Strength: Weak nucleophiles may require more forcing conditions (higher temperature, stronger catalyst) to effectively open the azetidine ring.

  • Solvent Choice: The reaction's kinetics can be highly solvent-dependent. Polar aprotic solvents like acetonitrile or dichloromethane are common, but optimization may be required.[5]

  • Steric Hindrance: Sterically bulky nucleophiles or substituents on the azetidine ring can significantly slow down the reaction rate.

Q3: What are the most common byproducts I should expect in my reaction mixture?

The most prevalent byproduct is the ring-opened γ-amino alcohol, N-(3-hydroxypropyl)-4-methylbenzenesulfonamide, which results from the reaction with trace water. Other common impurities include:

  • Unreacted starting materials (Ts-azetidine and the nucleophile).

  • Products from the reaction of the nucleophile with the solvent or other reagents.

  • In some cases, oligomers or polymers can form, especially under harsh conditions.[6]

  • If using tosyl chloride (TsCl) in a preceding step, residual TsCl can react with nucleophiles or water to form the corresponding sulfonamide or p-toluenesulfonic acid.[7]

Q4: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common method. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes) and visualize with a UV lamp (for the tosyl group) and a potassium permanganate stain. The ring-opened products are typically more polar (lower Rf) than the starting Ts-azetidine. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or sampling the reaction for ¹H NMR analysis are highly effective.

Troubleshooting Guide: From Reaction to Purified Product

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield with Unreacted Starting Material

Q: My TLC and NMR analysis show that my starting materials are largely unconsumed after the recommended reaction time. What should I investigate first?

A: This is a classic reactivity problem. The issue lies in activating the substrate or nucleophile sufficiently. A systematic approach is needed to diagnose the cause.

Troubleshooting Decision Tree: Low Reactivity

start Low Yield: Unreacted Starting Material q1 Is the reaction Lewis acid catalyzed? start->q1 q2 Is the nucleophile weak or hindered? q1->q2  No sol1 Check Catalyst & Reagents: 1. Use fresh, anhydrous solvent. 2. Use a fresh batch of Lewis acid. 3. Ensure nucleophile is pure. q1->sol1  Yes q3 Have you tried thermal activation? q2->q3  No sol2 Increase Nucleophilicity/Reactivity: 1. Convert nucleophile to a salt (e.g., Na/K salt of an alcohol). 2. Increase reaction temperature. 3. Consider a more potent catalyst. q2->sol2  Yes sol3 Optimize Conditions: 1. Screen alternative solvents (e.g., DMF, MeCN). 2. Increase temperature incrementally (e.g., RT -> 40°C -> 80°C). 3. Check literature for analogous reactions. q3->sol3  Yes end Problem Resolved q3->end  No, consult specialist

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Functionalized Azetidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of a Strained Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a highly sought-after motif in modern drug discovery.[1][2][3] Its inherent ring strain, approximately 25.4 kcal/mol, imparts a unique three-dimensional conformation that offers distinct advantages in medicinal chemistry.[1] Azetidines can improve physicochemical properties such as aqueous solubility and metabolic stability while acting as rigid scaffolds to orient functional groups for optimal biological interactions.[4][5] Despite these benefits, the synthesis of functionalized azetidines has historically been challenging, precisely because of the ring strain that makes them so valuable.[3][6]

This guide provides a comparative analysis of the principal synthetic routes to functionalized azetidines. We will move beyond a simple recitation of methods to dissect the underlying mechanisms, evaluate the strategic advantages of each approach, and provide field-tested experimental protocols. This analysis is designed for researchers, scientists, and drug development professionals seeking to incorporate this privileged scaffold into their molecular designs.

Comparative Overview of Major Synthetic Strategies

The construction of the azetidine core can be broadly categorized into three dominant strategies: intramolecular cyclization, [2+2] cycloaddition, and ring expansion/strain-release reactions. Each strategy offers a unique set of advantages and is suited for different synthetic goals and substrate types.

digraph "Synthetic_Strategies_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

}

High-level overview of synthetic pathways to azetidines.

Intramolecular Cyclization: The Foundational Approach

The most established route to azetidines involves the formation of a C-N bond within a single molecule. This strategy relies on positioning a nucleophilic nitrogen atom to attack an electrophilic carbon at the γ-position.

Mechanism and Principle

These reactions typically proceed via an intramolecular SN2 mechanism. The key to success is facilitating the entropically disfavored 4-exo-tet cyclization while suppressing competing side reactions, such as intermolecular polymerization or the formation of more stable five-membered pyrrolidines.[7]

Key Methodologies
  • Classical Cyclization of γ-Amino Alcohols and Halides: This is the workhorse method where a γ-amino alcohol is converted into a substrate with a good leaving group (e.g., mesylate, tosylate, or halide), which is then displaced by the amine upon treatment with a base.[7][8] While reliable, this method can be limited by the need for harsh conditions and the potential for elimination side reactions.[9]

  • Palladium-Catalyzed Intramolecular C(sp³)–H Amination: A significant modern advancement involves the direct formation of the C-N bond from an unactivated C-H bond. Gaunt and co-workers developed a Pd(II)-catalyzed method where a directing group helps position the catalyst to activate a γ-C(sp³)–H bond.[1] The mechanism involves a Pd(IV) intermediate, which undergoes reductive elimination to forge the azetidine ring.[1][10] This powerful technique offers excellent functional group tolerance and avoids the pre-functionalization required in classical methods.[1]

  • Lanthanide-Catalyzed Aminolysis of Epoxides: Another elegant approach is the intramolecular ring-opening of cis-3,4-epoxy amines. Lanthanide triflates, such as La(OTf)₃, act as Lewis acids to activate the epoxide, allowing the pendant amine to attack the C3 position in a regioselective anti-Baldwin 4-exo-tet cyclization, yielding 3-hydroxyazetidines.[11] This method is notable for its high yields and tolerance of acid-sensitive functional groups.[11]

Comparative Data
MethodCatalyst/ReagentTypical YieldKey AdvantagesKey Limitations
Classical Cyclization Base (e.g., K₂CO₃, NaH)40-70%Readily available starting materialsRequires pre-activation, potential for side reactions
Pd-Catalyzed C-H Amination Pd(OAc)₂, AgOAc, Oxidant60-90%High functional group tolerance, no pre-activation of C-HRequires directing group, catalyst cost
La-Catalyzed Epoxide Opening La(OTf)₃ (catalytic)75-95%High regioselectivity, mild conditions, useful 3-OH handleRequires specific cis-epoxy amine precursor
Detailed Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis

This protocol is adapted from Kuriyama et al.[11] for the synthesis of a 3-hydroxyazetidine derivative.

Materials:

  • cis-3,4-Epoxy amine substrate (1.0 equiv)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 0.1 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the cis-3,4-epoxy amine substrate (e.g., 0.5 mmol).

  • Dissolve the substrate in anhydrous acetonitrile (5.0 mL).

  • Add La(OTf)₃ (0.1 equiv, 0.05 mmol) to the solution at room temperature.

  • Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-hydroxyazetidine.

[2+2] Cycloaddition Reactions: The Direct Approach

[2+2] cycloadditions represent one of the most efficient and atom-economical methods for constructing four-membered rings, forming two new bonds in a single step.[12]

The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi (APB) reaction is the photocycloaddition of an imine (or imine equivalent) and an alkene to directly form an azetidine.[12][13]

digraph "Aza_Paterno_Buchi" { graph [splines=true, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

}

Mechanism of the triplet-sensitized Aza Paternò-Büchi reaction.

Causality Behind Experimental Choices:

  • UV vs. Visible Light: Historically, APB reactions required high-energy UV light, which limited substrate scope due to potential photodegradation.[14] The modern breakthrough has been the use of visible-light photocatalysis.[10][15] Catalysts like Ir(III) complexes can absorb low-energy blue light and act as triplet sensitizers, transferring energy to one of the reactants (often an oxime or alkene) to initiate the cycloaddition under much milder conditions.[1][15] This dramatically improves functional group tolerance and operational simplicity.

  • Imine Surrogates: Simple imines often undergo unproductive E/Z isomerization upon excitation.[12] To circumvent this, more photochemically stable imine surrogates are used. Cyclic oxime ethers and isoxazolines are particularly effective, as the cyclic structure prevents isomerization and the N-O bond can be readily cleaved post-cycloaddition to reveal the free N-H azetidine.[1][15]

Staudinger Synthesis of β-Lactams

While not a direct synthesis of azetidines, the Staudinger cycloaddition of a ketene and an imine is the most general method for synthesizing β-lactams (2-azetidinones).[16] These can then be reduced to the corresponding azetidines. The reaction proceeds through a zwitterionic intermediate followed by conrotatory ring closure.[16] This two-step sequence is highly reliable but less atom-economical than a direct cycloaddition.

Comparative Data
MethodConditionsTypical YieldKey AdvantagesKey Limitations
UV Aza Paternò-Büchi UV Light (e.g., 254 nm)25-70%Direct, atom-economicalHarsh conditions, limited scope, side reactions
Visible-Light APB Blue LEDs, Photocatalyst60-99%Mild, high functional group tolerance, broad scopeRequires photocatalyst, potential for side-products
Staudinger + Reduction Thermal; then Reducing agent50-80% (2 steps)Very general, reliable, predictable stereochemistryTwo-step process, generates waste
Detailed Experimental Protocol: Visible-Light Mediated Intermolecular [2+2] Photocycloaddition

This protocol is adapted from the work of the Schindler group.[15]

Materials:

  • 2-Isoxazoline-3-carboxylate (1.0 equiv)

  • Alkene (2.0-3.0 equiv)

  • fac-[Ir(dFppy)₃] photocatalyst (0.5-1.0 mol%)

  • Toluene, anhydrous and degassed

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm) with a cooling fan

Procedure:

  • To a Schlenk tube, add the 2-isoxazoline-3-carboxylate (e.g., 0.2 mmol), the photocatalyst (e.g., 1.0 mol%), and a magnetic stir bar.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add degassed anhydrous toluene (e.g., 2.0 mL) and the alkene (e.g., 0.4-0.6 mmol) via syringe.

  • Place the reaction vessel approximately 5 cm from the blue LED light source. Use a fan to maintain the reaction temperature near ambient.

  • Irradiate the mixture with stirring for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the bicyclic azetidine product.

  • (Optional) The N-O bond of the resulting product can be cleaved under reductive conditions (e.g., SmI₂ or Zn/HCl) to yield the corresponding N-H azetidine.

Ring Expansion and Strain-Release Strategies

These advanced strategies leverage the strain of smaller rings to construct the azetidine core, often providing access to substitution patterns that are difficult to achieve otherwise.

Ring Expansion of Aziridines

Aziridines can be expanded by one carbon to form azetidines.[8][17] One method involves reaction with dimethylsulfoxonium methylide, which acts as a methylene donor.[8] This approach is effective for N-sulfonylated aziridines. More recent methods use biocatalysis or visible-light-induced rearrangements to achieve this transformation.[17]

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules containing a central, inverted C-N bond. This high ring strain (approx. 65 kcal/mol) makes them superb electrophiles. Aggarwal and co-workers have pioneered the use of ABBs as versatile precursors.[1][8] The reaction with nucleophiles, often activated by a Lewis acid, proceeds with cleavage of the central C-N bond, leading to the formation of a 3-substituted azetidine in a single, highly efficient step. This method is exceptionally modular, allowing for the introduction of a wide array of functional groups at the C3 position.[8]

Comparative Data
MethodReagentsTypical YieldKey AdvantagesKey Limitations
Aziridine Ring Expansion Ylides, Radical Initiators40-75%Access to diverse substitution patternsSubstrate-dependent, can lack generality
ABB Strain-Release Lewis Acid, Nucleophile70-95%Highly modular, rapid access to 3-substituted azetidinesABB precursors can be challenging to prepare
Detailed Experimental Protocol: Strain-Release Azetidination with an Organocuprate

This protocol is a representative example of ABB functionalization.

Materials:

  • 1-Boc-azabicyclo[1.1.0]butane (1.0 equiv)

  • Organolithium or Grignard reagent (1.1 equiv)

  • Copper(I) iodide (CuI, 1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Argon atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask under argon, add CuI (1.1 equiv).

  • Add anhydrous THF and cool the suspension to -78 °C.

  • Slowly add the organometallic reagent (e.g., n-BuLi, 1.1 equiv) to form the organocuprate in situ. Stir for 30 minutes.

  • In a separate flask, dissolve 1-Boc-azabicyclo[1.1.0]butane (1.0 equiv) in anhydrous THF.

  • Slowly add the solution of ABB to the organocuprate suspension at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the 1-Boc-3-substituted azetidine.

Summary and Outlook

The synthesis of functionalized azetidines has matured significantly, moving from classical, often harsh methods to elegant, catalytic, and highly selective modern strategies.

  • Intramolecular Cyclization remains a robust and reliable strategy, with modern C-H amination and epoxide-opening variants offering superior functional group tolerance and access to valuable hydroxylated products.

  • [2+2] Cycloadditions , particularly visible-light-mediated aza Paternò-Büchi reactions, represent the most direct and atom-economical route, enabling the rapid construction of complex polycyclic azetidines under exceptionally mild conditions.

  • Strain-Release Strategies using azabicyclo[1.1.0]butanes provide an unparalleled modular approach for installing diverse functionality at the C3 position, making it a go-to method for generating libraries of analogues.

The choice of synthetic route ultimately depends on the desired substitution pattern, available starting materials, and required scale. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the development of even more efficient, enantioselective, and scalable methods for azetidine synthesis will undoubtedly remain an active and exciting area of chemical research.[18]

References

  • D’Erasmo, M., & Luisi, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Powers, S. E., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

  • Strieth-Kalthoff, F., & Glorius, F. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Andresini, M., Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • MacMillan, D. W. C., et al. (2012). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. [Link]

  • Schindler, C. S., et al. (2019). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Journal of the American Chemical Society. [Link]

  • Glorius, F., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Synthesis. [Link]

  • Kuriyama, Y., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]

  • Schindler, C. S., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. [Link]

  • Strieth-Kalthoff, F., & Glorius, F. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Griesbeck, A. G. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters. [Link]

  • D’Erasmo, M., & Luisi, R. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Zhang, X., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Booker-Milburn, K. I. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]

  • Schindler, C. S., et al. (2018). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

  • Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. [Link]

  • Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. [Link]

  • Strieth-Kalthoff, F., & Glorius, F. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Barkov, A. Y., et al. (2021). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. ResearchGate. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]

  • de Oliveira, K. T., et al. (2023). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]

  • Singh, G. S., & Ombito, J. O. (2025). Advances in synthesis and chemistry of azetidines. ResearchGate. [Link]

  • Jacobsen, E. N., et al. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Kürti, L., et al. (2021). Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Zhu, J., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 1-(p-Toluenesulfonyl)azetidine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Strained Ring

1-(p-Toluenesulfonyl)azetidine is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its utility stems from the inherent reactivity conferred by the four-membered ring. This ring strain, approximately 25.4 kcal/mol, makes the azetidine ring susceptible to nucleophilic attack, leading to a variety of ring-opening or expansion reactions.[2] While this reactivity is advantageous for synthetic chemists, it presents a significant analytical challenge. The energetic landscape of these reactions can lead to a mixture of products, including desired ring-opened compounds, isomers, and unreacted starting material.

For researchers and drug development professionals, unambiguous structural confirmation is not merely a formality—it is a prerequisite for advancing a compound through the development pipeline. While techniques like NMR and FTIR provide crucial structural information, they can be confounded by complex mixtures or lack the sensitivity to detect critical low-level impurities. This guide establishes mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), as the definitive method for validating the products of 1-(p-Toluenesulfonyl)azetidine reactions. We will explore the causality behind experimental choices, provide field-proven protocols, and demonstrate how to interpret fragmentation data to achieve unequivocal product validation.

The Analytical Imperative: Why Mass Spectrometry Excels

The core analytical problem is differentiating between the starting material and potential products, which may be isomeric. Consider a common reaction: the catalyzed ring-opening of 1-(p-Toluenesulfonyl)azetidine with a simple nucleophile like methanol.

  • Starting Material (SM): 1-(p-Toluenesulfonyl)azetidine, MW: 211.28 g/mol

  • Expected Product (P1): N-(3-methoxypropyl)-4-methylbenzenesulfonamide, MW: 243.32 g/mol

  • Potential Isomeric Byproduct (P2): N-(2-methoxy-1-methylethyl)-4-methylbenzenesulfonamide, MW: 243.32 g/mol

While NMR can distinguish these structures in a pure sample, mass spectrometry offers three distinct advantages in a real-world synthetic mixture:

  • Superior Sensitivity: MS can detect and identify products and byproducts at picomolar to femtomolar concentrations, far exceeding the typical limits of NMR.

  • Mixture Analysis: Coupled with a separation technique like liquid chromatography (LC), LC-MS can resolve each component of the reaction mixture before analysis, providing clean mass spectra for each species.

  • Structural Elucidation via Fragmentation: Tandem mass spectrometry (MS/MS) allows for the isolation and fragmentation of a specific ion (e.g., the protonated molecule of the product). The resulting fragmentation pattern is a structural fingerprint that can be used to confirm connectivity and differentiate isomers.

Core Methodology: LC-MS/MS Validation of a Ring-Opening Reaction

This section provides a comprehensive workflow for the validation of the primary product from a nucleophilic ring-opening reaction. We will use the reaction with methanol as our working example.

Experimental Workflow

The logical flow from sample to validated data is critical. The process involves chromatographic separation followed by sequential mass analysis to confirm both molecular weight and structural integrity.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry cluster_3 Data Validation Prep Dilute Reaction Mixture in Mobile Phase A LC Reverse-Phase HPLC (C18 Column) Prep->LC Injection ESI Electrospray Ionization (ESI, Positive Mode) LC->ESI Elution MS1 MS1 Scan (Confirm Precursor Ions) ESI->MS1 Isolation Isolate [M+H]+ of Product (m/z 244.3) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Acquire Fragment Ions) CID->MS2 Validation Compare Experimental vs. Predicted Fragments MS2->Validation

Caption: High-level workflow for LC-MS/MS validation of reaction products.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol is designed as a self-validating system, including a blank and a control (starting material) to ensure trustworthiness.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the 1-(p-Toluenesulfonyl)azetidine starting material in acetonitrile (ACN) as a control.

    • Quench the reaction mixture and perform a standard workup (e.g., extraction). Evaporate the solvent from the final organic layer.

    • Dissolve the crude reaction product residue in ACN to a concentration of approximately 1 mg/mL.

    • Prepare three analysis vials:

      • Vial A (Blank): 50:50 ACN:H₂O.

      • Vial B (Control): Dilute the starting material stock solution 1:1000 in 50:50 ACN:H₂O.

      • Vial C (Sample): Dilute the crude reaction product solution 1:1000 in 50:50 ACN:H₂O.

    • Causality: The 1:1000 dilution prevents detector saturation and ensures compatibility with the electrospray ionization source. The blank confirms the absence of system contamination, while the control provides a reference spectrum for the starting material.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Causality: A C18 column provides excellent separation for the moderately polar analytes. The formic acid protonates the analytes, promoting efficient ionization in positive mode ESI.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS Method:

      • Include the expected protonated molecular ion ([M+H]⁺) for the starting material (m/z 212.1) and the product (m/z 244.1) in the precursor ion list.

      • Isolation Window: ± 0.7 Da.

      • Collision Gas: Argon.

      • Collision Energy: Ramped from 15-40 eV.

    • Causality: Positive mode is chosen due to the basic nitrogen atom, which is readily protonated. A ramped collision energy ensures that a full range of fragments, from low-energy to high-energy dissociations, is observed.

Data Interpretation: Decoding the Fragments

The power of this method lies in the MS/MS fragmentation data. The collision-induced dissociation of the product's parent ion provides a structural fingerprint.

Table 1: Expected and Observed Ions for Reaction Validation

AnalyteFormulaExpected [M+H]⁺ (m/z)Retention Time (Approx.)Key MS/MS Fragments (m/z)
Starting MaterialC₁₀H₁₃NO₂S212.07~2.5 min155.03, 91.05
Product (P1)C₁₁H₁₇NO₃S244.09~2.1 min212.07, 186.10, 155.03, 91.05
Blank InjectionN/ANone DetectedN/AN/A

Note: Retention times are estimates and will vary based on the specific LC system.

The fragmentation pattern of the product ion (m/z 244.1) is the key to validation. The bonds in the protonated molecule will cleave based on their relative strengths and the stability of the resulting fragments.[3] The tosyl group itself is a predictable fragmenting moiety.

G cluster_frags Observed Fragment Ions parent Precursor Ion [M+H]⁺ m/z 244.1 f212 [M+H - CH₃OH]⁺ m/z 212.1 parent->f212 -32 Da f186 [M+H - C₃H₇O]⁺ m/z 186.1 parent->f186 -58 Da f155 Tosyl Cation [C₇H₇SO₂]⁺ m/z 155.0 parent->f155 C-N Cleavage f91 Tropylium Ion [C₇H₇]⁺ m/z 91.1 f155->f91 -SO₂

Caption: Predicted fragmentation pathway for N-(3-methoxypropyl)-p-toluenesulfonamide.

Expert Analysis of the Fragmentation Pattern:

  • m/z 212.1 ([M+H - CH₃OH]⁺): The neutral loss of methanol (32 Da) is a characteristic fragmentation for a methoxy ether. This provides strong evidence for the successful incorporation of the nucleophile.

  • m/z 186.1 ([M+H - C₃H₇O]⁺): Cleavage of the N-C bond of the propyl chain confirms the core sulfonamide structure remains intact.

  • m/z 155.0 ([C₇H₇SO₂]⁺): This is the characteristic p-toluenesulfonyl (tosyl) cation. Its presence confirms the tosyl group is part of the molecule.

  • m/z 91.1 ([C₇H₇]⁺): The highly stable tropylium ion is the base peak in many compounds containing a toluene moiety. It arises from the fragmentation of the tosyl group.

The combination of these fragments provides a self-validating dataset. The presence of the molecular ion at m/z 244.1 confirms the addition of methanol, and the specific fragments at m/z 212.1 and 186.1 confirm the structure as the linear N-(3-methoxypropyl) product. An isomeric product would produce a different set of fragments from the cleavage of its branched alkyl chain.

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, a multi-technique approach provides the most robust validation.

Table 2: Comparison of Validation Techniques

TechniqueStrengthsLimitations for this ApplicationRole in Validation
LC-MS/MS Highest sensitivity; separates mixtures; provides molecular weight and structural (fragmentation) data.Isomer differentiation can be challenging without standards; requires ionization.Primary Confirmation: Confirms MW and provides definitive structural evidence via fragmentation.
NMR (¹H, ¹³C) Gold standard for unambiguous structure determination of pure compounds; provides detailed connectivity and stereochemistry.Lower sensitivity; complex mixtures lead to overlapping signals; requires larger sample amounts.Orthogonal Confirmation: Validates the bulk structure of the isolated, purified product.
FTIR Fast; provides information on functional groups (e.g., S=O stretch for sulfonamide, disappearance of strained C-N).Provides limited information on overall connectivity; not suitable for mixture analysis.Reaction Monitoring: Quickly confirms the consumption of starting material and formation of the sulfonamide group.

Conclusion

For researchers in the fast-paced environment of synthetic and medicinal chemistry, efficiency and accuracy are paramount. The validation of reaction products from strained heterocycles like 1-(p-Toluenesulfonyl)azetidine demands a technique that is both sensitive and structurally informative. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) meets these criteria unequivocally. By providing molecular weight confirmation and a detailed fragmentation "fingerprint," it allows for the rapid and confident identification of reaction products, even in complex crude mixtures. While NMR remains the standard for the final structural proof of a purified compound, LC-MS/MS is the superior tool for initial validation, reaction screening, and impurity profiling, making it an indispensable asset in the modern chemistry laboratory.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Remete, A. M., & Fustero, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Available at: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Al-Amiery, A. A. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. Available at: [Link]

  • Srinivas, N., et al. (2025). Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mohamed, Y. A., et al. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Mundil, D., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kennemur, J. L., et al. (2015). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2023). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. Available at: [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]

  • ResearchGate. (2025). Mass Spectra of New Heterocycles: XXIX. Study of 2-(Alkylsulfanyl)quinolines by Electron Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

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A Comparative Guide to Azetidines and Aziridines in Synthesis: Structure, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to successful molecular design and synthesis. Among the vast arsenal of heterocyclic scaffolds, small, strained nitrogen-containing rings—specifically aziridines (three-membered) and azetidines (four-membered)—offer a unique combination of structural rigidity and chemical reactivity. This guide provides an in-depth, objective comparison of these two valuable synthons, drawing on field-proven insights and experimental data to inform strategic decisions in synthetic chemistry.

At a Glance: Structural and Electronic Properties

The fundamental differences between aziridines and azetidines stem from their inherent ring strain, which dictates their stability, reactivity, and conformational behavior.[1][2][3]

PropertyAziridineAzetidineKey Implications for Synthesis
Ring Size 3-membered4-memberedHigher ring strain in aziridines leads to greater reactivity.
Ring Strain (kcal/mol) ~27.7~25.4Aziridines are more prone to ring-opening reactions.[1] Azetidines offer a balance of reactivity and stability.[2][4]
Nitrogen Basicity (pKa of conjugate acid) ~8.0~10.98Azetidines are more basic, influencing their role as nucleophiles and their interaction with acidic reagents.[5][6]
Handling and Stability Often less stable, can be volatileGenerally more stable and easier to handleAzetidines are often preferred for multi-step syntheses due to their enhanced stability.[2]

The greater ring strain in aziridines makes them highly susceptible to nucleophilic ring-opening, a feature that can be strategically exploited.[6][7] Conversely, the slightly lower, yet significant, ring strain of azetidines provides a more tempered reactivity, allowing for a wider range of synthetic manipulations without premature ring cleavage.[1][2] This makes azetidines a "good compromise between a satisfactory stability and a strong molecular rigidity".[8]

Synthetic Methodologies: A Comparative Overview

The construction of these strained rings requires distinct synthetic strategies, each with its own advantages and limitations.

Common Synthetic Routes to Aziridines

The synthesis of aziridines is well-established, with several reliable methods available.[9][10]

  • From Alkenes (Nitrene Addition): This is a powerful method for the direct conversion of alkenes to aziridines.[9][11]

  • Intramolecular Cyclization: The Gabriel-Cromwell reaction and the Wenker synthesis are classic examples, typically involving the cyclization of β-haloamines or amino alcohols.[5][9]

  • From Imines: The reaction of imines with carbenoids or ylides provides a versatile route to substituted aziridines.[12][13]

dot graph "Aziridine_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

alkene [label="Alkenes"]; imine [label="Imines"]; amino_alcohol [label="β-Amino Alcohols"]; aziridine [label="Aziridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

alkene -> aziridine [label="Nitrene Addition"]; imine -> aziridine [label="Carbene/Ylide Addition"]; amino_alcohol -> aziridine [label="Intramolecular\nCyclization"]; } caption="Key Synthetic Pathways to Aziridines"

Common Synthetic Routes to Azetidines

The synthesis of azetidines has seen significant recent advancements, expanding the toolkit for chemists.[1][14][15]

  • Intramolecular Cyclization: Similar to aziridines, the most common approach involves the intramolecular displacement of a leaving group on a γ-amino alcohol or γ-haloamine.[15][16]

  • [2+2] Cycloadditions: Photochemical methods, such as the aza-Paterno-Büchi reaction, have emerged as powerful tools for constructing the azetidine core.[1]

  • Ring Expansion of Aziridines: The reaction of aziridines with sulfoxonium ylides can lead to the corresponding azetidines.[16][17]

dot graph "Azetidine_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

gamma_amino_alcohol [label="γ-Amino Alcohols/\nγ-Haloamines"]; alkene_imine [label="Alkenes + Imines"]; aziridine_input [label="Aziridines"]; azetidine [label="Azetidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

gamma_amino_alcohol -> azetidine [label="Intramolecular\nCyclization"]; alkene_imine -> azetidine [label="[2+2] Cycloaddition"]; aziridine_input -> azetidine [label="Ring Expansion"]; } caption="Key Synthetic Pathways to Azetidines"

Reactivity and Ring-Opening Reactions: A Tale of Two Rings

The synthetic utility of both heterocycles is largely defined by their propensity to undergo ring-opening reactions.

Aziridine Ring-Opening: High Reactivity and Versatility

The high ring strain of aziridines makes them excellent electrophiles, readily undergoing ring-opening with a wide range of nucleophiles.[7][18] The regioselectivity of this process is a key consideration.

  • Activation: The reactivity of the aziridine nitrogen is crucial. Electron-withdrawing groups (e.g., sulfonyl, acyl) "activate" the ring, making the carbons more electrophilic and facilitating SN2-type attack.[19] Non-activated aziridines (N-alkyl, N-aryl, N-H) are less reactive and often require acid catalysis to protonate the nitrogen, forming a more reactive aziridinium ion.[19]

  • Regioselectivity: The site of nucleophilic attack is influenced by both steric and electronic factors.[20][21]

    • In activated aziridines , nucleophilic attack generally occurs at the less substituted carbon due to steric hindrance.[20]

    • In acid-catalyzed ring-opening of non-activated aziridines , the reaction proceeds through an aziridinium ion intermediate. The nucleophile then attacks the carbon that can best stabilize a positive charge (more substituted carbon), following an SN1-like pathway.[22]

Azetidine Ring-Opening: Controlled Reactivity

Azetidines are significantly more stable than aziridines, and their ring-opening reactions typically require more forcing conditions or specific activation.[1][2][23]

  • Activation: Similar to aziridines, azetidines often require activation, either by N-acylation, N-sulfonylation, or formation of an azetidinium salt with an alkylating agent. Lewis acids can also be employed to catalyze the ring-opening.[24]

  • Regioselectivity: The regioselectivity of azetidine ring-opening is also governed by a combination of electronic and steric effects. In many cases, nucleophilic attack occurs at the C-4 position of azetidinium ions that are unsubstituted at this position. However, substituents on the ring can direct the regiochemical outcome.[25][24]

Experimental Protocols: Representative Syntheses

To illustrate the practical aspects of working with these heterocycles, detailed protocols for the synthesis of a representative N-tosyl aziridine and an N-Boc azetidine are provided below.

Protocol: Synthesis of a 2-Phenyl-N-tosylaziridine

This protocol is adapted from a general procedure for the aziridination of olefins using Chloramine-T.

Objective: To synthesize 2-phenyl-N-tosylaziridine from styrene.

Materials:

  • Styrene

  • Chloramine-T trihydrate

  • Acetonitrile (CH3CN)

  • Catalyst (e.g., a copper or rhodium catalyst)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of styrene (1.0 eq) in acetonitrile, add Chloramine-T trihydrate (1.1 eq).

  • Add the catalyst (e.g., 1-5 mol%).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-N-tosylaziridine.

Causality: The N-tosyl group serves to activate the aziridine, making it a useful intermediate for subsequent nucleophilic ring-opening reactions. The catalyst facilitates the nitrene transfer from Chloramine-T to the alkene.

Protocol: Synthesis of a 1-Boc-azetidine-3-ol

This protocol describes a common method for the synthesis of a substituted azetidine via intramolecular cyclization.

Objective: To synthesize 1-Boc-azetidine-3-ol from a suitable amino alcohol precursor.

Materials:

  • 1-(Boc-amino)-3-chloro-2-propanol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of 1-(Boc-amino)-3-chloro-2-propanol (1.0 eq) in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 1-Boc-azetidine-3-ol.

Causality: The strong base (NaH) deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the chloride to form the four-membered ring. The Boc protecting group is stable under these conditions and can be readily removed later if desired.

Applications in Drug Discovery and Medicinal Chemistry

Both azetidines and aziridines are considered "privileged scaffolds" in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates.[26][27]

Azetidines in Approved Drugs

The azetidine motif is present in several FDA-approved drugs, where it often enhances metabolic stability, solubility, and receptor selectivity.[8][26]

DrugTherapeutic AreaRole of Azetidine
Azelnidipine AntihypertensiveCalcium channel blocker[8]
Cobimetinib OncologyMEK1/2 inhibitor[8][26]
Baricitinib Rheumatoid ArthritisJAK inhibitor[26]
Sarolaner Veterinary MedicineIsoxazoline parasiticide[26]

The incorporation of the rigid, sp3-rich azetidine scaffold can lead to improved pharmacokinetic profiles and is a valuable strategy in modern drug design.[26][28]

Aziridines in Bioactive Molecules

While less common in approved drugs due to their higher reactivity, aziridines are found in potent natural products and are utilized as reactive probes and intermediates in drug discovery.[9][29][30]

  • Mitomycin C: A potent anticancer agent that contains an aziridine ring, which is crucial for its DNA alkylating activity.[9]

  • Activity-Based Probes: The electrophilic nature of the aziridine ring makes it an excellent warhead for covalent inhibitors and activity-based protein profiling probes.[30]

  • Synthetic Intermediates: The ease of ring-opening makes aziridines valuable precursors for the synthesis of complex amines, amino alcohols, and other nitrogen-containing compounds.[7][18]

Conclusion: Choosing the Right Tool for the Job

The choice between an azetidine and an aziridine in a synthetic campaign is a strategic one, dictated by the desired balance of stability and reactivity.

  • Aziridines are the synthons of choice when high reactivity and facile ring-opening are desired. They are ideal for introducing a 1,2-amino functionality or as precursors for more complex nitrogenous structures.

  • Azetidines offer a more stable and robust scaffold. They are increasingly utilized as bioisosteric replacements for other cyclic amines and as rigid linkers to improve the pharmacological properties of drug candidates.[31]

Ultimately, a thorough understanding of the comparative synthesis and reactivity of these two important heterocycles empowers the modern chemist to make informed decisions, leading to more efficient and innovative molecular design.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
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  • Regioselective ring opening reactions of azetidines.
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  • Stereoselective Synthesis of 2-Acylazetidines. Frontiers.
  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Synthesis of azetidines from aziridines and epoxides.
  • Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC - PubMed Central.
  • The Great Divide: Unpacking the Reactivity of Activated vs. Non-Activated Aziridines with Nucleophiles. Benchchem.
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A Senior Application Scientist's Guide to Catalyst Efficacy in N-Tosylazetidine Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The N-tosylazetidine moiety is a cornerstone in modern synthetic chemistry, serving as a versatile four-membered building block for the stereocontrolled synthesis of complex nitrogen-containing molecules, including valuable γ-amino acids and 1,3-amino alcohols. The inherent ring strain of the azetidine core, while less pronounced than its three-membered aziridine counterpart, provides a thermodynamic driving force for nucleophilic ring-opening reactions. However, the stability of the N-tosyl activated ring necessitates the use of catalysts to achieve efficient and selective bond cleavage under mild conditions.

This guide provides an in-depth comparison of the primary catalytic systems employed for the ring-opening of N-tosylazetidines. We will delve into the mechanistic rationale behind catalyst choice, compare their efficacy with supporting experimental data, and provide actionable protocols for laboratory application.

The Mechanism: A Tale of Activation and Attack

The ring-opening of an N-tosylazetidine is fundamentally a nucleophilic substitution reaction. The catalyst's primary role is to activate the azetidine ring, rendering it more susceptible to nucleophilic attack. This is generally achieved by coordination of the catalyst to the lone pair of electrons on the nitrogen atom of the azetidine. This coordination withdraws electron density from the ring, polarizing the C-N bonds and making the ring carbons more electrophilic. The subsequent nucleophilic attack typically proceeds via an SN2-type mechanism, leading to inversion of stereochemistry at the site of attack.

Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack Azetidine N-Tosylazetidine ActivatedComplex Activated Azetidinium Intermediate Azetidine->ActivatedComplex Coordination Catalyst Catalyst (e.g., Lewis Acid) Catalyst->ActivatedComplex Product Ring-Opened Product ActivatedComplex->Product SN2 Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Caption: General mechanism of catalyzed N-tosylazetidine ring-opening.

Lewis Acid Catalysis: The Workhorse of Azetidine Ring-Opening

Lewis acids are the most extensively studied and frequently employed catalysts for the ring-opening of N-tosylazetidines. Their effectiveness stems from their ability to strongly coordinate with the nitrogen atom, leading to significant activation of the azetidine ring.

Prominent Lewis Acid Catalysts

A variety of Lewis acids have been shown to be effective, with copper(II) triflate (Cu(OTf)₂), boron trifluoride etherate (BF₃·OEt₂), and zinc(II) triflate (Zn(OTf)₂) being among the most successful.

Comparative Efficacy of Lewis Acids:

The choice of Lewis acid can influence reaction times, yields, and in the case of chiral azetidines, the enantiomeric excess of the product. The following table summarizes the performance of different Lewis acids in the ring-opening of (S)-2-phenyl-N-tosylazetidine with methanol.

CatalystEquiv.Temp (°C)Time (h)Yield (%)ee (%)Reference
Cu(OTf)₂ 1.0252.59292
BF₃·OEt₂ 1.0253.09090
Zn(OTf)₂ 1.0253.58891

As the data indicates, Cu(OTf)₂ often provides a slight advantage in terms of reaction rate and yield under these conditions. The high enantiomeric excess observed across these catalysts is strong evidence for a highly ordered SN2 transition state.

Substrate Scope with Cu(OTf)₂ Catalysis

The utility of Cu(OTf)₂ extends to a range of nucleophiles, demonstrating the versatility of this catalytic system.

NucleophileProductTime (h)Yield (%)ee (%)Reference
Methanol1,3-Amino ether2.59292
Benzyl alcohol1,3-Amino ether2.09491
Propargyl alcohol1,3-Amino ether0.59590
Phenol1,3-Amino ether4.085-
Thiophenol1,3-Amino thioether1.090-
Experimental Protocol: Cu(OTf)₂-Catalyzed Ring-Opening with Benzyl Alcohol

This protocol is adapted from the work of Ghorai et al.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 To a flame-dried round-bottom flask, add anhydrous Cu(OTf)₂ (1.0 equiv.). prep2 Place under an inert atmosphere (N₂ or Ar). prep1->prep2 react1 Add a solution of 2-aryl-N-tosylazetidine (1.0 equiv.) in benzyl alcohol (1.0 mL per 0.087 mmol of azetidine). prep2->react1 react2 Stir the mixture at 25 °C. react1->react2 react3 Monitor the reaction by TLC until starting material is consumed (approx. 2 hours). react2->react3 workup1 Quench the reaction with saturated aqueous NH₄Cl solution. react3->workup1 workup2 Extract the aqueous layer with dichloromethane (3 x 10 mL). workup1->workup2 workup3 Combine organic layers, dry over anhydrous Na₂SO₄, and filter. workup2->workup3 workup4 Concentrate the filtrate under reduced pressure. workup3->workup4 workup5 Purify the crude product by silica gel column chromatography. workup4->workup5

Caption: Experimental workflow for Cu(OTf)₂-catalyzed ring-opening.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous copper(II) triflate (1.0 equivalent). The flask is then sealed and placed under a positive pressure of an inert gas such as nitrogen or argon.

  • Reaction: A solution of the 2-aryl-N-tosylazetidine (1.0 equivalent) in the desired alcohol (in this case, benzyl alcohol, used as both nucleophile and solvent) is prepared. This solution is then added to the flask containing Cu(OTf)₂.

  • Monitoring: The reaction mixture is stirred at room temperature (approximately 25 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting azetidine is fully consumed.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted multiple times with dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by silica gel column chromatography to afford the desired 1,3-amino ether.

Transition Metal Catalysis: An Emerging Alternative

While less common than Lewis acids, certain transition metal complexes have shown promise in catalyzing the ring-opening of N-tosylazetidines. These catalysts often operate under milder conditions and can offer different reactivity profiles.

Silver(I) Catalysis

A notable example is the use of [Ag(COD)₂]PF₆ (where COD is 1,5-cyclooctadiene) as a catalyst. This Ag(I) complex has been shown to effectively catalyze the ring-opening of N-tosylazetidines with a range of S-, O-, and N-nucleophiles.[1][2]

Scope of Nucleophiles in Ag(I)-Catalyzed Ring-Opening of 2-Phenyl-N-tosylazetidine:

NucleophileCatalyst Loading (mol%)SolventYield (%)Reference
Methanol2DichloroethaneGood[2]
Aniline2DichloroethaneGood[2]
Thiophenol2DichloroethaneExcellent[2]

Initial rate studies and DFT calculations suggest an inverse relationship between the nucleophilic reactivity of the heteroatom donor and its binding affinity to the cationic Ag(I) center.[1][2] This implies a delicate balance between substrate activation and catalyst inhibition by the nucleophile.

The proposed mechanism involves the activation of the azetidine by the cationic silver complex, followed by nucleophilic attack, similar to the Lewis acid-catalyzed pathway.

SilverCatalysis Azetidine N-Tosylazetidine ActivatedComplex Silver-Azetidine Complex Azetidine->ActivatedComplex Ag_Catalyst [Ag(COD)₂]⁺ Ag_Catalyst->ActivatedComplex Product Ring-Opened Product ActivatedComplex->Product SN2 Attack Nucleophile Nu-H Nucleophile->Product

Caption: Proposed pathway for Ag(I)-catalyzed ring-opening.

A Note on Brønsted Acid Catalysis

While Brønsted acids are effective for the ring-opening of the more strained N-tosylaziridines, their application to N-tosylazetidines is less documented in the literature for intermolecular reactions with simple nucleophiles. The reduced ring strain of azetidines likely requires the stronger activation provided by Lewis acids or transition metals to achieve efficient ring-opening under mild conditions. Some instances of acid-mediated intramolecular ring-opening decompositions of specific N-substituted azetidines have been reported, highlighting the importance of substrate structure in determining stability and reactivity in acidic media.[3]

Conclusion and Outlook

For the synthetic chemist looking to perform a nucleophilic ring-opening of an N-tosylazetidine, Lewis acid catalysis, particularly with Cu(OTf)₂, stands out as the most robust and well-documented method. It offers high yields, excellent stereocontrol, and a broad substrate scope. The experimental procedures are straightforward and amenable to standard laboratory setups.

Transition metal catalysis, exemplified by Ag(I) complexes, presents a viable and milder alternative. While the scope is still being fully explored, it offers a promising avenue for future methodology development, potentially enabling reactions with sensitive functional groups that are incompatible with stronger Lewis acids.

The choice of catalyst will ultimately depend on the specific substrate, the desired nucleophile, and the overall synthetic strategy. By understanding the underlying mechanisms and comparative efficacies presented in this guide, researchers can make informed decisions to best achieve their synthetic goals.

References

  • Bera, M., Pratihar, S., & Roy, S. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. The Journal of Organic Chemistry, 76(5), 1475–1478. [Link][1]

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis acid-mediated highly regioselective SN2-type ring-opening of 2-aryl-N-tosylazetidines and aziridines by alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. [Link]

  • Bera, M., Pratihar, S., & Roy, S. (2011). Ag(I)-Catalyzed Regioselective Ring-Opening of N-Tosylaziridine and N-Tosylazetidine with S-, O-, and N-Nucleophiles and Tethered Dinucleophiles. The Journal of Organic Chemistry, 76(5), 1475-1478. [Link][2]

  • Ghorai, M. K., & Tiwari, D. P. (2009). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides. The Journal of Organic Chemistry, 74(19), 7265–7272. [Link]

  • Ghorai, M. K., Ghosh, K., & Kumar, A. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions: synthesis of γ-iodoamines and tetrahydropyrimidines. Tetrahedron Letters, 47(30), 5393-5397. [Link]

  • DeRatt, L. G., Keohane, C. E., Boyer, Z. W., & Kuduk, S. D. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(18), 9413–9419. [Link]

  • Parmar, H., Hameed, A., & Maurya, R. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6036-6081. [Link]

  • Johnson, T. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1621–1626. [Link][3]

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A Comparative Guide to the X-ray Crystallography of 1-(p-Toluenesulfonyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the single-crystal X-ray diffraction analysis of 1-(p-Toluenesulfonyl)azetidine and its substituted derivatives. As a Senior Application Scientist, the goal is to move beyond mere procedural descriptions to elucidate the causal relationships between molecular substitution, crystallization outcomes, and the resultant solid-state structures. Understanding these three-dimensional structures at an atomic level is paramount for rational drug design, as conformation and intermolecular interactions directly govern a molecule's pharmacokinetic and pharmacodynamic profiles.

The 1-(p-Toluenesulfonyl)azetidine scaffold is a valuable building block in medicinal chemistry. The strained four-membered ring imparts conformational rigidity, a desirable trait for locking in bioactive conformations and improving metabolic stability. The tosyl group not only serves as a stable protecting group but also influences the electronic properties and crystal packing of the molecule. X-ray crystallography remains the definitive method for elucidating the precise solid-state conformation and supramolecular assembly of these derivatives, providing critical insights for structure-activity relationship (SAR) studies.

Section 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material amenable to crystallization. The general approach to N-tosylazetidines involves the cyclization of suitable precursors, a process that must be optimized to ensure high purity, which is a critical prerequisite for successful crystallization.

Expert Insight: The final purification step is often the most critical. Residual solvents or minor impurities can significantly inhibit crystal nucleation and growth. For many sulfonamide derivatives, recrystallization from a binary solvent system (e.g., ethanol/water, dichloromethane/hexane) is effective, but flash chromatography on silica gel is frequently necessary to achieve the >98% purity required for diffraction-quality crystals.

Experimental Protocol: Synthesis of 3-Aryl-1-(p-toluenesulfonyl)azetidines

This protocol describes a common pathway for synthesizing 3-substituted N-tosylazetidines.

  • N-Tosylation: To a solution of a 3-aryl-azetidine freebase (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 equiv).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield the pure 1-(p-toluenesulfonyl)azetidine derivative.

Experimental Protocol: Crystallization via Slow Evaporation
  • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture such as DCM/methanol). The goal is to create a saturated or near-saturated solution.

  • Transfer the solution to a small, clean vial with a narrow opening.

  • Cover the vial with parafilm and pierce it with a needle 2-3 times to allow for slow solvent evaporation.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C).

  • Monitor the vial over several days to weeks for the formation of single crystals suitable for diffraction.

Section 2: X-ray Crystallography Workflow: From Crystal to Structure

Obtaining a high-quality crystal is only the first step. The process of X-ray diffraction data collection and structure refinement is a systematic workflow designed to translate diffraction patterns into a precise three-dimensional atomic model.

X-ray Crystallography Workflow cluster_0 Crystal Handling & Data Collection cluster_1 Structure Solution & Refinement Crystal Select & Mount Crystal Mount Mount Data_Collection Collect Diffraction Data (X-ray Diffractometer, ~100 K) Mount->Data_Collection on Goniometer Processing Process Raw Data (Integration & Scaling) Data_Collection->Processing Solution Solve Structure (e.g., Direct Methods) Processing->Solution Refinement Refine Structural Model Solution->Refinement Validation Validate Final Structure Refinement->Validation Final_Structure Final Structural Model Validation->Final_Structure CIF File

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

  • Data Collection: The diffractometer collects diffraction data as the crystal is rotated in the X-ray beam.[1] Data are typically collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed and used to solve the crystal structure. The initial structural model is then refined against the experimental data to obtain accurate atomic coordinates, bond lengths, angles, and torsion angles.[3]

Section 3: Comparative Structural Analysis

The true value of crystallographic analysis lies in comparing the structures of different derivatives to understand how chemical modifications influence three-dimensional geometry and packing. Here, we compare the parent 1-(p-toluenesulfonyl)azetidine with a hypothetical 3-phenyl substituted analogue.

Core Concept: Azetidine Ring Puckering

To alleviate inherent ring strain, the four-membered azetidine ring is not planar. It adopts a "puckered" conformation. The degree of puckering can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. Substituents on the ring will preferentially occupy either a pseudo-axial or pseudo-equatorial position to minimize steric hindrance. This conformational preference is a key determinant of the molecule's overall shape.[4]

Case Study Comparison

The introduction of a substituent, such as a phenyl group at the C3 position, is expected to have a pronounced effect on the ring's conformation.

  • 1-(p-Toluenesulfonyl)azetidine (Parent Compound): The unsubstituted ring will exhibit a certain degree of pucker. The tosyl group itself is conformationally flexible, and its orientation relative to the azetidine ring is determined by crystal packing forces.

  • 1-(p-Toluenesulfonyl)-3-phenylazetidine (Derivative): The bulky phenyl group at C3 will strongly favor a pseudo-equatorial position to minimize steric clashes with the azetidine ring protons. This preference will likely influence the degree of ring puckering compared to the parent compound.

ParameterCase 1: 1-(p-Toluenesulfonyl)azetidineCase 2: 1-(p-Toluenesulfonyl)-3-phenylazetidineRationale for Differences
Crystal System MonoclinicOrthorhombicSubstitution can dramatically alter molecular symmetry and packing, leading to different crystal systems.
Space Group P2₁/cPca2₁The specific arrangement of molecules and symmetry elements in the unit cell changes with substitution.
Unit Cell a (Å) 8.1510.25The larger substituent in Case 2 requires a larger unit cell to accommodate the molecules.
Unit Cell b (Å) 12.5015.80
Unit Cell c (Å) 9.889.10
Ring Pucker Angle (°) 25.530.2The steric demand of the C3-phenyl group forces a more pronounced pucker to achieve a stable pseudo-equatorial conformation.
Key Torsion Angle C4-N1-S-C(tosyl) = 75.8°C4-N1-S-C(tosyl) = 85.1°The orientation of the tosyl group is influenced by intermolecular packing forces, which differ between the two structures.
C3-Substituent HPhenyl (pseudo-equatorial)The bulky phenyl group adopts a pseudo-equatorial position to minimize steric strain.
Note: Data for Case 1 and Case 2 are representative examples derived from typical values for such compounds to illustrate comparative principles.
Analysis of Intermolecular Interactions

The crystal packing of sulfonamides is often dominated by a network of weak non-covalent interactions.[5][6][7] Understanding these interactions is crucial as they dictate crystal stability, solubility, and morphology. In N-tosylazetidine derivatives, common interactions include:

  • C-H···O Hydrogen Bonds: Interactions between aromatic or aliphatic C-H groups and the sulfonyl oxygen atoms are prevalent and act as a primary driving force for crystal packing.[8]

  • π-π Stacking: The tosyl group's aromatic ring can engage in π-π stacking interactions with adjacent tosyl or phenyl (in substituted cases) rings, contributing to the overall lattice energy.[2]

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A [Azetidine-Tosyl] O1_A O O2_A O Tosyl_A Tosyl Ring Tosyl_B Tosyl Ring Tosyl_A->Tosyl_B π-π Stacking B [Azetidine-Tosyl] CH_B C-H CH_B->O1_A C-H···O Interaction

Caption: Conceptual diagram of key intermolecular interactions in tosyl-azetidine crystals.

Section 4: Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, it is often complemented by other techniques that offer insights into the molecule's behavior in solution or its theoretical properties.

TechniqueSample StateInformation ProvidedKey Advantage / Limitation
Single-Crystal XRD Solid (Single Crystal)Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular packing.Advantage: Unambiguous, high-resolution structural data. Limitation: Requires diffraction-quality single crystals.
NMR Spectroscopy SolutionTime-averaged conformation, connectivity, dynamic processes (e.g., ring flipping).Advantage: Provides data on solution-state conformation, relevant to biological systems. Limitation: Structure is an interpretation of averaged signals, not a direct image.
Computational Modeling In SilicoTheoretical minimum energy conformations, electrostatic potential, bond energies.Advantage: Can predict stable conformers and rationalize experimental findings without synthesis. Limitation: Model accuracy is dependent on the level of theory and may not perfectly reflect reality.

Causality: The puckered conformation observed in the solid state via XRD often represents the lowest energy conformer. This can be corroborated by computational modeling. NMR data, while averaged, can indicate if this low-energy conformation is the predominant species in solution, providing a crucial link between the solid-state structure and its likely bioactive form.

Conclusion

The X-ray crystallographic analysis of 1-(p-toluenesulfonyl)azetidine derivatives offers indispensable insights for medicinal chemistry. This guide has demonstrated that chemical substitution directly impacts not only the synthesis and crystallization but also the fundamental geometric properties of the azetidine ring, including its pucker and the orientation of its substituents. Comparative analysis reveals that even subtle changes to the molecular structure can lead to significant alterations in crystal packing and intermolecular interactions. By integrating crystallographic data with solution-state NMR and computational studies, researchers can build a comprehensive understanding of a molecule's conformational landscape, paving the way for more effective, structure-guided drug design.

References

  • Sainz-Díaz, C. I., Francisco-Márquez, M., & Soriano-Correa, C. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 273–285. [Link]

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  • ResearchGate. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(9), 4036–4047. [Link]

  • Koskinen, A. M. P., & Hassila, H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6467–6473. [Link]

  • Ungureanu, I., Klotz, P., Schoenfelder, A., & Mann, A. (2001). 2-Phenyl-N-tosylazetidine as a formal 1,4 dipole precursor. Chemical Communications, (10), 958–959. [Link]

  • MDPI. (2020). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 25(15), 3494. [Link]

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  • ResearchGate. (2016). Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • IIT Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Retrieved January 21, 2026, from [Link]

  • ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

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  • ResearchGate. (2007). ChemInform Abstract: The First Example of Ring Expansion of N‐Tosylaziridines to 2‐Aroyl‐N‐tosylazetidines with Nitrogen Ylides in an Aqueous Medium. [Link]

  • Green Chemistry (RSC Publishing). (2007). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. [Link]

  • MDPI. (2022). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. International Journal of Molecular Sciences, 23(20), 12229. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 11(11), 1381. [Link]

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A Comparative Guide to Confirming Stereochemistry in Reactions of Chiral 1-(p-Toluenesulfonyl)azetidine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Azetidines in Modern Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug development. Its incorporation into molecular architectures can significantly enhance pharmacological properties such as metabolic stability, solubility, and target-binding affinity.[1][2] When this ring is substituted and chiral, controlling its stereochemistry becomes paramount, as stereoisomers of a drug can exhibit vastly different efficacy and toxicity profiles.

Among the various synthetic precursors, chiral 1-(p-Toluenesulfonyl)azetidine analogues stand out as exceptionally versatile building blocks.[3] The N-tosyl group serves a dual purpose: it functions as a robust protecting group and, more importantly, as a powerful activating group. Its strong electron-withdrawing nature renders the ring carbons highly electrophilic, priming them for stereospecific transformations.[4][5]

This guide provides an in-depth analysis of the stereochemical outcomes in key reactions of chiral 1-(p-toluenesulfonyl)azetidines. We will move beyond simple procedural descriptions to explain the mechanistic causality behind the observed stereoselectivity and detail the rigorous analytical methods required for its unambiguous confirmation. This content is designed for researchers, scientists, and drug development professionals who rely on precise stereochemical control in the synthesis of complex molecules.

The Dominant Paradigm: Stereospecific Nucleophilic Ring-Opening

The most fundamental and widely exploited reaction of N-tosylazetidines is their ring-opening by nucleophiles. The inherent strain of the four-membered ring, coupled with the electronic activation provided by the tosyl group, provides a strong thermodynamic driving force for this transformation.

Mechanistic Underpinnings: A Classic SN2 Trajectory

The stereochemical fate of these reactions is overwhelmingly governed by a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the azetidine ring, leading to the cleavage of the opposing C-N bond. This concerted process dictates that the nucleophile must approach from the backside relative to the C-N bond, which acts as the leaving group. The result is a clean and predictable inversion of the absolute configuration at the carbon center being attacked.[5][6]

The regioselectivity of the attack—that is, which of the two ring carbons the nucleophile targets—is primarily dictated by steric hindrance. In most cases, the nucleophile will preferentially attack the less sterically encumbered carbon atom.[7][8][9]

Figure 1. General mechanism of SN2 ring-opening of a chiral N-tosylazetidine, resulting in complete inversion of stereochemistry at the site of nucleophilic attack.
Comparative Performance: A Survey of Nucleophilic Additions

The high fidelity of this stereochemical inversion holds true across a wide range of nucleophiles, making it a reliable tool for asymmetric synthesis. The following table summarizes representative transformations, highlighting the consistent stereospecificity.

Chiral Azetidine Analogue Nucleophile / Reagents Product (Stereochemistry Inverted) Stereochemical Outcome Reference
(R)-2-Phenyl-1-tosylazetidineLiBr, THF(S)-3-Bromo-1-phenyl-1-(tosylamino)propane>99% Inversion
(S)-2-Methyl-1-tosylazetidineNaN3, DMF(R)-1-Azido-3-(tosylamino)butaneComplete Inversion
(R)-2-Ethyl-1-tosylazetidinePhSH, K2CO3(S)-1-(Phenylthio)-3-(tosylamino)pentane>98% e.e. (Inversion)
(S)-2-Carboethoxy-1-tosylazetidineMeOH, H+(R)-Methyl 4-(tosylamino)-3-methoxybutanoateRegio- & Stereospecific
(R)-2-Phenyl-1-tosylazetidinePhMgBr, CuI(S)-1,3-Diphenyl-3-(tosylamino)propane>99% Inversion

A Self-Validating System: The Essential Guide to Stereochemical Confirmation

Asserting the stereochemical outcome of a reaction requires rigorous, multi-faceted analytical proof. A trustworthy protocol is a self-validating one, where data from complementary techniques converge to provide an unambiguous structural assignment.

Core Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the first line of inquiry for determining the structure and relative stereochemistry of the ring-opened product.[10][11] High-field 1H and 13C NMR confirm the new connectivity, while more advanced techniques elucidate the 3D arrangement.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY are invaluable. They detect through-space correlations between protons that are close to each other (<5 Å), allowing for the determination of the relative configuration of newly formed stereocenters.

  • Chiral Derivatizing Agents: To confirm the absolute configuration or measure enantiomeric excess, the product can be derivatized with a chiral agent like Mosher's acid chloride (MTPA-Cl). The resulting diastereomers will exhibit distinct signals in the 1H or 19F NMR spectrum, allowing for quantification of the stereoisomeric ratio.

Core Technique 2: X-Ray Crystallography - The Definitive Answer

When a reaction product can be crystallized, single-crystal X-ray crystallography provides the "gold standard" for structural elucidation.[12] It offers an unequivocal determination of the complete three-dimensional structure, including bond lengths, bond angles, and, crucially, the absolute stereochemistry. This method provides irrefutable physical evidence of stereochemical inversion by directly visualizing the spatial arrangement of atoms in the product molecule.[11]

Core Technique 3: Chiral High-Performance Liquid Chromatography (HPLC)

While NMR and X-ray crystallography define the structure, chiral HPLC is the workhorse for quantifying the stereochemical purity of a product. By using a stationary phase that is itself chiral, this technique can separate enantiomers, allowing for the precise determination of the enantiomeric excess (e.e.) of the reaction product. This is essential for confirming the high stereospecificity of the ring-opening reaction.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis Reaction Chiral Azetidine + Nucleophile Workup Aqueous Workup & Extraction Reaction->Workup Purify Flash Chromatography Workup->Purify NMR NMR Spectroscopy (1H, 13C, NOESY) Purify->NMR HPLC Chiral HPLC (Determine e.e.) NMR->HPLC Crystal Crystallization & X-Ray Diffraction (Absolute Stereochemistry) HPLC->Crystal

Figure 2. A comprehensive workflow for the synthesis and rigorous stereochemical confirmation of products derived from chiral N-tosylazetidines.

Experimental Protocol: Stereospecific Ring-Opening with a Thiol Nucleophile

This protocol provides a representative example of the nucleophilic ring-opening of a chiral N-tosylazetidine, followed by the necessary analytical confirmation steps.

Reaction: (R)-2-Ethyl-1-(p-toluenesulfonyl)azetidine with Thiophenol

  • Reaction Setup: To a solution of (R)-2-ethyl-1-tosylazetidine (1.0 mmol, 239 mg) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask, add potassium carbonate (K2CO3, 1.5 mmol, 207 mg).

  • Nucleophile Addition: Add thiophenol (1.1 mmol, 114 µL) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (S)-1-(phenylthio)-3-(tosylamino)pentane.

  • Stereochemical Confirmation:

    • NMR Analysis: Acquire 1H and 13C NMR spectra to confirm the structure of the product. Perform a NOESY experiment to confirm the relative stereochemistry.

    • Chiral HPLC Analysis: Dissolve a small sample of the purified product in the mobile phase (e.g., hexane/isopropanol mixture) and analyze using a chiral column (e.g., Chiralcel OD-H) to determine the enantiomeric excess, which is expected to be >98%.

    • X-ray Crystallography: If the product is a solid, attempt to grow single crystals suitable for X-ray diffraction (e.g., by slow evaporation from a solvent mixture like ethyl acetate/hexane) to unambiguously confirm the (S) absolute configuration.

Conclusion

The reactions of chiral 1-(p-toluenesulfonyl)azetidine analogues are characterized by a high degree of stereochemical predictability. The nucleophilic ring-opening, the cornerstone reaction for this class of compounds, proceeds reliably through an SN2 mechanism, resulting in a clean inversion of stereochemistry at the reaction center. This stereospecificity provides a powerful strategy for introducing new functional groups with precise three-dimensional control. However, the integrity of this synthetic work rests upon a rigorous and multi-pronged analytical approach. The synergistic use of NMR spectroscopy, chiral chromatography, and single-crystal X-ray diffraction is not merely recommended but essential for the unambiguous confirmation of stereochemical outcomes, ensuring the production of single-isomer compounds fit for the demanding applications in pharmaceutical research and development.

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Safety Operating Guide

A Guide to the Safe Disposal of 1-(p-Toluenesulfonyl)azetidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. 1-(p-Toluenesulfonyl)azetidine, a valuable heterocyclic building block in medicinal chemistry, possesses a unique reactivity profile that demands a rigorous and well-understood disposal protocol.[1] Its structure, featuring a strained four-membered azetidine ring, makes it a versatile synthetic intermediate but also dictates specific safety considerations.[2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Core Chemical Profile and Hazard Assessment

Understanding the chemical nature of 1-(p-Toluenesulfonyl)azetidine is fundamental to appreciating the causality behind its proper disposal. The molecule's reactivity is dominated by two key features:

  • Azetidine Ring Strain: The four-membered ring possesses approximately 25.4 kcal/mol of ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening.[2] This is a key reaction pathway leveraged in synthesis but also a potential hazard if not controlled during disposal.

  • Tosyl Group: The p-toluenesulfonyl (tosyl) group is a strong electron-withdrawing group and a good leaving group. This functional group activates the azetidine ring towards nucleophilic cleavage.[1] Furthermore, tosylates can be sensitive to hydrolysis in the presence of moisture or acidic/basic conditions.[3][4]

While specific GHS hazard data for this compound is not widely available, its German water hazard class (WGK) is 3, indicating it is highly hazardous to water.[5] Therefore, disposal down the drain is strictly prohibited. The general safety protocols for related sulfonamides and reactive heterocyclic compounds must be applied.[6]

Table 1: Key Properties and Safety Information for 1-(p-Toluenesulfonyl)azetidine

PropertyValueSource(s)
CAS Number 7730-45-2[7][8]
Molecular Formula C₁₀H₁₃NO₂S[8]
Molecular Weight 211.28 g/mol [8]
Appearance White to off-white solid
Melting Point 119-122 °C[8]
Storage Class 11 (Combustible Solids)
Water Hazard Class WGK 3 (Highly hazardous to water)[5]
Recommended PPE Eyeshields, chemical-resistant gloves (e.g., nitrile), N95/P1 respirator[5][9]

The Primary Directive: Disposal as Hazardous Waste

All waste containing 1-(p-Toluenesulfonyl)azetidine, whether in solid or liquid form, must be treated as hazardous chemical waste. This is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[10][11] This means the generator of the waste is responsible for its safe handling from the moment it is created until its final, approved disposal.[12]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a logical sequence for managing waste streams containing 1-(p-Toluenesulfonyl)azetidine.

DisposalWorkflow Disposal Decision Workflow for 1-(p-Toluenesulfonyl)azetidine cluster_assessment Step 1: Segregation & Assessment cluster_containment Step 2: Containment cluster_disposal Step 3: Final Disposal Path Start Waste Generation (Pure compound, solutions, contaminated materials) SolidWaste Solid Waste (Contaminated gloves, paper, spent solid reagent) Start->SolidWaste LiquidWaste Liquid Waste (Reaction mixtures, solutions, rinsates) Start->LiquidWaste SolidContainer Labelled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labelled Hazardous Liquid Waste Container (Compatible solvent) LiquidWaste->LiquidContainer EHSPickup Store securely for pickup by Environmental Health & Safety (EHS) or certified vendor SolidContainer->EHSPickup LiquidContainer->EHSPickup Standard Path Neutralization Chemical Neutralization (Small scale, expert use only) See Protocol 3.1 LiquidContainer->Neutralization Small Quantity Option Neutralization->EHSPickup If neutralization is not feasible or verification fails AqueousWaste Dispose as Aqueous Waste (Post-neutralization & verification, per institutional policy) Neutralization->AqueousWaste If reaction is verified complete AND local policy allows

Caption: Decision workflow for the safe disposal of 1-(p-Toluenesulfonyl)azetidine waste.

Protocol 3.1: Waste Segregation and Containment
  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a suitable choice for general protection).[9][13]

  • Segregate at the Source:

    • Solid Waste: Collect contaminated items such as weighing paper, gloves, and paper towels in a designated, durable plastic bag or container clearly labeled "Hazardous Solid Waste."[14]

    • Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinsates containing 1-(p-Toluenesulfonyl)azetidine in a dedicated, sealed, and compatible waste container (e.g., a high-density polyethylene or glass bottle).[14]

  • Labeling: Label the waste container immediately with the words "Hazardous Waste," the full chemical name "1-(p-Toluenesulfonyl)azetidine," and an approximate concentration or quantity. Follow all institutional and local labeling requirements.[14]

Protocol 3.2: Chemical Neutralization for Small-Scale Aqueous Waste (Expert Use Only)

This procedure should only be undertaken by experienced chemists comfortable with handling reactive materials. The goal is to hydrolyze the compound into less reactive components. The inherent reactivity of the strained azetidine ring and the tosylate group makes alkaline hydrolysis a viable, though potentially slow, method of degradation.[4][15]

Objective: To ring-open the azetidine and hydrolyze the sulfonamide bond.

  • Setup: Perform this procedure in a certified chemical fume hood.[6] Have a secondary container in place to contain any potential spills.

  • Dilution: If working with a concentrated solution, dilute it with a water-miscible solvent (e.g., THF or isopropanol) to ensure homogeneity.

  • Hydrolysis: While stirring the solution, slowly add a 1 M solution of sodium hydroxide (NaOH). The target is a final pH > 12.

  • Reaction: Loosely cap the container and allow it to stir at room temperature for a minimum of 24 hours. For more resistant tosylates, gentle heating (40-50°C) may be required, but this should be approached with caution and appropriate monitoring.[3]

  • Verification (Critical): Before any further action, the destruction of the parent compound must be verified. The most common method is Thin Layer Chromatography (TLC). Spot the neutralized mixture against a standard of the starting material. The absence of the starting material spot indicates complete degradation.

  • Final Disposal:

    • If degradation is complete, neutralize the solution to a pH between 6 and 8 using an acid (e.g., 1 M HCl). This solution may then be disposed of as aqueous chemical waste, pending institutional approval.

    • If degradation is incomplete, the entire mixture must be collected and disposed of as hazardous liquid waste via your institution's EHS office.

Protocol 3.3: Disposal via Institutional EHS

This is the most straightforward and recommended method for all bulk quantities and for any user not comfortable with chemical neutralization.

  • Storage: Ensure the properly labeled hazardous waste container is sealed tightly and stored in a designated satellite accumulation area.

  • Logistics: Follow your institution's procedures for hazardous waste pickup, which typically involves completing a chemical waste manifest and scheduling a collection with the EHS department.[12]

Emergency Spill Procedures

Accidents happen, and preparation is key.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Small Spill (Solid): For a small spill of the solid powder, gently cover it with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.

    • Small Spill (Liquid): For a small liquid spill, contain it with absorbent pads or sand. Once absorbed, collect the material into a hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse. Collect all cleaning materials as hazardous solid waste.

  • Large Spill: In the event of a large spill, evacuate the immediate area and contact your institution's emergency response or EHS office immediately. Do not attempt to clean it up yourself.[13]

By adhering to these scientifically grounded procedures, researchers can confidently and safely manage the lifecycle of 1-(p-Toluenesulfonyl)azetidine, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Tosyl-α-amino Acids. I. Degradation of the Acid Chlorides and Azides by Aqueous Alkali . Journal of the American Chemical Society. Available at: [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where? . CountyOffice.org. Available at: [Link]

  • p-Toluenesulfonyl azide . PubChem - NIH. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. Available at: [Link]

  • Hazardous Waste . US EPA. Available at: [Link]

  • 1-(p-Toluenesulfonyl)azetidine . Chemos. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. Available at: [Link]

  • Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases . ResearchGate. Available at: [Link]

  • Regulatory and Guidance Information by Topic: Waste . US EPA. Available at: [Link]

  • Problems with synthesis of Benzyl tosylate ( decomposition) . Reddit. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of New Hampshire. Available at: [Link]

  • A simple and mild method for the removal of the NIm-tosyl protecting group . SciSpace. Available at: [Link]

  • Inactivation of viruses by aziridines . PubMed. Available at: [Link]

  • 1-(p-toluenesulfonyl)azetidine . Stenutz. Available at: [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly . NIH. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. Available at: [Link]

  • Life-Changing Safety Tips for Handling Laboratory Chemicals . Actylis Lab Solutions. Available at: [Link]

  • Standard Operating Procedure HANDLING CHEMICALS . Louisiana State University. Available at: [Link]

  • azetidine . Organic Syntheses Procedure. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . RSC Publishing. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(p-Toluenesulfonyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

As a key heterocyclic building block in modern organic synthesis and drug development, 1-(p-Toluenesulfonyl)azetidine (also known as 1-Tosylazetidine) is a compound whose utility is matched by the need for rigorous safety protocols.[1][2] Its unique reactivity, driven by the inherent strain of the four-membered azetidine ring, makes it invaluable for creating complex molecular architectures.[3][4] However, this reactivity, combined with its chemical properties, necessitates a thorough understanding and implementation of appropriate Personal Protective Equipment (PPE).

This guide provides an in-depth, procedural framework for the safe handling of 1-(p-Toluenesulfonyl)azetidine, grounded in its specific hazard profile. Our focus is on providing not just a list of equipment, but the scientific rationale behind each recommendation, ensuring a self-validating system of safety for researchers and professionals.

Hazard Profile: Understanding the "Why"

Effective PPE selection begins with a clear understanding of the specific risks posed by a chemical. 1-(p-Toluenesulfonyl)azetidine is a solid, typically a powder, with a melting point of 119-122 °C.[1][5] Its hazard profile is primarily defined by the following classifications:

  • H315 - Causes skin irritation: Direct contact with the solid or its solutions can lead to skin irritation.[5][6]

  • H319 - Causes serious eye irritation: The compound is a significant eye irritant, with the potential for damage if contact occurs.[5][6]

  • H335 - May cause respiratory irritation: As a fine powder, there is a significant risk of inhaling airborne particles, which can irritate the respiratory tract.[5][6]

The primary routes of exposure are therefore dermal contact, eye contact, and inhalation of dust.[7] Our PPE strategy is designed to create an effective barrier against these specific pathways.

Core PPE Protocol: A Multi-Layered Defense

A multi-layered approach to PPE is essential. The following recommendations are based on a comprehensive risk assessment for handling 1-(p-Toluenesulfonyl)azetidine in a standard laboratory setting.

Primary Engineering Controls

Before any PPE is donned, the primary control measure is to handle 1-(p-Toluenesulfonyl)azetidine within a certified chemical fume hood. This engineering control is critical for containing dust and potential vapors, directly mitigating the respiratory hazard.

Essential Personal Protective Equipment

Eye and Face Protection: Due to its classification as a serious eye irritant, eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Standard Protocol: Chemical splash goggles are strongly recommended as they provide a complete seal around the eyes, offering superior protection from airborne dust.[8]

  • High-Risk Operations: For procedures involving larger quantities (>5g) or a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[8][9]

Hand Protection: To prevent skin irritation, appropriate gloves are mandatory.

  • Glove Type: Nitrile gloves are the standard choice, offering good resistance to solid chemicals. Always check the manufacturer's compatibility data for the specific gloves in use.

  • Best Practice - Double Gloving: Wearing two pairs of nitrile gloves is a field-proven best practice, especially when weighing or transferring the solid.[8][10] The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and preventing the spread of the chemical to other surfaces, such as fume hood sashes or equipment.[10] Gloves should be powder-free to avoid aerosolizing contaminants.[10]

Respiratory Protection: The risk of inhaling irritating dust is significant when handling the solid form.

  • Standard Protocol: When handling the powder (e.g., weighing, transferring), a NIOSH-approved N95 respirator is required to prevent respiratory tract irritation.[1][11] Surgical masks do not provide adequate protection against fine chemical dust and should not be used as a substitute.[11]

  • Ventilation Requirement: Respiratory protection supplements, but does not replace, the need to work in a fume hood.

Body Protection: Protecting skin on the arms and body is crucial.

  • Standard Protocol: A flame-resistant laboratory coat is the minimum requirement.

  • Enhanced Protection: For extended procedures or when working with larger quantities, a disposable, long-sleeved gown with tight-fitting knit cuffs is recommended to provide a better barrier and prevent dust from settling on clothing or skin.[8]

Data and Procedural Summaries

For clarity and immediate reference, the required PPE levels are summarized below based on the scale of the operation.

Operational Scale Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Small Scale (<1g) Chemical Splash GogglesSingle Pair Nitrile GlovesN95 Respirator (during solid transfer)Lab Coat
Standard Scale (1-10g) Chemical Splash GogglesDouble Pair Nitrile GlovesN95 Respirator (during solid transfer)Lab Coat or Disposable Gown
Large Scale (>10g) Face Shield over GogglesDouble Pair Nitrile GlovesN95 Respirator (at all times)Disposable Gown

Experimental Workflow: Safe Handling Protocol

The following diagram and step-by-step guide outline the complete, self-validating workflow for safely using 1-(p-Toluenesulfonyl)azetidine.

G cluster_prep Phase 1: Preparation cluster_don Phase 2: Donning PPE cluster_handle Phase 3: Chemical Handling (in Fume Hood) cluster_end Phase 4: Work-Up & Disposal cluster_doff Phase 5: Doffing PPE prep 1. Verify Fume Hood Certification & Airflow gather 2. Assemble All Glassware, Reagents, and PPE prep->gather don_gown 3. Don Lab Coat or Gown gather->don_gown don_resp 4. Don N95 Respirator don_gown->don_resp don_eye 5. Don Goggles / Face Shield don_resp->don_eye don_gloves 6. Don Inner & Outer Nitrile Gloves don_eye->don_gloves weigh 7. Weigh Solid Carefully to Minimize Dust don_gloves->weigh transfer 8. Perform Reaction Setup & Reagent Transfer weigh->transfer monitor 9. Monitor Reaction Progress transfer->monitor decon 10. Decontaminate Surfaces monitor->decon waste 11. Segregate & Seal Contaminated Waste decon->waste doff_gloves 12. Remove Outer Gloves (in hood) waste->doff_gloves doff_gown 13. Remove Gown/Coat doff_gloves->doff_gown doff_eye 14. Remove Goggles / Face Shield doff_gown->doff_eye doff_resp 15. Remove Respirator doff_eye->doff_resp doff_inner 16. Remove Inner Gloves doff_resp->doff_inner wash 17. Wash Hands Thoroughly doff_inner->wash

Caption: Safe handling workflow for 1-(p-Toluenesulfonyl)azetidine.

Step-by-Step Methodology
  • Preparation: Confirm the chemical fume hood is operational. Gather all necessary materials before starting work to minimize entry and exit from the controlled workspace.

  • Donning PPE: Follow the sequence outlined in the diagram (gown -> respirator -> goggles -> gloves). This ensures that the most protective layers are donned correctly and gloves are the last item, remaining clean for initial contact.

  • Handling: When weighing the solid, use a weigh boat or creased weigh paper to prevent generating dust. Keep the primary container sealed when not in use.

  • Disposal: All contaminated disposables (e.g., gloves, weigh paper, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[12] Never dispose of contaminated items in regular trash.

  • Doffing PPE: The removal sequence is critical to prevent self-contamination. Remove the most contaminated items first (outer gloves), followed by the rest of the PPE, moving from cleanest to dirtiest areas of the body. Always remove inner gloves last, and immediately wash hands with soap and water.[6]

By adhering to these scientifically-grounded PPE and handling protocols, researchers can confidently and safely leverage the synthetic power of 1-(p-Toluenesulfonyl)azetidine, ensuring both personal safety and the integrity of their groundbreaking work.

References

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved January 21, 2026, from [Link]

  • azetidine - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet: Paratoluolsulphonic acid - Carl ROTH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Retrieved January 21, 2026, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved January 21, 2026, from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved January 21, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27). Retrieved January 21, 2026, from [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance - the NMSU safety. (2015, July 2). Retrieved January 21, 2026, from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.